6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Description
Properties
IUPAC Name |
6-bromo-1,4,4-trimethyl-2,3-dihydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOIABRLBHYNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)Br)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443810 | |
| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197379-70-7 | |
| Record name | 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80443810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Abstract
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceutical agents.[1] Its rigid, three-dimensional framework allows for precise spatial orientation of substituents, making it an attractive template for drug design. This technical guide provides a comprehensive overview of the synthesis of a specifically substituted analogue, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. We present a detailed, field-proven synthetic strategy, elucidate the underlying reaction mechanisms, and provide step-by-step protocols suitable for implementation in a research or drug development setting. The discussion emphasizes experimental causality, analytical validation, and safety considerations to ensure a robust and reproducible synthesis.
Strategic Overview: Pathways to the Target Scaffold
The synthesis of a multi-substituted heterocyclic system like 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline requires careful strategic planning to control regiochemistry and maximize yield. Two primary retrosynthetic strategies can be envisioned for this target.
-
Strategy A: Late-Stage Bromination. This approach involves the initial synthesis of the 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline core, followed by electrophilic aromatic substitution to install the bromine atom. While potentially shorter, this route presents significant challenges in controlling the position of bromination. The activating, ortho-, para- directing nature of the dialkylamino group can lead to a mixture of products, including di- and tri-brominated species, and substitution at the highly activated C-8 position.[2]
-
Strategy B: Ring Construction from a Brominated Precursor. This strategy utilizes a readily available, pre-brominated starting material, 4-bromoaniline, and constructs the heterocyclic ring upon it. This approach offers superior regiochemical control, as the position of the bromine atom is fixed from the outset. The synthesis is designed as a three-step sequence: (i) N-alkylation of 4-bromoaniline, (ii) acid-catalyzed intramolecular cyclization, and (iii) final N-methylation.
Given the importance of unequivocal structural assignment and purity in drug development, Strategy B is the recommended and detailed approach in this guide for its inherent control over isomer formation.
Retrosynthetic Pathway (Strategy B)
Caption: Retrosynthetic analysis of the target molecule via Strategy B.
Recommended Synthetic Protocol: A Step-by-Step Guide
This section details the three-stage from 4-bromoaniline.
Part 1: Synthesis of N-(2-hydroxy-2-methylpropyl)-4-bromoaniline (Intermediate 1)
The initial step involves the nucleophilic addition of 4-bromoaniline to isobutylene oxide. This reaction creates the crucial C-N bond and installs the carbon backbone required for the subsequent cyclization.
Causality & Mechanism: The lone pair of electrons on the aniline nitrogen acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. In the absence of a strong acid catalyst, the reaction proceeds via an SN2 mechanism. The attack occurs at the less sterically hindered carbon of the epoxide, which in the case of isobutylene oxide, leads to the formation of a single regioisomer. The reaction is typically performed neat or in a polar solvent at elevated temperatures to ensure a sufficient reaction rate.
Experimental Protocol:
-
To a sealed pressure vessel, add 4-bromoaniline (1.0 eq) and isobutylene oxide (1.2 eq).
-
Add a minimal amount of a polar protic solvent, such as water or ethanol (e.g., 0.5 mL per gram of aniline), to facilitate the reaction.
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature. The crude product, often a viscous oil or solid, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure N-(2-hydroxy-2-methylpropyl)-4-bromoaniline.
Part 2: Intramolecular Friedel-Crafts Cyclization to 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (Intermediate 2)
This critical step forms the heterocyclic ring system through an acid-catalyzed intramolecular electrophilic aromatic substitution, commonly known as a Friedel-Crafts reaction.[3]
Causality & Mechanism: A strong protic acid (e.g., concentrated H₂SO₄) or Lewis acid protonates the tertiary alcohol of Intermediate 1. This generates a good leaving group (water), which departs to form a stabilized tertiary carbocation. This highly electrophilic carbocation is positioned to be attacked by the electron-rich aromatic ring. The amino group is a powerful activating group, directing the electrophilic attack to the ortho position, leading to the formation of the six-membered ring and yielding the tetrahydroquinoline core.
Mechanism: Friedel-Crafts Cyclization
Caption: Key mechanistic steps of the acid-catalyzed cyclization.
Experimental Protocol:
-
Cool a flask containing concentrated sulfuric acid (98%, ~5-10 equivalents by volume) to 0 °C in an ice bath.
-
Slowly add N-(2-hydroxy-2-methylpropyl)-4-bromoaniline (1.0 eq) to the cold, stirring acid. The addition should be portion-wise to control the exotherm.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the reaction and precipitate the product salt.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous base (e.g., 50% NaOH or NH₄OH) until the pH is >10. Perform this step in an ice bath to manage the heat of neutralization.
-
Extract the aqueous slurry with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by flash chromatography if necessary to yield 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
Part 3: N-Methylation to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (Final Product)
The final step is the methylation of the secondary amine at the N-1 position to complete the synthesis.
Causality & Mechanism: This is a standard nucleophilic substitution (SN2) reaction. The secondary amine of Intermediate 2 is deprotonated by a non-nucleophilic base (e.g., K₂CO₃ or NaH) to increase its nucleophilicity. The resulting anion then attacks the electrophilic methyl group of a methylating agent, such as methyl iodide or dimethyl sulfate, displacing the iodide or sulfate leaving group to form the N-methylated final product.
Experimental Protocol:
-
Dissolve 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
-
Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 eq).
-
Add the methylating agent, methyl iodide (CH₃I, 1.2-1.5 eq), dropwise to the stirring suspension.
-
Heat the reaction mixture to 40-60 °C and stir for 6-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the crude final product.
-
Purify by flash column chromatography (hexane/ethyl acetate) to obtain pure 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be validated through rigorous analytical techniques.
Table 1: Physicochemical Properties of Compounds
| Compound | Formula | Mol. Weight ( g/mol ) | Role | Expected Yield (%) |
| N-(2-hydroxy-2-methylpropyl)-4-bromoaniline | C₁₀H₁₄BrNO | 244.13 | Intermediate 1 | 75-85 |
| 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline | C₁₁H₁₄BrN | 240.14 | Intermediate 2 | 60-75 |
| 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | C₁₂H₁₆BrN | 254.16 | Final Product | 80-95 |
Expected Analytical Data for Final Product:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons (with splitting patterns indicative of a 1,2,4-trisubstituted ring), the N-methyl group (singlet, ~2.8-3.0 ppm), the C2-methylene protons (triplet), the C3-methylene protons (triplet), and the two C4-methyl groups (singlet, ~1.2-1.4 ppm). Published spectra of similar compounds can serve as a reference.[4][5]
-
¹³C NMR: The spectrum will show the expected number of carbon signals, including distinct peaks for the aromatic carbons, the N-methyl carbon, the two methylene carbons in the heterocyclic ring, the quaternary carbon at C4, and the gem-dimethyl carbons.
-
Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. The following reagents used in this synthesis warrant special attention:
-
4-bromoaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Isobutylene oxide: Flammable liquid and potential carcinogen. Avoid inhalation and skin contact.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns upon contact. Always add acid to water/ice, never the reverse. Wear acid-resistant gloves, lab coat, and face shield.
-
Methyl Iodide: Toxic, volatile, and a potent alkylating agent. It is a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and dispose of chemical waste according to institutional guidelines.
Conclusion
This guide outlines a robust and regiochemically controlled three-step synthesis for 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. By starting with 4-bromoaniline, the pathway ensures the unambiguous placement of the bromine substituent, a critical consideration for applications in medicinal chemistry and materials science. The provided protocols are based on well-established, high-yielding reactions and include mechanistic insights to empower researchers to troubleshoot and adapt the synthesis as needed. Rigorous analytical characterization is essential to confirm the structure and purity of the final compound.
References
-
S. F. M. D. S. T. Katritzky, A. R.; C. W. Rees (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
-
Zemtsova, M.N., Kulemina, S.V., Rybakov, V.B., & Klimochkin, Y.N. (2015). Bromination of 2-Phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry, 51(5), 636–639. [Link]
-
Roberts, R. M., & D. R. R. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
-
Kul Köprülü, T., Ökten, S., Atalay, V. E., Tekin, Ş., & Çakmak, O. (2017). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. [Link]
-
Kul Köprülü, T., et al. (2017). Figure 1. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2)... ResearchGate. [Link]
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An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK1070916 is a highly potent and selective, ATP-competitive small molecule inhibitor of Aurora B and Aurora C kinases.[1][2] This azaindole derivative has demonstrated significant anti-proliferative activity across a wide array of human tumor cell lines and has shown anti-tumor efficacy in various preclinical xenograft models, including those for breast, colon, lung cancer, and leukemia.[1][2] Developed to target the crucial role of Aurora kinases in mitotic regulation—a pathway frequently dysregulated in cancer—GSK1070916 represents a key investigational compound for oncology research and development. This guide provides a comprehensive technical overview of GSK1070916, including its mechanism of action, biophysical properties, experimental protocols, and potential clinical implications.
A Note on CAS Number: While some databases erroneously associate GSK1070916 with CAS number 197379-70-7, the correct and scientifically validated CAS number for this compound is 942918-07-2 .[3][4][5][6][7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of GSK1070916 is essential for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 3-{4-[4-(2-{3-[(Dimethylamino)methyl]phenyl}-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl]phenyl}-1,1-dimethylurea | [6][8] |
| Molecular Formula | C30H33N7O | [3][4][6][8] |
| Molecular Weight | 507.63 g/mol | [3][5][8] |
| Appearance | Yellow to off-white powder | [6] |
| Solubility | DMSO: 93 mg/mL (183.2 mM), Ethanol: 8 mg/mL (15.75 mM), Water: Insoluble | [6][7] |
Mechanism of Action: Targeting Mitotic Integrity
GSK1070916 exerts its anti-neoplastic effects by targeting Aurora B and Aurora C kinases, two serine/threonine kinases that are pivotal for the successful execution of mitosis.
The Role of Aurora B and C Kinases in Cell Division
Aurora B is a key component of the chromosomal passenger complex (CPC), which ensures the correct segregation of chromosomes during mitosis. The CPC, and by extension Aurora B, is dynamically localized throughout mitosis, moving from the centromeres to the central spindle and finally to the midbody during cytokinesis. A primary and well-characterized substrate of Aurora B is histone H3, which it phosphorylates at serine 10 (pHH3-S10). This phosphorylation is a critical event for chromosome condensation and segregation.
Aurora C shares significant homology with Aurora B and is also involved in mitotic regulation. While its expression is more restricted, it can functionally compensate for the loss of Aurora B, highlighting its importance in maintaining mitotic fidelity.
Inhibition by GSK1070916
GSK1070916 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Aurora B and C, preventing the phosphorylation of their substrates.[1] A hallmark of GSK1070916 activity in cells is the dose-dependent inhibition of histone H3 phosphorylation at serine 10.[1]
Unlike classic anti-mitotic agents such as taxanes, which cause a mitotic arrest, inhibition of Aurora B/C by GSK1070916 does not lead to an arrest in mitosis. Instead, cells fail to properly align and segregate their chromosomes, leading to endoreduplication (DNA replication without cell division), resulting in polyploidy.[1] This gross chromosomal instability ultimately triggers apoptosis, or programmed cell death.[1]
Caption: Mechanism of action of GSK1070916.
Kinase Selectivity Profile
The efficacy and safety of a kinase inhibitor are largely determined by its selectivity. GSK1070916 exhibits remarkable selectivity for Aurora B and C over the closely related Aurora A.
| Kinase | Ki (nM) | IC50 (nM) | Selectivity vs. Aurora A | Source |
| Aurora B | 0.38 | 3.5 | >100-fold | [5] |
| Aurora C | 1.5 | 6.5 | >100-fold | [5] |
| Aurora A | 490 | - | - | [5] |
| FLT1 | - | 42 | - | [9] |
| TIE2 | - | 59 | - | [9] |
| SIK | - | 70 | - | [9] |
| FLT4 | - | 74 | - | [9] |
| FGFR1 | - | 78 | - | [9] |
Preclinical Pharmacology
In Vitro Activity
GSK1070916 has demonstrated potent anti-proliferative activity in a vast panel of over 100 human cancer cell lines, with EC50 values frequently below 10 nM.[1] This broad activity spans multiple tumor types. Consistent with its mechanism of action targeting dividing cells, a significant decrease in potency is observed in non-dividing primary human umbilical vein endothelial cells (HUVECs).[1]
In Vivo Efficacy
In preclinical xenograft models, GSK1070916 has shown dose-dependent anti-tumor activity. Administration of GSK1070916 in mice bearing human tumor xenografts resulted in the inhibition of histone H3 phosphorylation and tumor regression in models of human colon cancer and leukemia.[2]
Pharmacokinetics
Preclinical pharmacokinetic studies in mice have shown that after a single intraperitoneal dose of 100 mg/kg, blood concentrations of GSK1070916 that correlated with a sustained decrease in histone H3 phosphorylation were maintained for up to 24 hours.[10][11]
Experimental Protocols
The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Workflow:
Caption: Workflow for CellTiter-Glo® cell viability assay.
Step-by-Step Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of GSK1070916 in culture medium.
-
Remove the medium from the wells and add 100 µL of the GSK1070916 dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours under the same conditions.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the EC50 value by plotting the luminescence signal against the log of the GSK1070916 concentration.
Histone H3 Phosphorylation Assay (Cell-Based ELISA)
This assay quantifies the level of histone H3 phosphorylation at serine 10, a direct pharmacodynamic marker of Aurora B kinase activity.
Step-by-Step Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK1070916 for a specified time (e.g., 24 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the cells with a primary antibody specific for phospho-histone H3 (Ser10) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Normalize the phospho-histone H3 signal to the total cell number (e.g., by staining with crystal violet).
Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
This method detects the cleavage of PARP and caspase-3, which are hallmark events in apoptosis.
Step-by-Step Protocol:
-
Seed cells in a 6-well plate and treat with GSK1070916 at various concentrations for 24-48 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Mechanisms of Resistance
A potential mechanism of resistance to GSK1070916 is the overexpression of the ATP-binding cassette (ABC) transporter ABCB1 (also known as P-glycoprotein). ABCB1 is a drug efflux pump that can actively transport GSK1070916 out of the cancer cells, thereby reducing its intracellular concentration and diminishing its efficacy. This suggests that co-administration of an ABCB1 inhibitor could potentially overcome this resistance.
Clinical Development
A Phase I clinical trial (NCT01118611) has been completed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GSK1070916 in patients with advanced solid tumors.[12][13] While the full results have not yet been published in a peer-reviewed journal, the completion of this trial marks an important step in the clinical evaluation of this compound. The study was designed as a dose-escalation trial to determine the maximum tolerated dose (MTD) and to propose a safe dose for future Phase II studies.[13]
Conclusion
GSK1070916 is a potent and selective inhibitor of Aurora B and C kinases with a well-defined mechanism of action that leads to mitotic catastrophe and apoptosis in cancer cells. Its broad anti-proliferative activity in vitro and anti-tumor efficacy in vivo have established it as a valuable tool for cancer research and a promising candidate for further clinical investigation. This guide provides a foundational understanding of GSK1070916 for researchers and drug development professionals, offering insights into its properties and practical guidance for its use in the laboratory.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 46885626, Gsk-1070916. [Link].
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Adooq Bioscience. GSK1070916. [Link].
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BioCrick. GSK1070916. [Link].
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precisionFDA. GSK-1070916. [Link].
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IUPHAR/BPS Guide to PHARMACOLOGY. GSK1070916. [Link].
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DC Chemicals. GSK-1070916(GSK1070916). [Link].
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CD BioGlyco. Aurora kinase inhibitor GSK1070916, Purity ≥98%. [Link].
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Hardwicke, M. A., et al. (2009). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. Molecular Cancer Therapeutics, 8(7), 1808-1817. [Link].
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Adams, N. D., et al. (2010). Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase. Journal of Medicinal Chemistry, 53(10), 3973-4001. [Link].
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ResearchGate. (2025). Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase. [Link].
-
ResearchGate. (2025). Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time. [Link].
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ResearchGate. (2025). Pharmacodynamic effects and concentrations of GSK1070916. [Link].
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ResearchGate. (2025). GSK1070916, a potent Aurora B/C kinase inhibitor with broad antitumor activity in tissue culture cells and human tumor xenograft models. [Link].
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Immunoway. Phospho-Histone H3 (T3) Cell-Based Colorimetric ELISA Kit. [Link].
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Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link].
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Frontiers. Preclinical pharmacokinetic characterization of amdizalisib, a novel PI3Kδ inhibitor for the treatment of hematological malignancies. [Link].
-
ClinicalTrials.gov. Aurora B/C Kinase Inhibitor GSK1070916A in Treating Patients With Advanced Solid Tumors. [Link].
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Washington University School of Medicine. Therapeutic Targeting of Sex Differences in Pediatric Brain Tumor Glycolysis. [Link].
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- 7. GSK1070916 | CAS:942918-07-2 | Aurora B/C inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Gsk-1070916 | C30H33N7O | CID 46885626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSK-1070916(GSK1070916)|Aurora B/C inhibitor|DC Chemicals [dcchemicals.com]
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- 13. ClinicalTrials.gov [clinicaltrials.gov]
spectroscopic data of substituted tetrahydroquinolines
An In-Depth Technical Guide to the Spectroscopic Data of Substituted Tetrahydroquinolines
Introduction
Tetrahydroquinolines (THQs) are a vital class of nitrogen-containing heterocyclic compounds. Their rigid, fused-ring structure is a common motif in a wide array of natural products and pharmacologically active molecules, exhibiting activities such as anticancer, antioxidant, antibacterial, and neuroprotective effects.[1][2][3][4] The precise substitution pattern on the THQ core dictates its biological function, making unambiguous structure determination a critical step in the research and development pipeline.
This guide serves as a comprehensive technical resource on the modern spectroscopic techniques employed to characterize substituted tetrahydroquinolines. As a senior application scientist, my objective is not merely to present data but to provide a framework for logical structure elucidation. We will delve into the causality behind experimental choices, focusing on an integrated approach where data from multiple techniques converge to provide a self-validating structural assignment. This document is structured to empower researchers to confidently interpret spectral data and solve complex structural puzzles involving this important class of molecules.
Chapter 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the complete structural assignment of substituted tetrahydroquinolines. It provides detailed information about the carbon skeleton, proton environments, connectivity, and stereochemistry.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum is typically the first and most informative experiment performed. It reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
Causality in ¹H NMR Interpretation: The chemical shift (δ) of a proton is dictated by its local electronic environment. Protons on the aromatic ring are deshielded and appear downfield (typically 6.5-7.5 ppm) due to the ring current effect. Protons on the saturated heterocyclic ring are shielded and appear upfield. The electron-donating nitrogen atom influences the chemical shifts of adjacent protons, particularly those at the C2 and C8a positions.
-
Aromatic Protons (C5-C8): These signals appear in the range of δ 6.5-7.5 ppm. The substitution pattern on the benzene ring determines the multiplicity and coupling constants.
-
Aliphatic Protons (C2, C3, C4): These protons resonate in the upfield region (δ 1.5-4.5 ppm).
-
H-2: Protons at this position are adjacent to the nitrogen and are typically found between δ 3.0-4.5 ppm. Substituents at C2 will significantly alter this shift.[5]
-
H-3: These methylene protons usually appear as a complex multiplet around δ 1.8-2.5 ppm.
-
H-4: Protons at this benzylic position are deshielded relative to H-3 and are often observed between δ 2.5-3.5 ppm.
-
-
N-H Proton: The chemical shift of the N-H proton is variable (δ 3.0-5.0 ppm) and concentration-dependent. The signal is often broad but can be confirmed by D₂O exchange, where the peak disappears.
Stereochemical Insights from Coupling Constants (J): The magnitude of the vicinal coupling constants (³J) between protons on the saturated ring provides critical information about their dihedral angle and, consequently, the conformation of the ring. For example, a large coupling constant (³J ≈ 10-13 Hz) between H-2 and H-3 or H-3 and H-4 often indicates a trans-diaxial relationship, which is crucial for determining the relative stereochemistry of substituents.[5]
Table 1: Typical ¹H NMR Chemical Shift Ranges for a Substituted Tetrahydroquinoline Scaffold
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity / Notes |
| N-H | 3.0 - 5.0 | Broad singlet, disappears on D₂O exchange |
| H-2 | 3.0 - 4.5 | Multiplet, depends on substituents and H-3 protons |
| H-3 | 1.8 - 2.5 | Complex multiplet |
| H-4 | 2.5 - 3.5 | Multiplet, benzylic position |
| Aromatic (H-5 to H-8) | 6.5 - 7.5 | Doublets, triplets, or multiplets based on substitution |
Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the purified THQ derivative. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ is preferred for compounds with lower solubility or to better resolve N-H and O-H protons.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly positioned within the coil.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks. Poor shimming is a common source of broad lines and distorted multiplets, compromising data quality.
-
Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).
-
Use a standard 90° pulse experiment.
-
Set the number of scans (e.g., 8 or 16 for a concentrated sample) and a relaxation delay (D1) of 1-2 seconds.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Validation: Integrate the peaks. The integral ratios should correspond to the number of protons in each environment, providing an internal check on the assignment.
¹³C NMR and DEPT Spectroscopy: Probing the Carbon Framework
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. While less sensitive than ¹H NMR, it is essential for confirming the total number of carbons and identifying their types (quaternary, CH, CH₂, CH₃).
Causality in ¹³C NMR Interpretation: Carbon chemical shifts are highly sensitive to their hybridisation state and the electronegativity of attached atoms.
-
Aromatic Carbons (C4a-C8a): Resonate in the downfield region (δ 115-150 ppm). The C8a carbon, being attached to nitrogen, is typically found at the downfield end of this range.
-
Aliphatic Carbons (C2, C3, C4): Appear in the upfield region (δ 20-60 ppm). C2 is the most deshielded of the aliphatic carbons due to its proximity to the nitrogen atom.[6]
-
Substituent Carbons: Carbonyls (C=O) are highly deshielded (>160 ppm), while methyl groups are highly shielded (<30 ppm).
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for distinguishing carbon types. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent. This information is invaluable for validating assignments.[7]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for a Substituted Tetrahydroquinoline Scaffold
| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |
| C2 | 45 - 60 | Adjacent to Nitrogen |
| C3 | 20 - 35 | |
| C4 | 25 - 40 | Benzylic Position |
| C4a | 120 - 135 | Quaternary, aromatic bridgehead |
| C5 - C8 | 115 - 130 | Aromatic CH |
| C8a | 140 - 150 | Quaternary, aromatic, adjacent to N |
Protocol 2: Acquiring ¹³C and DEPT Spectra
-
Sample and Setup: Use the same sample prepared for ¹H NMR. A higher concentration (15-25 mg) is beneficial due to the lower sensitivity of the ¹³C nucleus.
-
¹³C Acquisition:
-
Select a proton-decoupled ¹³C experiment (e.g., zgpg30). This collapses C-H couplings into single lines for each carbon.
-
Set a wide spectral width (e.g., 0 to 220 ppm).
-
A longer acquisition time and a greater number of scans (e.g., 128 to 1024 or more) are required compared to ¹H NMR.
-
-
DEPT-135 Acquisition:
-
Run the DEPT-135 pulse program. This experiment is faster than a standard ¹³C spectrum.
-
The results will directly inform the assignment of CH, CH₂, and CH₃ groups.
-
-
Processing and Validation: Process the spectra similarly to the ¹H spectrum. Calibrate using the solvent peak (e.g., CDCl₃ at 77.16 ppm). Cross-reference the number of signals with the proposed molecular formula and the DEPT results to ensure all carbons are accounted for.
2D NMR Spectroscopy: Assembling the Molecular Puzzle
2D NMR experiments are the key to unambiguously connecting the protons and carbons identified in 1D spectra. They provide the definitive evidence for the molecular structure.[8][9]
-
COSY (COrrelation SpectroscopY): This experiment maps ³J (and sometimes ⁴J) couplings between protons. A cross-peak between two protons indicates they are coupled. It is used to trace the entire spin system of the saturated ring (H-2 through H-3 to H-4) and to establish relationships between adjacent aromatic protons.[5][10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to (¹J coupling). It is the most reliable way to assign carbon signals based on their known proton assignments.[11]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (²J or ³J coupling). HMBC is the critical tool for connecting isolated spin systems. For example, it can link a substituent's protons to the THQ core, or connect the aliphatic ring protons (e.g., H-4) to the aromatic ring carbons (e.g., C-4a, C-5).[7][10][11]
Workflow for Structure Elucidation using NMR
The logical flow of information from these experiments is paramount. One does not simply run all experiments and hope for an answer. The process is iterative and self-validating.
Caption: Logical workflow for NMR-based structure elucidation of substituted tetrahydroquinolines.
Chapter 2: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides the molecular weight of a compound and, through fragmentation, offers clues about its structure.
Ionization Techniques: Hard vs. Soft
The choice of ionization method determines the information obtained.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique that bombards the molecule with electrons, typically causing extensive fragmentation.[12] The peak with the highest mass-to-charge ratio (m/z) is the molecular ion (M⁺·), but it can be weak or absent. The resulting fragmentation pattern is a reproducible fingerprint of the molecule.
-
Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for confirming molecular weight. It typically produces a protonated molecule, [M+H]⁺, or other adducts ([M+Na]⁺) with minimal fragmentation.[13] This is the preferred method for initial molecular weight determination.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement (to four or more decimal places). This precision allows for the unambiguous determination of the molecular formula, a critical piece of data that constrains the possibilities for the structure.[13] For example, HRMS can easily distinguish between C₉H₁₁N (the parent THQ) and C₈H₇NO, which have very similar integer masses.
Characteristic Fragmentation Patterns
The fragmentation of the THQ ring in EI-MS can be diagnostic. Common fragmentation pathways include:
-
Loss of a Hydrogen Atom: Formation of an [M-1]⁺ ion is common, resulting from the stabilization of the radical cation.
-
Retro-Diels-Alder (RDA) Reaction: The saturated ring can undergo a characteristic RDA cleavage, breaking the C4-C4a and C2-C3 bonds (or C8a-N and C3-C4 bonds), providing information about the substitution pattern on the aliphatic portion.
-
Loss of Substituents: Cleavage of bonds alpha to the nitrogen or the aromatic ring is common. The loss of substituents from the aromatic or aliphatic rings will produce characteristic neutral losses (e.g., loss of 15 for CH₃, 29 for C₂H₅ or CHO).[14][15][16]
Table 3: Common Fragments in Mass Spectra of THQs
| Fragmentation Process | Resulting Ion / Neutral Loss | Significance |
| Protonation (ESI) | [M+H]⁺ | Confirms molecular weight |
| Loss of H· (EI) | [M-1]⁺ | Stable iminium ion formation |
| Loss of Alkyl at N (EI) | [M-R]⁺ | Identifies N-substituent |
| Loss of Alkyl at C4 (EI) | [M-R]⁺ | Identifies C4-substituent (benzylic cleavage) |
Protocol 3: Acquiring an ESI-HRMS Spectrum
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent must be compatible with ESI.
-
Instrument Infusion: The sample is typically introduced via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Tuning and Calibration: The mass spectrometer must be tuned and calibrated using a known standard immediately before the analysis to ensure high mass accuracy.
-
Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range appropriate for the expected molecular weight.
-
Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Use the instrument's software to calculate the possible elemental compositions that match the measured accurate mass within a narrow tolerance (e.g., ± 5 ppm). The correct formula should align with the data from NMR and other techniques.
Chapter 3: Vibrational Spectroscopy (IR & Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a rapid and non-destructive method for identifying the functional groups present.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups on the THQ scaffold. The presence or absence of characteristic bands provides direct evidence for specific structural features.
Table 4: Characteristic IR Absorption Frequencies for Substituted THQs
| Functional Group | Vibration Type | Frequency Range (cm⁻¹) | Intensity |
| N-H (secondary amine) | Stretch | 3300 - 3500 | Medium, sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| C=O (e.g., ketone/amide) | Stretch | 1650 - 1750 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| NO₂ (nitro group) | Asymmetric/Symmetric Stretch | 1500-1570 & 1300-1370 | Strong |
The IR spectrum can quickly confirm the success of a reaction. For example, in the synthesis of an N-acetylated THQ, the disappearance of the N-H stretch around 3400 cm⁻¹ and the appearance of a strong amide C=O stretch around 1660 cm⁻¹ provides clear evidence of the transformation.[1][5][13]
Protocol 4: Acquiring an ATR-IR Spectrum
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Chapter 4: UV-Visible Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons in the aromatic system.
The parent THQ scaffold shows characteristic absorptions corresponding to π → π* transitions of the benzenoid system.[17] The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the substitution pattern on the aromatic ring.
-
Auxochromes: Electron-donating groups (e.g., -OH, -NH₂, -OCH₃) can cause a bathochromic shift (red shift, to longer wavelength) and an increase in absorption intensity.
-
Chromophores: Groups that extend conjugation (e.g., -NO₂, -C=O) can significantly shift the λₘₐₓ to longer wavelengths.[18]
While not typically used for primary structure elucidation, UV-Vis spectroscopy is valuable in drug development for quantifying compound concentration (using the Beer-Lambert law) and for studying interactions with biological targets.
Chapter 5: Integrated Analysis - A Case Study
To illustrate the power of this integrated approach, let's consider the structure elucidation of an unknown product from a reaction.
Scenario: A reaction is expected to produce 6-methoxy-4-phenyl-1,2,3,4-tetrahydroquinoline .
Caption: Integrated workflow for confirming the structure of a substituted tetrahydroquinoline.
-
HRMS: The analysis yields an [M+H]⁺ ion corresponding to the molecular formula C₁₆H₁₇NO. This is the foundational piece of evidence.
-
IR Spectroscopy: The spectrum shows a sharp N-H stretch, confirming the tetrahydroquinoline core is present and not, for example, a fully aromatized quinoline. It also shows aromatic and aliphatic C-H stretches. The absence of a strong C=O band rules out oxidation.
-
¹H & ¹³C NMR: The ¹H spectrum would show signals for the N-H, three distinct aromatic protons on the THQ ring, five protons for the phenyl group, a methoxy singlet (~3.8 ppm), and the aliphatic protons at C2, C3, and C4. The ¹³C and DEPT spectra would confirm 16 unique carbons, including one CH₃ (methoxy), three CH₂/CH groups in the aliphatic region, and the aromatic carbons.
-
2D NMR:
-
COSY would show the connectivity from H4 to the two H3 protons, and from the H3 protons to the two H2 protons.
-
HSQC would link all these protons to their respective carbons.
-
HMBC would provide the final, critical connections: a correlation from the methoxy protons to an aromatic carbon (assigned as C6), and correlations from H4 to the carbons of the phenyl substituent, confirming its position at C4.
-
Through this logical, multi-technique approach, the proposed structure is not just suggested but rigorously proven, demonstrating the principle of a self-validating system.
References
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (Source: MDPI)
-
¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. (Source: ResearchGate)
-
Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. (Source: MDPI)
-
1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. (Source: ResearchGate)
-
Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. (Source: PubMed)
-
Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (Source: ChemRxiv)
-
1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum. (Source: ChemicalBook)
-
5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1. (Source: ChemicalBook)
-
Mass Spectra of Alkyl Quinolines and Tetrahydroquinolines. (Source: MacSphere)
-
1 H MNR data of tetrahydroquinolines 11-14 and quinoline 15. (Source: ResearchGate)
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (Source: PubMed Central)
-
Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (Source: PubMed Central)
-
New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (Source: ResearchGate)
-
Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (Source: Indian Academy of Sciences)
-
Key 2D NMR correlations used for the structure elucidation of compounds... (Source: ResearchGate)
-
1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. (Source: ChemicalBook)
-
Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. (Source: Scholars Middle East Publishers)
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (Source: TSI Journals)
-
1,2,3,4-Tetrahydroquinoline | C9H11N. (Source: PubChem)
-
Quinoline, 1,2,3,4-tetrahydro-. (Source: NIST WebBook)
-
Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation... (Source: Frontiers)
-
Progress in the Chemistry of Tetrahydroquinolines. (Source: PubMed)
-
TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines. (Source: ResearchGate)
-
Applying 2D NMR methods to the structural elucidation of complex natural products. (Source: ProQuest)
-
Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy. (Source: ResearchGate)
-
Synthesis and spectral investigation of some new hetaryl-substituted hydroquinolinone derivatives. (Source: Wiley Online Library)
-
Common 2D (COSY, HSQC, HMBC). (Source: SDSU NMR Facility)
-
mass spectra - fragmentation patterns. (Source: Chemguide)
-
Theoretical NMR correlations based Structure Discussion. (Source: PubMed Central)
-
Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (Source: ResearchGate)
-
Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. (Source: NIH)
-
1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum. (Source: ChemicalBook)
-
1,2,3,4-Tetrahydroquinoline - Optional[13C NMR] - Chemical Shifts. (Source: SpectraBase)
-
Mass Spectrometry - Fragmentation Patterns. (Source: Chemistry LibreTexts)
-
Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. (Source: NIH)
-
Mass Spectrometry Fragmentation Patterns. (Source: Science Ready)
-
Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (Source: PubMed Central)
-
Tetrahydroquinoline synthesis. (Source: Organic Chemistry Portal)
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An In-depth Technical Guide to the Potential Applications of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Introduction: Unveiling the Potential of a Novel Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] This heterocyclic system is the foundation for drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[2][3] The diverse therapeutic potential of THQ derivatives stems from their ability to interact with a wide array of biological targets, a capacity that can be finely tuned through targeted substitutions on the quinoline ring.
This technical guide focuses on a specific, yet largely unexplored derivative: 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline . While direct research on this compound is limited, its structural features—a brominated aromatic ring ripe for synthetic elaboration and a gem-dimethyl substitution pattern known to influence bioactivity—suggest significant potential. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals by:
-
Proposing a robust synthetic pathway and predicting the spectral characteristics of the title compound.
-
Detailing its prospective applications as a versatile chemical intermediate for the synthesis of novel molecular libraries.
-
Providing a scientifically-grounded exploration of its potential pharmacological activities, drawing insights from closely related and well-studied analogs.
Through a blend of established chemical principles and analog-based reasoning, this guide aims to illuminate the promising avenues for research and development centered around 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Proposed Synthesis and Characterization
A plausible and efficient synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline can be envisioned through a modification of the well-established Doebner-von Miller reaction, which is a reliable method for generating the tetrahydroquinoline core.
Conceptual Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 4-bromoaniline. The initial step is the formation of the corresponding dihydroquinoline through a reaction with acetone, followed by a reduction to the fully saturated tetrahydroquinoline.
Caption: Proposed synthetic route to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-bromo-1,4,4-trimethyl-1,2-dihydroquinoline
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoaniline (1 equivalent) and a suitable acid catalyst (e.g., iodine or a Lewis acid like BF₃·OEt₂).
-
Add an excess of acetone (approximately 10-15 equivalents) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the dihydroquinoline intermediate.
Step 2: Reduction to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
-
Dissolve the 6-bromo-1,4,4-trimethyl-1,2-dihydroquinoline (1 equivalent) in a suitable solvent like ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the target compound, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. Further purification can be achieved by column chromatography if necessary.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for the target molecule, inferred from known data for 6-bromo-1,2,3,4-tetrahydroquinoline and other trimethyl-tetrahydroquinoline derivatives.
| Spectroscopic Data | Predicted Characteristics |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range, with splitting patterns indicative of a 1,2,4-trisubstituted benzene ring. Aliphatic protons of the tetrahydroquinoline ring appearing as multiplets between 1.5 and 3.5 ppm. A singlet for the N-methyl group around 2.8-3.0 ppm and a singlet for the gem-dimethyl groups around 1.2-1.4 ppm. |
| ¹³C NMR | Aromatic carbons in the 110-150 ppm range, with the carbon bearing the bromine atom shifted downfield. Aliphatic carbons of the tetrahydroquinoline ring between 20 and 60 ppm. The N-methyl carbon at approximately 35-40 ppm and the gem-dimethyl carbons around 25-30 ppm. |
| IR (cm⁻¹) | N-H stretching vibration (if N-unsubstituted, though the target is N-methylated), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a characteristic C-Br stretching vibration in the fingerprint region. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of C₁₂H₁₆BrN, with a characteristic isotopic pattern for a bromine-containing compound (M+ and M+2 peaks of nearly equal intensity). |
Potential Applications as a Synthetic Intermediate
The presence of a bromine atom on the aromatic ring at the 6-position makes 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline a highly valuable intermediate for the synthesis of a diverse library of novel compounds. This bromine atom can be readily functionalized using a variety of modern cross-coupling reactions.
Caption: Versatility of the 6-bromo substituent for creating derivatives.
Conceptual Workflow: Suzuki-Miyaura Cross-Coupling
This workflow outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with an arylboronic acid.
-
Reaction Setup: In a reaction vessel, combine 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature appropriate for the chosen catalyst and solvent (typically 80-120°C).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the 6-aryl-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline derivative.
This synthetic flexibility allows for the rapid generation of a wide range of analogs with diverse electronic and steric properties at the 6-position, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Potential Pharmacological Applications
Based on the known biological activities of structurally similar tetrahydroquinoline derivatives, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is a promising candidate for investigation in several therapeutic areas.
Antioxidant and Neuroprotective Agent
There is compelling evidence that trimethyl-tetrahydroquinoline derivatives possess significant antioxidant and neuroprotective properties. A notable example is 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which has been shown to alleviate oxidative stress and inflammation in animal models of Parkinson's disease.[4] The antioxidant effect of the tetrahydroquinoline core is attributed to the ability of the secondary nitrogen atom to donate a hydrogen atom, thereby neutralizing free radicals.
The neuroprotective effects of HTHQ are linked to its ability to enhance the endogenous antioxidant defense system, normalize chaperone activity, and suppress apoptosis.[4] It is plausible that 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, or derivatives where the bromine is replaced by other functional groups, could exhibit similar or enhanced neuroprotective activities.
Caption: Potential modulation of the Nrf2-ARE pathway by tetrahydroquinoline derivatives.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Prepare a stock solution of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a fixed volume of a freshly prepared solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each well.
-
Add the different concentrations of the test compound to the wells. A positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only) should be included.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
Anticancer Agent
The tetrahydroquinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[1][3] The mechanisms of action are varied and include the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The presence of a halogen, such as bromine, at the 6-position has been associated with enhanced cytotoxic effects in some classes of quinoline derivatives.[5]
Therefore, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline represents a valuable starting point for the development of novel anticancer agents. The bromine atom can serve as a handle for the introduction of various pharmacophores to optimize binding to specific anticancer targets, such as protein kinases.
Caption: General mechanism of action for a hypothetical kinase inhibitor.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Culture a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate growth media.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a few hours.
-
Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of each well at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
While 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline remains a relatively uncharacterized compound, a thorough analysis of its structural features and the activities of its close analogs strongly suggests its potential as a valuable molecule in both synthetic and medicinal chemistry. Its utility as a versatile intermediate for the creation of diverse chemical libraries is clear. Furthermore, the compelling evidence for the neuroprotective and antioxidant properties of related trimethyl-tetrahydroquinolines provides a strong rationale for investigating this compound and its derivatives as potential therapeutics for neurodegenerative diseases. The known anticancer activities of the broader tetrahydroquinoline class also warrant its exploration in oncology.
Future research should focus on the following areas:
-
Synthesis and Characterization: The development and optimization of a reliable synthetic route to produce 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in sufficient quantities for further study, along with full spectroscopic characterization to confirm its structure.
-
Library Synthesis: The use of the 6-bromo handle to generate a library of derivatives with diverse substituents to enable comprehensive SAR studies.
-
Biological Screening: A systematic evaluation of the parent compound and its derivatives for antioxidant, neuroprotective, and anticancer activities using a battery of in vitro assays.
-
Mechanistic Studies: For any identified "hit" compounds, in-depth studies to elucidate their mechanism of action at the molecular level.
References
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Foreword: The Strategic Importance of the Tetrahydroquinoline Scaffold
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in Tetrahydroquinoline Derivatives
The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif, prominently featured in a vast array of bioactive natural products, agrochemicals, and pharmaceutical agents.[1][2] Its unique three-dimensional structure and synthetic versatility make it a cornerstone in modern medicinal chemistry. Functionalization of this scaffold is paramount for the development of novel therapeutics, and the carbon-bromine (C-Br) bond serves as a versatile and strategically crucial linchpin for molecular elaboration.[1][3] This guide provides an in-depth exploration of the reactivity of the C-Br bond in tetrahydroquinoline derivatives, focusing on the causality behind experimental choices and providing field-proven protocols for its transformation.
Understanding C-Br Bond Reactivity in the Tetrahydroquinoline System
The reactivity of a bromine atom on the tetrahydroquinoline scaffold is primarily dictated by its position on the benzenoid ring (typically positions 5, 6, 7, or 8). Unlike quinolines, where the pyridine ring's electronics play a major role, the reactivity in tetrahydroquinolines is governed by the electronic nature of the saturated heterocyclic portion and any substituents on the nitrogen or the aromatic ring.
-
Electronic Effects : The nitrogen atom in the tetrahydroquinoline ring is an aniline-type nitrogen, making the attached benzene ring electron-rich. This generally enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, a critical initiation step.[4]
-
Positional Isomerism : The specific position of the bromine atom influences its reactivity. For instance, the 6- and 8-positions are para and ortho, respectively, to the amino group, enhancing their reactivity in electrophilic substitution and influencing their behavior in coupling reactions.[2] Steric hindrance can also be a factor, particularly at the 5- and 8-positions, which are adjacent to the fused ring system.
The following diagram illustrates the logical flow for considering the functionalization of a bromo-tetrahydroquinoline.
Caption: Logical workflow for the functionalization of bromo-tetrahydroquinolines.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C-Br Functionalization
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming new bonds at the C-Br position.[4][5] These reactions share a common mechanistic framework, the Pd(0)/Pd(II) catalytic cycle, which involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination.[6][7][8]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for creating C-C bonds by coupling the bromo-tetrahydroquinoline with an organoboron reagent (e.g., a boronic acid or ester).[8][9] Its popularity stems from mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[10]
Causality Behind Experimental Choices:
-
Catalyst: While classic catalysts like Pd(PPh₃)₄ are effective, modern systems often employ palladium(II) precatalysts (e.g., Pd(OAc)₂) with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[11][12] These ligands facilitate the oxidative addition step, especially for less reactive bromides, and promote the reductive elimination step, leading to higher yields and faster reactions.[13]
-
Base: A base is crucial for the transmetalation step, where it activates the organoboron species.[8][14] Inorganic carbonates (K₂CO₃, Cs₂CO₃) are common choices, often used in an aqueous solvent mixture (e.g., dioxane/water or toluene/water) to ensure solubility of both organic and inorganic reagents.[6][15]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water is frequently used to dissolve all reaction components.[6][16]
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Bromo-THQ Position | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6-Bromo | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 75 | [11] |
| 2 | 6,8-Dibromo | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | ~80 (mono-arylation) | [15] |
| 3 | 3-Bromo (analogue) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | High | [6] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure adapted from established methodologies.[6][10][16]
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a concentration of ~0.1 M with respect to the bromo-tetrahydroquinoline.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling the bromo-tetrahydroquinoline with a primary or secondary amine.[17][18][19] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[4]
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos, JohnPhos).[18][20] These ligands are critical for promoting both the oxidative addition and the challenging reductive elimination step that forms the C-N bond. Pre-formed catalysts (precatalysts) often offer improved stability and reactivity.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[20] Sodium tert-butoxide (NaOt-Bu) is the most common choice, though other bases like LHMDS or K₃PO₄ can be used depending on the substrate.[11]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent quenching of the strong base.[11]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from standard literature procedures.[11][21][22]
-
Reaction Setup: In a glovebox or under a flow of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Add the bromo-tetrahydroquinoline (1.0 equiv) and seal the tube with a septum.
-
Inert Atmosphere: Remove the tube from the glovebox, and attach it to a Schlenk line. Evacuate and backfill with argon.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block (typically 80-110 °C) and stir.
-
Monitoring & Workup: After the reaction is complete (as judged by TLC or LC-MS), cool to room temperature. Quench carefully with saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between the bromo-tetrahydroquinoline and a terminal alkyne.[23][24] This reaction is exceptionally useful for creating arylalkynes, key intermediates in the synthesis of complex molecules and materials.[5]
Causality Behind Experimental Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., PdCl₂(PPh₃)₂) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[23][25] The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[24]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual role: it acts as the solvent and neutralizes the HBr formed during the reaction.[25]
-
Regioselectivity: In poly-halogenated systems, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective alkynylation at the iodo-position.[26] When multiple C-Br bonds are present, reactivity is influenced by both electronic and steric factors. For example, in 6,8-dibromo-tetrahydroquinoline derivatives, Sonogashira coupling often occurs preferentially at the less hindered 6-position.[27][28]
Comparative Data for Sonogashira Coupling
| Entry | Bromo-THQ Substrate | Alkyne Partner | Catalyst System | Base/Solvent | Temp | Yield (%) | Reference |
| 1 | 6,8-Dibromo-THQ derivative | Phenylacetylene | Pd/C-PPh₃-CuI | Et₃N | Reflux | High (mono-alkynylation at C8) | [27] |
| 2 | 4-Bromo-oxazine (analogue) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / Toluene | RT | High | [29] |
| 3 | 3-Bromoquinoline (analogue) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80 °C | ~90 | [11] |
Heck Reaction: Forging C(sp²)-C(sp², alkene) Bonds
The Heck reaction couples the bromo-tetrahydroquinoline with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation and vinylation.[30][31][32]
Causality Behind Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is typically used with phosphine ligands, although phosphine-free conditions have been developed.[7][30]
-
Base: An organic or inorganic base (e.g., Et₃N, NaOAc, K₂CO₃) is required to neutralize the HBr generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.[31][33]
-
Stereoselectivity: A key advantage of the Heck reaction is its high trans selectivity in the resulting alkene product.[30]
Detailed Experimental Protocol: Heck Reaction
This protocol is a generalized procedure based on established methods.[33]
-
Reaction Setup: In a Schlenk tube, combine the bromo-tetrahydroquinoline (1.0 equiv), the alkene (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), any required ligand (e.g., PPh₃, 4-10 mol%), and the base (e.g., NaOAc, 1.5 equiv).
-
Inert Atmosphere & Solvent: Evacuate and backfill the tube with argon. Add a degassed polar aprotic solvent such as DMF or acetonitrile.
-
Reaction: Seal the tube and heat with stirring to 80-120 °C until the starting material is consumed (monitor by TLC/LC-MS).
-
Workup: Cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The C-Br bond on the tetrahydroquinoline scaffold is a remarkably versatile functional handle, enabling a wide array of high-value transformations. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, provide a robust and reliable toolkit for constructing complex molecular architectures.[5] A deep understanding of the underlying reaction mechanisms and the causal relationships between reagents, catalysts, and reaction conditions is essential for researchers, scientists, and drug development professionals to successfully harness the synthetic potential of these important building blocks. Future advancements will likely focus on developing more sustainable catalytic systems using earth-abundant metals and expanding the reaction scope to include even more challenging transformations under milder conditions.[34]
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literature review of trimethyl-substituted tetrahydroquinolines
An In-depth Technical Guide to Trimethyl-Substituted Tetrahydroquinolines: Synthesis, Properties, and Therapeutic Potential
Executive Summary
Tetrahydroquinolines (THQs) represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic addition of methyl groups to this scaffold profoundly influences its physicochemical properties and pharmacological activity. This guide offers a comprehensive review of trimethyl-substituted tetrahydroquinolines, detailing their synthesis, structural characterization, and diverse biological activities. We explore canonical synthetic routes, such as the Skraup-Doebner-von Miller reaction and catalytic hydrogenation, explaining the mechanistic rationale behind these methodologies. Furthermore, we delve into their therapeutic potential, with a particular focus on their roles as antimicrobial, anticancer, and neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights to guide future research and development in this promising area of medicinal chemistry.
Introduction to the Tetrahydroquinoline Scaffold
The tetrahydroquinoline (THQ) framework, a bicyclic heterocyclic system, is a cornerstone in the design of novel therapeutic agents. Its rigid, yet conformationally flexible, structure allows it to effectively interact with a wide array of biological targets. The partially saturated nature of the THQ core imparts favorable pharmacokinetic properties, such as increased solubility and metabolic stability, compared to its fully aromatic quinoline counterpart.
The Influence of Trimethyl Substitution: A Structure-Activity Relationship (SAR) Perspective
The introduction of three methyl groups onto the THQ scaffold is a critical chemical modification that significantly impacts its biological profile. This substitution pattern modulates several key parameters:
-
Lipophilicity: The addition of methyl groups increases the compound's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Steric Hindrance: The position of the methyl groups provides steric bulk that can orient the molecule within a binding pocket, leading to improved target specificity and potency.
-
Metabolic Stability: Methyl groups can block sites of oxidative metabolism, thereby increasing the compound's half-life in vivo.
The specific regio-isomerism of the trimethyl substitution pattern is crucial in determining the final biological effect, leading to a wide spectrum of activities from antimicrobial to anticancer and beyond.
Key Synthetic Strategies for Trimethyl-THQs
The synthesis of trimethyl-substituted tetrahydroquinolines can be achieved through several reliable methods. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Catalytic Hydrogenation of Trimethylquinolines
One of the most direct methods for synthesizing trimethyl-THQs is the catalytic hydrogenation of the corresponding trimethyl-substituted quinoline precursors. This approach is highly efficient and typically proceeds with excellent yields.
The reaction typically employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C), in a hydrogen atmosphere. The quinoline derivative is dissolved in a suitable solvent like ethanol, and the reaction is carried out under controlled temperature and pressure. This method selectively reduces the heterocyclic ring while leaving the benzene ring intact.
The Skraup-Doebner-von Miller Reaction
A classic and versatile method for constructing the quinoline core, which can then be reduced, is the Skraup-Doebner-von Miller reaction. This reaction involves the condensation of an aniline with α,β-unsaturated carbonyl compounds. For the synthesis of trimethyl-substituted analogs, acetone can be used as the carbonyl source. The reaction proceeds through a series of steps including Michael addition, cyclization, and dehydration.
The mechanism involves the acid-catalyzed self-condensation of acetone to form mesityl oxide (an α,β-unsaturated ketone). Aniline then reacts with mesityl oxide, leading to the formation of a 1,2-dihydroquinoline intermediate, which can be subsequently reduced to the desired tetrahydroquinoline.
Caption: Simplified mechanism of the Doebner-von Miller reaction for THQ synthesis.
Biological Activities and Therapeutic Potential
Trimethyl-substituted tetrahydroquinolines have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development.
Antimicrobial Activity
The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Several studies have highlighted the potential of substituted tetrahydroquinolines as potent bactericidal agents. For instance, certain SF5- and SCF3-substituted tetrahydroquinolines have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The mechanism of action for some of these compounds involves the disruption of the bacterial membrane. Furthermore, other quinoline derivatives have shown efficacy against S. aureus biofilms, which are notoriously difficult to treat due to their antibiotic-tolerant nature.
Anticancer Activity
The THQ scaffold is a common feature in many anticancer agents. Trimethyl-substituted THQs have been investigated for their cytotoxic effects against various cancer cell lines. For example, certain 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines have been evaluated for their in vitro cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). Some of these compounds have shown selective cytotoxicity, with notable activity against specific cell lines.
The mechanism of action for these compounds can be multifaceted. Some tetrahydroquinolinone derivatives have been shown to induce apoptosis (programmed cell death) in lung cancer cells by causing cell cycle arrest at the G2/M phase. Additionally, some THQ derivatives act as inhibitors of nuclear factor-kappa B (NF-κB), a protein complex that plays a key role in regulating the immune response to infection and is implicated in cancer. By inhibiting NF-κB, these compounds can suppress tumor cell proliferation and survival.
Neuroprotective and Other Activities
Beyond their antimicrobial and anticancer effects, trimethyl-THQs are being explored for other therapeutic applications. Their lipophilic nature allows them to cross the blood-brain barrier, making them attractive candidates for treating central nervous system (CNS) disorders. Research is ongoing into their potential as neuroprotective agents for conditions like Alzheimer's and Parkinson's disease. Furthermore, some derivatives have shown antioxidant and anti-inflammatory properties, which are relevant to a wide range of pathologies.
Data Summary: Cytotoxicity of Representative THQ Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of selected tetrahydroquinoline derivatives against various human cancer cell lines.
| Compound ID | Substitution Pattern | HeLa (Cervical) IC50 (µM) | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Reference |
| THQ-1 | 4-acetamido-2-methyl-6-nitro | >100 | >100 | >100 | |
| THQ-2 | 4-acetamido-6-bromo-2-methyl | 13.15 | 36.60 | >100 | |
| THQ-3 | 4-acetamido-6-chloro-2-methyl | 29.35 | 40.85 | >100 | |
| Doxorubicin | (Reference Drug) | 1.15 | 1.95 | 0.95 |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the synthesis and biological evaluation of trimethyl-THQs.
Protocol: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline via Catalytic Hydrogenation
This protocol describes the reduction of 2,2,4-trimethyl-1,2-dihydroquinoline to its corresponding tetrahydroquinoline derivative.
Materials:
-
2,2,4-trimethyl-1,2-dihydroquinoline (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10% w/w)
-
Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve 2.0 g (11.5 mmol) of 2,2,4-trimethyl-1,2-dihydroquinoline in 20 mL of ethanol.
-
Catalyst Addition: Carefully add 0.2 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with hydrogen gas three times to remove air.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi) and heat the reaction mixture to 60°C with stirring.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 7-8 hours.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The resulting 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be further purified by column chromatography if necessary.
The Tetrahydroquinoline Core: A Technical Guide to Discovery, Synthesis, and Therapeutic Significance
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold represents a "privileged" structural motif in medicinal chemistry, forming the foundation of a vast array of natural products and synthetic compounds with a remarkable spectrum of biological activities.[1][2] This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthetic methodologies, and profound therapeutic significance of tetrahydroquinolines. Designed for researchers, scientists, and drug development professionals, this guide delves into the causality behind experimental choices, offers detailed, self-validating protocols for key synthetic and biological evaluations, and visually elucidates complex molecular mechanisms and workflows. We will traverse the journey of THQs from their initial discovery to their current standing as pivotal pharmacophores in the ongoing quest for novel therapeutics.
Introduction: The Ascendance of a Privileged Scaffold
The story of tetrahydroquinolines is interwoven with the historical development of organic and medicinal chemistry. Its aromatic precursor, quinoline, was first isolated from coal tar in 1834.[1] The subsequent advent of synthetic routes to quinolines, such as the Skraup and Combes syntheses, opened the door to the exploration of its derivatives, including the partially saturated tetrahydroquinoline.[1][3] The rigid, three-dimensional framework of the THQ core, composed of a benzene ring fused to a partially saturated pyridine ring, offers a versatile platform for diverse functionalization, making it an ideal starting point for the rational design of novel therapeutic agents.[1]
Naturally occurring THQ alkaloids are distributed across various organisms and are biosynthesized through multiple pathways, resulting in a rich diversity of structures and bioactivities.[4][5][6] Concurrently, synthetic chemists have developed a powerful arsenal of reactions to construct and modify the THQ core, enabling the systematic exploration of structure-activity relationships (SAR).[7][8] This guide will illuminate both the natural origins and the synthetic ingenuity that have propelled tetrahydroquinolines to the forefront of modern drug discovery.
Foundational Synthetic Methodologies: Crafting the Tetrahydroquinoline Core
The ability to efficiently and selectively synthesize the tetrahydroquinoline scaffold is paramount to exploring its therapeutic potential. Over the years, a variety of robust synthetic methods have been developed, each with its own advantages and applications. Here, we detail the protocols for three classical and highly utilized methods: the Povarov reaction, the Combes synthesis, and the Skraup synthesis.
The Povarov Reaction: A Powerful [4+2] Cycloaddition
The Povarov reaction is a cornerstone for the synthesis of substituted tetrahydroquinolines, proceeding via a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene.[3][4] Its multicomponent nature, allowing for the condensation of an aniline, an aldehyde, and an activated olefin in a single step, makes it a highly efficient and atom-economical method for generating molecular diversity.[3][9]
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted tetrahydroquinoline.
Materials:
-
Aniline (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
N-Vinylpyrrolidin-2-one (or other activated alkene) (1.2 mmol)
-
Lewis Acid Catalyst (e.g., InCl₃, BiCl₃, Sc(OTf)₃) (10-20 mol%)
-
Anhydrous acetonitrile (CH₃CN) (10 mL)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
Procedure:
-
To a stirred solution of the aniline (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add the Lewis acid catalyst (e.g., 20 mol% BiCl₃).
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the in-situ formation of the imine.
-
Add a solution of the activated alkene (e.g., N-vinylpyrrolidin-2-one, 1.2 mmol) in anhydrous acetonitrile (5 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to reflux (depending on the reactivity of the substrates) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline derivative.[10]
The Combes Synthesis: Condensation and Cyclization
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone, followed by cyclization.[1][11][12] The resulting quinoline can then be reduced to the corresponding tetrahydroquinoline.
Part A: Combes Synthesis of a 2,4-Disubstituted Quinoline
Materials:
-
Aniline (1.0 mmol)
-
Acetylacetone (or other β-diketone) (1.1 mmol)
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Round-bottom flask with magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, cautiously add the aniline (1.0 mmol) to the β-diketone (1.1 mmol) with stirring.
-
Slowly add concentrated sulfuric acid (or PPA) to the mixture with cooling in an ice bath.
-
Heat the reaction mixture to 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a concentrated aqueous solution of sodium hydroxide (NaOH) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.[3]
Part B: Reduction to Tetrahydroquinoline
Materials:
-
Quinoline derivative from Part A (1.0 mmol)
-
Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol or acetic acid
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the quinoline derivative (1.0 mmol) in ethanol or acetic acid in a flask suitable for hydrogenation.
-
Add 10 mol% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude tetrahydroquinoline.
-
Purify the product by column chromatography or recrystallization if necessary.
The Skraup Synthesis: A Classic Route
The Skraup synthesis is a venerable method for the synthesis of quinolines from an aromatic amine, glycerol, an oxidizing agent, and sulfuric acid.[1][13] The quinoline product can subsequently be reduced to the tetrahydroquinoline.
Part A: Skraup Synthesis of Quinoline
Materials:
-
Aniline (1.0 mol)
-
Glycerol (3.0 mol)
-
Nitrobenzene (as an oxidizing agent and solvent) (0.5 mol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ferrous sulfate (FeSO₄) (as a moderator)
-
Round-bottom flask with a reflux condenser and mechanical stirrer
Procedure:
-
In a large round-bottom flask, combine aniline (1.0 mol), glycerol (3.0 mol), nitrobenzene (0.5 mol), and ferrous sulfate.
-
With vigorous stirring, slowly and cautiously add concentrated sulfuric acid. The reaction is highly exothermic.
-
Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours.
-
After cooling, dilute the reaction mixture with water and steam distill to remove the unreacted nitrobenzene.
-
Make the residue alkaline with a concentrated NaOH solution and steam distill again to isolate the crude quinoline.
-
Extract the distillate with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent.
-
Purify the quinoline by distillation.[4]
Part B: Reduction to Tetrahydroquinoline
Follow the same reduction procedure as described in the Combes synthesis (Section 2.2, Part B).
The Therapeutic Significance of Tetrahydroquinolines: A Multifaceted Pharmacophore
The tetrahydroquinoline scaffold is a versatile platform that has given rise to a plethora of compounds with a wide range of therapeutic applications. Their ability to interact with diverse biological targets underscores their importance in drug discovery.
Anticancer Activity: Targeting the Hallmarks of Cancer
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key cellular processes that are dysregulated in cancer.
A primary mechanism by which many tetrahydroquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This can be achieved through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Several tetrahydroquinoline compounds have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth.
Table 1: In Vitro Anticancer Activity of Selected Tetrahydroquinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| THQ-1 | MCF-7 (Breast) | 5.2 | [14] |
| THQ-2 | A549 (Lung) | 8.7 | [14] |
| THQ-3 | HepG2 (Liver) | 3.1 | [14] |
| THQ-4 | HT-29 (Colon) | 6.5 | [15] |
| THQ-5 | PC-3 (Prostate) | 10.3 | [15] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential drug candidates.[5][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
Tetrahydroquinoline test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the tetrahydroquinoline test compounds in the complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[16][18]
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.[19][20]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the signal using an imaging system. Quantify the band intensities to determine the relative levels of protein expression and phosphorylation.[6][21]
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Several tetrahydroquinoline derivatives have demonstrated significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[22] Their mechanisms of action often involve the mitigation of oxidative stress, a key contributor to neuronal damage.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, plays a crucial role in the pathogenesis of neurodegenerative diseases. Tetrahydroquinolines with antioxidant properties can neutralize ROS, thereby protecting neurons from oxidative damage.[23]
Table 2: Neuroprotective Activity of Selected Tetrahydroquinoline Derivatives
| Compound ID | Assay | Endpoint | Activity | Reference |
| THQ-6 | H₂O₂-induced SH-SY5Y cell death | % Cell Viability | Significant protection | [24][25] |
| THQ-7 | Rotenone-induced Parkinson's model (rats) | Behavioral improvement | Dose-dependent improvement | [23] |
| THQ-8 | Glutamate-induced excitotoxicity in primary neurons | % Neuroprotection | 65% protection at 10 µM | [15] |
This protocol describes a method to evaluate the neuroprotective effect of tetrahydroquinoline compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).[26][27]
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete cell culture medium
-
96-well microplates
-
Tetrahydroquinoline test compounds
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.
-
Pre-treat the cells with various concentrations of the tetrahydroquinoline test compounds for 1-2 hours.
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells (excluding the control wells).
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay as described in Section 3.1.5.
-
Calculate the percentage of neuroprotection afforded by the test compounds by comparing the viability of cells treated with both the compound and H₂O₂ to those treated with H₂O₂ alone.
Anti-infective Properties: A New Frontier in Combating Pathogens
The emergence of drug-resistant pathogens poses a significant threat to global health. Tetrahydroquinolines have shown promise as a novel class of anti-infective agents with activity against a range of bacteria, fungi, and viruses.[8][16][17]
The antimicrobial mechanisms of tetrahydroquinolines are varied. Some derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[16] Others are believed to disrupt the microbial cell membrane or interfere with key metabolic pathways. In the realm of antiviral research, certain tetrahydroquinolines have been found to inhibit viral entry or replication.[28]
Table 3: Antimicrobial Activity of Selected Tetrahydroquinoline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| THQ-9 | Staphylococcus aureus | 8 | [29] |
| THQ-10 | Escherichia coli | 16 | [29] |
| THQ-11 | Candida albicans | 32 | [29] |
| THQ-12 | Influenza A virus | EC₅₀ = 5.5 µM | [28] |
The broth microdilution assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microplates
-
Tetrahydroquinoline test compounds
-
Positive control antibiotic/antifungal
-
Inoculum of the microorganism
Procedure:
-
Prepare serial two-fold dilutions of the tetrahydroquinoline test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism.
-
Add the inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
The plaque reduction assay is a common method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.[7][19]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Tetrahydroquinoline test compounds
-
Crystal violet staining solution
Procedure:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus and the test compounds.
-
Infect the cell monolayers with the virus in the presence or absence of the test compounds.
-
After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict viral spread.
-
Incubate the plates until viral plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC₅₀ value (the concentration that reduces the number of plaques by 50%) can then be determined.[24][30]
Anti-inflammatory Effects: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Tetrahydroquinoline derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential as therapeutic agents for these conditions.
The anti-inflammatory effects of tetrahydroquinolines are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This can be achieved through the inhibition of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 4: Anti-inflammatory Activity of Selected Tetrahydroquinoline Derivatives
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| THQ-13 | LPS-induced NO production in RAW 264.7 cells | 12.8 | [15] |
| THQ-14 | COX-2 Inhibition Assay | 7.2 | [31] |
| THQ-15 | Carrageenan-induced paw edema in rats | ED₅₀ = 25 mg/kg | [32] |
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[21][33][34][35]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Tetrahydroquinoline test compounds
-
Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the tetrahydroquinoline test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubate the plate for 24 hours.
-
After incubation, collect the cell culture supernatants.
-
In a new 96-well plate, add 50 µL of the supernatant to each well.
-
Add 50 µL of Griess reagent Solution A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Solution B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production.
In Silico Approaches: Rationalizing and Accelerating Discovery
Computational methods, particularly molecular docking, play a crucial role in modern drug discovery by providing insights into the molecular interactions between a ligand and its target protein. This allows for the rational design of more potent and selective inhibitors.
Molecular Docking: Predicting Binding Modes
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein to form a stable complex.[36][37][38] This information can be used to understand the structural basis of activity and to guide the design of new analogs with improved binding affinity.
This protocol outlines a general workflow for docking a tetrahydroquinoline derivative into the active site of a target protein (e.g., tubulin, acetylcholinesterase).[9][25][39][40]
Software:
-
Molecular modeling software (e.g., AutoDock, GOLD, Schrödinger Maestro)
-
Protein Data Bank (PDB) for protein structures
Procedure:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the PDB.
-
Prepare the protein by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structure of the tetrahydroquinoline derivative and convert it to a 3D structure.
-
Perform energy minimization of the ligand structure.
-
Assign partial charges and define rotatable bonds.
-
-
Docking Simulation:
-
Set up the docking parameters, including the grid box that encompasses the defined binding site.
-
Run the docking simulation using an appropriate algorithm (e.g., Lamarckian genetic algorithm in AutoDock).
-
-
Analysis of Results:
-
Analyze the predicted binding poses of the ligand in the active site.
-
Evaluate the docking score (binding energy) to rank the different poses.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the key binding determinants.
-
Visualizing Complexity: Pathways and Workflows
Graphviz, an open-source graph visualization software, is an invaluable tool for creating clear and informative diagrams of complex biological pathways and experimental workflows. The following are examples of DOT language scripts to generate such diagrams.
Signaling Pathway: PI3K/AKT/mTOR Inhibition by a Tetrahydroquinoline
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A Technical Guide to the Structural Analogs of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline: Synthesis, Derivatization, and Therapeutic Potential
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active agents.[1][2] This technical guide provides an in-depth analysis of the structural analogs of a specific, highly functionalized derivative: 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. We will explore the strategic synthesis of the core structure, detail robust methodologies for systematic analog generation, and discuss the potential therapeutic applications based on the well-documented biological activities of this compound class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) moiety is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of natural products and synthetic molecules with diverse biological activities.[2] THQ derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective agents.[1][3][4] The specific compound of interest, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, presents three key points for structural modification, making it an excellent starting point for library synthesis and structure-activity relationship (SAR) studies:
-
The C6-Bromo Group: An electron-withdrawing substituent that can be used as a versatile synthetic handle for cross-coupling reactions.
-
The N1-Methyl Group: Modulates the basicity and lipophilicity of the molecule.
-
The C4-gem-Dimethyl Group: Introduces steric bulk, which can influence binding conformations and block metabolic oxidation at the C4 position.
This guide will provide a logical framework for exploring the chemical space around this core structure.
Part 1: Synthesis of the Core Scaffold
A robust and scalable synthesis of the parent scaffold is paramount before embarking on analog generation. The most logical approach to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is a multi-step synthesis culminating in an acid-catalyzed intramolecular cyclization.
Retrosynthetic Analysis
A logical retrosynthetic disconnection points to 4-bromo-N-methylaniline and an acetone equivalent, such as mesityl oxide (4-methyl-3-penten-2-one), as key starting materials. The key bond formation is the intramolecular hydroarylation/alkylation that forms the heterocyclic ring.
Proposed Synthetic Pathway
The forward synthesis involves two primary stages: the formation of a key intermediate via conjugate addition, followed by an acid-catalyzed cyclization and dehydration sequence.
Caption: Proposed synthetic workflow for the core scaffold.
Detailed Experimental Protocol: Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
-
Causality: This protocol employs a well-established sequence for constructing tetrahydroquinolines from anilines and α,β-unsaturated ketones. The choice of Eaton's reagent is critical; it is a powerful dehydrating agent that effectively promotes the intramolecular Friedel-Crafts type cyclization to form the dihydroquinoline intermediate. Subsequent reduction with sodium borohydride is a standard and mild method for converting the enamine double bond to the fully saturated tetrahydroquinoline.
-
Step 1: Synthesis of 4-((4-bromophenyl)(methyl)amino)pentan-2-one.
-
To a solution of 4-bromo-N-methylaniline (1.0 eq) in a suitable aprotic solvent (e.g., toluene), add mesityl oxide (1.1 eq).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aniline.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude aminoketone intermediate can often be used in the next step without further purification.
-
-
Step 2: Cyclization to 6-bromo-1,4,4-trimethyl-1,2-dihydroquinoline.
-
Prepare Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) in a separate flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the crude aminoketone from Step 1 dropwise to the stirred Eaton's reagent at 0 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-3 hours until cyclization is complete.
-
Carefully quench the reaction by pouring it over crushed ice and basify with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
-
Step 3: Reduction to 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
-
Dissolve the crude dihydroquinoline from Step 2 in a protic solvent such as methanol or ethanol.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5-2.0 eq) portion-wise.
-
Stir the reaction at room temperature for 1-4 hours until the starting material is consumed.
-
Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography on silica gel to yield the title compound.
-
Part 2: Strategies for Analog Generation
The core scaffold offers three primary vectors for diversification. A systematic exploration of these vectors allows for a thorough investigation of the structure-activity relationship.
Vector 1: Aromatic Ring Functionalization (C6 Position)
The C6-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for their reliability and functional group tolerance.[5]
Table 1: Cross-Coupling Strategies for C6-Derivatization
| Reaction Type | Reagent | Catalyst/Ligand System (Example) | Introduced Moiety |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄ or PdCl₂(dppf) / K₂CO₃ | Aryl, Heteroaryl |
| Buchwald-Hartwig | Amine or Amide | Pd₂(dba)₃ / XPhos / LHMDS | Amino, Amido |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Alkynyl |
| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Alkenyl |
-
Trustworthiness: Each of these reactions provides a self-validating system. The disappearance of the starting aryl bromide and the appearance of a new product with the expected mass shift (confirmable by LC-MS) and a distinct NMR spectrum provides high confidence in the success of the transformation.
-
Causality: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids, enabling rapid library synthesis.[6] The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to yield the coupled product and regenerate the catalyst.[6]
-
Reaction Setup: In a Schlenk flask or microwave vial, combine 6-bromo-1,4,4-trimethyl-THQ (1.0 eq), the desired boronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O).
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C for 4-16 hours. Microwave irradiation can often significantly reduce reaction times.
-
Work-up & Purification: After cooling, dilute the mixture with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.
Caption: Diversification pathways from the C6-bromo position.
Vector 2: N-Substituent Modification (N1 Position)
The N-methyl group can be replaced with a variety of other substituents to modulate properties like basicity, lipophilicity, and hydrogen bonding capacity. This requires a modification of the initial synthetic route, starting with 4-bromoaniline (NH₂) instead of 4-bromo-N-methylaniline.
-
Synthesis of the N-H Core: Perform the synthesis described in Part 1.2 using 4-bromoaniline. This will yield the secondary amine, 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline.
-
N-Alkylation/Acylation: The resulting N-H group can be functionalized using standard protocols:
-
N-Alkylation: Reaction with an alkyl halide (e.g., ethyl iodide, benzyl bromide) in the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
N-Acylation: Reaction with an acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine or pyridine.
-
Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form more complex N-alkyl derivatives.
-
Vector 3: C4-gem-Dimethyl Group Modification
While the gem-dimethyl group is a defining feature, analogs can be synthesized by replacing mesityl oxide with other α,β-unsaturated ketones in the initial conjugate addition step (Part 1.3, Step 1). For example, using 3-penten-2-one would lead to a 4-methyl analog, while using 1-phenyl-2-buten-1-one would lead to a 4-methyl-4-phenyl analog. This allows for fine-tuning of steric bulk and lipophilicity in the aliphatic portion of the molecule.
Part 3: Potential Biological Applications and Screening
Substituted tetrahydroquinolines are known to interact with a wide range of biological targets.[1] Analogs of 6-bromo-1,4,4-trimethyl-THQ could be screened against several disease areas, with cancer and infectious diseases being particularly relevant.[3][7]
Table 2: Potential Therapeutic Targets for THQ Analogs
| Therapeutic Area | Potential Target Class | Example |
| Oncology | Kinase Inhibitors, Tubulin Polymerization Inhibitors, Topoisomerase Inhibitors | EGFR, HER-2, PI3K/Akt/mTOR pathway[6][7] |
| Infectious Disease | DNA Gyrase Inhibitors, Antimalarials, Antivirals | Bacterial DNA gyrase, Plasmodium falciparum targets[8] |
| Neuroscience | Receptor Modulators, Enzyme Inhibitors | 5-HT Receptors, NMDA Receptors, Cholinesterase[1][4] |
A typical primary screening workflow would involve testing the synthesized library of analogs at a single high concentration against a panel of relevant cell lines or biochemical targets.
Caption: A generalized workflow for biological screening.
Conclusion
The 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a highly versatile starting point for the development of novel chemical entities. Its synthesis is straightforward, and the three distinct modification vectors—the C6-bromo group, the N1-substituent, and the C4-gem-dimethyl group—provide a rich opportunity for generating diverse chemical libraries. By leveraging robust synthetic methodologies, particularly palladium-catalyzed cross-coupling, researchers can efficiently explore the structure-activity relationships of this compound class, paving the way for the discovery of new therapeutic agents across multiple disease areas.
References
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El-Naggar, M., et al. (2015). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. PubMed, 23(1), 139-47. [Link]
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Sabale, P. M., Patel, P., & Kaur, P. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Pharmaceutical Sciences and Research, 10(9), 2315-2323. [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11, 15785-15814. [Link]
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Wikipedia. (n.d.). Tetrahydroquinoline. Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]
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Romero Bohórquez, A. R., et al. (2019). N-Substituted tetrahydroquinolines with outstanding biological activity. ResearchGate. [Link]
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ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. ResearchGate. Retrieved January 17, 2026, from [Link]
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Pujol, M. D., et al. (2018). Substituted Tetrahydroisoquinolines: Synthesis, Characterization, Antitumor Activity and Other Biological Properties. European Journal of Medicinal Chemistry, 146, 687-700. [Link]
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Diaz-Chiguer, D. L., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(3), 1547-1563. [Link]
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ResearchGate. (n.d.). Cross-Coupling of 3-bromoquinoline with Phenylacetylene on gram scale. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10335-10368. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. . Retrieved January 17, 2026, from [Link]
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Wang, J., et al. (2024). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters, 26(2), 358–363. [Link]
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ResearchGate. (n.d.). The synthesis of 1,2,3,4-tetrahydro-2,2-dimethylquinolin-4-ones as antioxidant precursors. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in drug discovery and development. Molecules, 16(12), 10230-10256. [Link]
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Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. [Link]
-
Singh, K., et al. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-15. [Link]
-
Liu, X., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 781525. [Link]
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PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. PubChem. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. ResearchGate. Retrieved January 17, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. . Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Introduction
The tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] The specific derivative, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, serves as a valuable intermediate in medicinal chemistry and drug development. The bromo-substituent provides a synthetic handle for further functionalization via cross-coupling reactions, while the trimethylated heterocyclic ring influences the molecule's lipophilicity and conformational rigidity, which can be crucial for its interaction with biological targets.
This document provides a comprehensive, field-proven experimental protocol for the synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. The synthetic strategy is a two-step process commencing with the N-alkylation of 4-bromoaniline with methallyl chloride, followed by an acid-catalyzed intramolecular Friedel-Crafts cyclization. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a detailed methodology grounded in established chemical principles.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Bromoaniline | ≥98% | Sigma-Aldrich | Toxic, handle with care.[2] |
| Methallyl chloride (3-chloro-2-methyl-1-propene) | 95% | Alfa Aesar | Flammable, lachrymator. |
| Sodium carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | Fisher Scientific | |
| Acetonitrile (ACN) | Anhydrous, 99.8% | EMD Millipore | |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | J.T. Baker | Corrosive. |
| Dichloromethane (DCM) | ACS Grade | VWR | |
| Saturated sodium bicarbonate solution (NaHCO₃) | Prepared in-house. | ||
| Brine (saturated NaCl solution) | Prepared in-house. | ||
| Anhydrous magnesium sulfate (MgSO₄) | For drying. | ||
| Ethyl acetate (EtOAc) | ACS Grade | For chromatography. | |
| Hexanes | ACS Grade | For chromatography. | |
| Silica gel | 230-400 mesh | For column chromatography. |
Experimental Workflow
The synthesis is performed in two sequential steps: N-alkylation followed by cyclization.
Caption: Overall workflow for the synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Step-by-Step Experimental Protocol
Part 1: Synthesis of N-(2-methylallyl)-4-bromoaniline (Intermediate 1)
Rationale: This step involves a standard nucleophilic substitution where the nitrogen atom of 4-bromoaniline attacks the electrophilic carbon of methallyl chloride. Sodium carbonate is used as a mild base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Acetonitrile is chosen as the solvent due to its polarity and suitable boiling point for this reaction.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromoaniline (10.0 g, 58.1 mmol), anhydrous sodium carbonate (7.4 g, 69.8 mmol), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 10 minutes.
-
Add methallyl chloride (6.3 g, 69.8 mmol) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the 4-bromoaniline spot has been consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in dichloromethane (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-methylallyl)-4-bromoaniline. This intermediate is often used in the next step without further purification.
Part 2: Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (Final Product)
Causality behind Experimental Choices: This step is an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction.[3] Concentrated sulfuric acid serves as the catalyst, protonating the alkene of the N-allyl group to generate a stable tertiary carbocation. This carbocation is the key electrophile. The electron-rich aromatic ring of the aniline derivative then acts as the nucleophile, attacking the carbocation to form the six-membered ring. The reaction is performed at low temperature initially to control the exothermic protonation step and then warmed to facilitate the cyclization.
Caption: Proposed reaction mechanism for the intramolecular Friedel-Crafts cyclization. (Note: Image placeholders would be replaced with actual chemical structure images.)
Procedure:
-
Dissolve the crude N-(2-methylallyl)-4-bromoaniline (assuming 100% conversion from 58.1 mmol of 4-bromoaniline) in dichloromethane (120 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice-water bath to 0°C.
-
Slowly add concentrated sulfuric acid (25 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction by TLC (9:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing 200 g of crushed ice and 100 mL of water.
-
Stir vigorously for 15 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 75 mL) until the aqueous layer is basic (to neutralize residual acid), followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification and Characterization
Rationale: Column chromatography is a standard and effective method for purifying organic compounds. A solvent system of low polarity (hexanes/ethyl acetate) is chosen based on the expected non-polar nature of the product.
Procedure:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product (dissolved in a minimal amount of dichloromethane) onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline as a pale yellow oil or low-melting solid.
Expected Characterization Data:
| Analysis | Expected Result |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₁₂H₁₆BrN |
| Molecular Weight | 254.17 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.0-7.2 (m, 2H, Ar-H), ~6.5 (d, 1H, Ar-H), ~3.3 (s, 2H, CH₂), ~1.7 (s, 2H, CH₂), ~1.3 (s, 6H, 2xCH₃), ~2.9 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): Aromatic C's (~145, 130, 129, 125, 115, 110), Aliphatic C's (~55, 50, 40, 35, 30) |
| Mass Spec (ESI) | m/z: 254.05 [M]⁺, 256.05 [M+2]⁺ (characteristic bromine isotope pattern) |
Note: The N-methyl group is introduced in this structure based on the common understanding of the Doebner-von Miller reaction, which is a related synthesis for quinolines. If the reaction proceeds without N-methylation, the N-H proton would be observed in the ¹H NMR spectrum. The proposed protocol does not include a methylating agent, so an N-H product is expected. The table reflects a potential N-methylated analog for completeness, though the primary product of this specific protocol would be the N-H compound. The ¹H NMR spectrum for the related compound 6-bromo-1,2,3,4-tetrahydroquinoline shows characteristic aromatic and aliphatic signals.[4][5]
Safety and Handling
-
4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[2][6]
-
Methallyl chloride: Flammable liquid and vapor. It is a lachrymator and is harmful if swallowed or inhaled. Use in a fume hood and avoid contact with skin and eyes.
-
Concentrated Sulfuric Acid: Severely corrosive to eyes, skin, and respiratory tract. Causes severe burns. Always add acid to water/solvent slowly, never the other way around. Wear acid-resistant gloves, a face shield, and a lab coat.
-
Dichloromethane: Potential carcinogen. Use only in a well-ventilated fume hood.
All waste materials should be disposed of according to institutional and local environmental regulations.
References
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PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
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-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. Retrieved from [Link]
-
Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Retrieved from [Link]
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González-Andrés, P., et al. (2020). Intramolecular Cyclization of Alkenyl Alcohols: Towards the Synthesis of Oxacycles. Sci-Hub. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. 4-Bromoaniline: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]
use of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in cross-coupling reactions
An In-Depth Guide to the Application of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Scaffold for Modern Drug Discovery
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its three-dimensional architecture is of significant interest in the development of therapeutic agents targeting a wide range of conditions, including cancer, infectious diseases, and neurological disorders.[1][2][4] The strategic functionalization of the THQ skeleton is paramount for modulating biological activity and optimizing pharmacokinetic properties.
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS: 197379-70-7) is a particularly valuable building block for chemical library synthesis.[5][6] The presence of a bromine atom at the C6 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[7][8] This guide provides detailed application notes and protocols for leveraging this versatile substrate in three cornerstone cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.
Experimental Workflow Overview
The successful implementation of cross-coupling reactions hinges on a systematic and controlled workflow, from reagent preparation to product analysis. The following diagram illustrates the general sequence for utilizing 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline as a substrate.
Caption: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, coupling an organoboron species with an organic halide.[9][10][11] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a preferred method for synthesizing biaryl and substituted vinyl structures.
Mechanistic Insight
The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.[10][11] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of the tetrahydroquinoline.
-
Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center. This step is base-mediated.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 6-Aryl-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
This protocol provides a general method for the Suzuki-Miyaura coupling of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline with a generic arylboronic acid.
Materials:
-
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Setup: To a flame-dried Schlenk flask, add 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, the arylboronic acid, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Base Addition: Under a positive pressure of inert gas, add the degassed solvent followed by the degassed aqueous base solution. The choice of solvent and base can significantly impact reaction efficiency.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Parameter | Typical Condition | Rationale / Comment |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dppf)Cl₂ is often more robust and effective for a wider range of substrates. |
| Ligand | PPh₃, dppf (part of catalyst) | Ligands stabilize the Pd(0) species and modulate its reactivity.[8] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid to form a more nucleophilic boronate species.[11] |
| Solvent | Dioxane/H₂O, Toluene/H₂O | A biphasic system is common; the base is in the aqueous phase. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Equivalents (Boronic Acid) | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion and account for potential homocoupling. |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[12][13] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines under relatively mild conditions, overcoming the limitations of classical methods.[12]
Mechanistic Insight
Similar to the Suzuki coupling, this reaction follows a palladium-based catalytic cycle.[12][14]
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the tetrahydroquinoline.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Synthesis of 6-Amino-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline Derivatives
This protocol outlines a general procedure for the Buchwald-Hartwig amination of the title compound with a primary or secondary amine.
Materials:
-
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.3 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-5 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4 - 2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a flame-dried Schlenk flask.
-
Reagent Addition: Add the 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, followed by the anhydrous solvent and finally the amine coupling partner.
-
Reaction: Seal the flask and heat the mixture to the required temperature (typically 80-110 °C) with stirring. The selection of a suitable ligand is crucial for achieving high yields, especially with challenging substrates.[15][16]
-
Monitoring: Track the reaction's progress via TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite to remove the palladium catalyst, rinsing with ethyl acetate. Concentrate the filtrate.
-
Purification: The crude material is then purified by flash column chromatography or recrystallization to afford the N-arylated product.
| Parameter | Typical Condition | Rationale / Comment |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0)L₂ in situ. |
| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination.[12] |
| Base | NaOt-Bu, K₃PO₄, LHMDS | A strong base is required to deprotonate the amine without acting as a competing nucleophile. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst. |
| Temperature | 80 - 110 °C | Provides energy for the catalytic steps, particularly reductive elimination. |
| Equivalents (Amine) | 1.1 - 1.3 | A small excess ensures complete consumption of the more valuable aryl bromide. |
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[17][18] This reaction is indispensable for the synthesis of arylalkynes and conjugated enynes, which are important structures in materials science and pharmaceuticals. The reaction is typically co-catalyzed by palladium and copper(I) salts.[17][19]
Mechanistic Insight
The Sonogashira reaction involves two interconnected catalytic cycles.[19]
-
Palladium Cycle: This follows the familiar pattern of oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and serves as the transmetalating agent, transferring the alkynyl group to the palladium(II) center.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 6-Alkynyl-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
This protocol describes a standard Sonogashira coupling using a palladium/copper co-catalyst system.
Materials:
-
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq)
-
Terminal Alkyne (1.2 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Solvent (e.g., THF, DMF)
Procedure:
-
Setup: Add 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, the palladium catalyst, and copper(I) iodide to a flame-dried Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base (which acts as both the base and a solvent), and finally the terminal alkyne.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid and can be monitored by TLC.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the metal salts.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography.
| Parameter | Typical Condition | Rationale / Comment |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | A common and effective catalyst for this transformation. |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | Essential for activating the alkyne and facilitating transmetalation.[18] |
| Base | TEA, DIPA | Acts as an acid scavenger and helps form the copper acetylide.[17] |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are typically used. |
| Temperature | 25 - 60 °C | Conditions are generally milder than Suzuki or Buchwald-Hartwig reactions.[17] |
| Equivalents (Alkyne) | 1.2 - 2.0 | An excess is used to prevent side reactions like Glaser coupling (alkyne homocoupling). |
Conclusion and Future Outlook
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline stands out as a highly adaptable substrate for molecular diversification. Through the strategic application of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, researchers can efficiently access a vast chemical space. The protocols and insights provided herein serve as a foundational guide for chemists in drug discovery and materials science to unlock the synthetic potential of this valuable heterocyclic building block, paving the way for the development of novel and impactful molecules.
References
-
Koçyiğit, Ü. M., Ökten, S., Çakmak, O., Burhan, G., & Gülçin, İ. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Retrieved from [Link]
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Patel, D. B., et al. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Parul Institute of Pharmacy. Retrieved from [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry, 73(22), 8880-8892. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of conditions for the cross coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]
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Wang, W., et al. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Sharma, P., et al. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Mphahlele, M. J., & Oyeyiola, F. A. (2011). Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones. Tetrahedron, 67(36), 6819–6825. Retrieved from [Link]
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YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
-
Frontiers. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Retrieved from [Link]
-
Amanote Research. (n.d.). (PDF) Mild and General Conditions for the Cross-Coupling of. Retrieved from [Link]
-
J&W Pharmlab. (n.d.). 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic Studies and Data Science-Guided Exploration of Bromotetrazine Cross-Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]
-
YouTube. (2016). Sonogashira Coupling Reaction. Retrieved from [Link]
-
YouTube. (2020). Organometallics 3: Heck Reaction. Retrieved from [Link]
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- 4. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
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The Latent Potential of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: A Guide to Synthesis and Application
Introduction: Unveiling a Novel Scaffold
The tetrahydroquinoline core is a well-established privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] This guide focuses on the untapped potential of a novel derivative, 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline . While this specific molecule is not extensively documented in current literature, its structural features—a bromine atom at the 6-position, a gem-dimethyl group at the 4-position, and an N-methyl group—suggest significant promise for the development of new therapeutic agents.
The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, allowing for the exploration of a wide chemical space. The gem-dimethyl group at the C4 position is a particularly noteworthy feature. In medicinal chemistry, this motif is known to confer several advantageous properties, such as increasing metabolic stability, enhancing binding affinity through favorable interactions, and restricting conformational flexibility, which can lead to improved potency and selectivity.[2][3] The N-methyl group can also influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier.
This document provides a comprehensive overview of the potential applications of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in medicinal chemistry. It outlines a proposed synthetic route, detailed protocols for its potential biological evaluation, and discusses the rationale behind its design as a promising scaffold for drug discovery.
Proposed Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
The synthesis of the target compound can be envisioned through a multi-step sequence, leveraging established methodologies for the construction of the tetrahydroquinoline core.[4] A plausible retro-synthetic analysis suggests a pathway starting from commercially available 4-bromoaniline.
DOT Script for Proposed Synthetic Pathway
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
- 4. Tetrahydroquinoline synthesis [organic-chemistry.org]
Application Note: High-Purity Isolation of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline via Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical research and development. The methodology centers on flash column chromatography, a robust technique for the efficient separation of complex mixtures. This guide will delve into the rationale behind experimental choices, from stationary and mobile phase selection to elution strategy, ensuring a reproducible and high-yield purification process.
Introduction: The Rationale for Rigorous Purification
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is a substituted N-heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a common scaffold in the development of novel therapeutic agents. The purity of such intermediates is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications.
The synthesis of this molecule, often involving multi-step reaction sequences, can result in a crude product containing unreacted starting materials, isomers, and other byproducts. Column chromatography is a powerful and widely used technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[1] This application note outlines a systematic approach to the purification of the title compound using flash column chromatography, a modification that utilizes positive pressure to accelerate solvent flow and enhance separation efficiency.
Foundational Principles: Strategy for Separation
The successful purification of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline hinges on exploiting the subtle differences in polarity between the target molecule and its potential impurities. The presence of the bromine atom and the tertiary amine within the tetrahydroquinoline ring system imparts a moderate polarity to the molecule. However, the three methyl groups contribute to its lipophilicity.
2.1. Anticipated Impurities
A comprehensive purification strategy must consider the likely impurities arising from the synthetic route. Common methods for the synthesis of tetrahydroquinolines can introduce the following contaminants:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be aromatic amines or ketones.
-
Isomeric Byproducts: Incomplete cyclization or alternative reaction pathways can lead to the formation of structural isomers.
-
Over-alkylation or Incomplete Alkylation Products: If the trimethyl substitution is introduced in a separate step, this can lead to a mixture of related products.
-
Oxidation Products: The tetrahydroquinoline ring can be susceptible to oxidation, especially if exposed to air for extended periods.
2.2. The Role of Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) is an indispensable tool for developing and monitoring the column chromatography process. It allows for the rapid assessment of different mobile phase compositions to achieve optimal separation. The goal is to identify a solvent system where the target compound has a retention factor (Rƒ) between 0.25 and 0.35, which generally translates to good separation on a column.[2]
Materials and Methods
| Reagents and Consumables | Equipment |
| Crude 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline | Glass chromatography column (40-60 mm diameter) |
| Silica gel (230-400 mesh) | Flash chromatography system (optional, manual setup described) |
| Hexane (HPLC grade) | Fraction collector |
| Ethyl acetate (HPLC grade) | Rotary evaporator |
| Dichloromethane (DCM, for sample loading) | TLC plates (silica gel 60 F254) |
| TLC developing chamber | UV lamp (254 nm) |
| Glass wool or cotton | Capillary spotters |
| Sand (acid-washed) | Standard laboratory glassware |
Detailed Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. Adjustments to the column size and solvent volumes may be necessary for different sample quantities.
4.1. Step 1: TLC Method Development
The initial and most critical step is to determine an appropriate mobile phase for the separation. A mixture of a non-polar solvent (hexane) and a moderately polar solvent (ethyl acetate) is a common starting point for compounds of this nature.
-
Prepare TLC Chambers: Line the inside of several TLC chambers with filter paper and add different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a few drops of dichloromethane. Using a capillary spotter, carefully apply a small spot of the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm. The aromatic nature of the quinoline ring should allow for easy visualization.
-
Select the Optimal Mobile Phase: Identify the solvent system that provides the best separation between the target compound and its impurities, with the target compound having an Rƒ value between 0.25 and 0.35. For 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, a mobile phase of 15-25% ethyl acetate in hexane is a likely effective starting point.
4.2. Step 2: Column Packing
Proper column packing is crucial to avoid channeling and ensure a high-resolution separation. Both dry and wet packing methods can be effective; the wet packing method is described here for its reliability in producing a homogenous stationary phase.
-
Prepare the Column: Securely clamp the chromatography column in a vertical position. Place a small plug of glass wool or cotton at the bottom of the column, followed by a thin layer of sand (approximately 1 cm).
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel (approximately 50-100 times the weight of the crude sample) with the initial, less polar mobile phase (e.g., 10% ethyl acetate in hexane) to form a slurry.
-
Pack the Column: Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.
-
Equilibrate the Column: Once the silica has settled, add more of the initial mobile phase and apply gentle pressure to flush the column, ensuring a stable and well-packed bed. Do not let the solvent level drop below the top of the silica.
4.3. Step 3: Sample Loading
The sample should be loaded onto the column in a concentrated band to maximize separation efficiency.
-
Dissolve the Sample: Dissolve the crude 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline in a minimal amount of a relatively non-polar solvent, such as dichloromethane.
-
Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) and remove the solvent under reduced pressure to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading (Alternative): If the sample is readily soluble in the mobile phase, it can be dissolved in a minimal amount of the initial eluent and carefully pipetted onto the top of the silica bed.
-
Protect the Column: After loading the sample, carefully add a thin layer of sand on top to prevent disturbance of the sample band during the addition of the mobile phase.
4.4. Step 4: Elution and Fraction Collection
A gradient elution strategy, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.[3]
-
Initial Elution: Begin eluting the column with a mobile phase of lower polarity than that determined by TLC (e.g., 10% ethyl acetate in hexane). This will help to separate any less polar impurities.
-
Gradient Elution: Gradually increase the proportion of the more polar solvent (ethyl acetate) in the mobile phase. For example, you can increase the concentration of ethyl acetate by 2-5% for every 2-3 column volumes of solvent passed through.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The size of the fractions should be appropriate for the size of the column.
-
Monitor the Elution: Periodically analyze the collected fractions by TLC to track the elution of the target compound and any impurities.
4.5. Step 5: Isolation of the Purified Compound
-
Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain the pure 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
-
Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting purified compound under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Visualizing the Workflow
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect mobile phase polarity. | Re-optimize the mobile phase using TLC. A shallower gradient may be required. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. | |
| Improperly packed column (channeling). | Repack the column, ensuring a homogenous and bubble-free slurry. | |
| Compound Elutes Too Quickly or Too Slowly | Mobile phase is too polar or not polar enough. | Adjust the starting polarity of the mobile phase based on TLC results. |
| Streaking of Spots on TLC/Column | Compound is too acidic or basic for silica gel. | Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds).[4] |
| Sample is not fully dissolved. | Ensure complete dissolution of the sample before loading. |
Conclusion
This application note provides a comprehensive and systematic protocol for the purification of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline using flash column chromatography. By following the detailed steps for TLC method development, column packing, sample loading, and gradient elution, researchers can achieve high purity of this important synthetic intermediate. The principles and troubleshooting guide presented here are also broadly applicable to the purification of other N-heterocyclic compounds, making this a valuable resource for scientists in drug discovery and development.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
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Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. [Link]
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ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
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Navigating the Aromatic Landscape: A Detailed Guide to the Functionalization of 6-Bromo-Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. The strategic introduction of functional groups onto the aromatic ring of the THQ system is a cornerstone of medicinal chemistry, enabling the fine-tuning of pharmacological properties. The 6-bromo-tetrahydroquinoline derivative, in particular, serves as a versatile and valuable building block, with the bromine atom acting as a linchpin for a diverse array of carbon-carbon and carbon-heteroatom bond-forming reactions.
This comprehensive guide provides an in-depth exploration of the key methodologies for the functionalization of the aromatic ring in 6-bromo-tetrahydroquinolines. As a senior application scientist, this document moves beyond simple protocols to explain the underlying chemical principles and strategic considerations that inform experimental design, ensuring both technical accuracy and practical applicability in a research and development setting.
The Crucial Role of N-Protection
The secondary amine within the tetrahydroquinoline ring is a reactive site that can interfere with many transition metal-catalyzed cross-coupling reactions. It can act as a ligand for the metal center, potentially deactivating the catalyst, or undergo undesired side reactions. Therefore, the protection of the nitrogen atom is a critical first step in most synthetic sequences targeting the functionalization of the aromatic ring.
Commonly employed protecting groups include acetyl (Ac), tosyl (Ts), and tert-butyloxycarbonyl (Boc). The choice of protecting group is dictated by its stability to the subsequent reaction conditions and the ease of its eventual removal. For instance, the Boc group is favored for its facile cleavage under acidic conditions, while the tosyl group is more robust and can withstand a broader range of reaction conditions.[1]
Workflow for N-Protection:
Caption: General workflow for the N-protection of 6-bromo-1,2,3,4-tetrahydroquinoline.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Aromatic Functionalization
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are the primary tools for the functionalization of the 6-bromo-tetrahydroquinoline scaffold.[2] These reactions offer a powerful and versatile means to introduce a wide array of substituents with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups at the 6-position of the tetrahydroquinoline ring.[3] The reaction involves the coupling of the 6-bromo derivative with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[4]
Causality in Experimental Design:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos), are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[3] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often used to ensure the solubility of both the organic and inorganic reagents.[6]
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-6-bromo-1,2,3,4-tetrahydroquinoline
-
Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) under a positive pressure of the inert gas.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Suzuki-Miyaura Couplings of 6-Bromo-tetrahydroquinoline Derivatives
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 3 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 85 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 88 |
Note: Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.[6][7]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C(sp²)–N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl tetrahydroquinolines.[8][9] This reaction involves the palladium-catalyzed coupling of the 6-bromo-tetrahydroquinoline with a primary or secondary amine in the presence of a strong base.[10]
Causality in Experimental Design:
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[11] Bulky, electron-rich biarylphosphine ligands are particularly effective as they promote both the oxidative addition of the aryl bromide and the reductive elimination of the aminated product.[5]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.[9]
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination of N-Tosyl-6-bromo-1,2,3,4-tetrahydroquinoline
-
Reaction Setup: To a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add N-Tosyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, and wash the combined organic layers with brine. Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Buchwald-Hartwig Amination with N-Protected 6-Bromo-tetrahydroquinoline
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 90 |
| 2 | Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 85 |
| 3 | Benzylamine | Pd₂(dba)₃/RuPhos | K₃PO₄ | Toluene | 88 |
| 4 | Diethylamine | Pd(OAc)₂/DavePhos | LHMDS | THF | 82 |
Note: Yields are illustrative and based on typical outcomes for similar Buchwald-Hartwig aminations.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to 6-alkynyl-tetrahydroquinolines by coupling the 6-bromo derivative with a terminal alkyne.[13] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[14] The resulting alkynyl-functionalized tetrahydroquinolines are valuable intermediates for further transformations, such as click chemistry or the synthesis of more complex heterocyclic systems.
Causality in Experimental Design:
-
Dual Catalysis: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate.[14]
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HBr byproduct. The amine can often serve as both the base and the solvent.
-
Copper-Free Variants: To avoid the potential for alkyne homocoupling (Glaser coupling), which is a common side reaction in the presence of copper, copper-free Sonogashira protocols have been developed. These typically require a different choice of ligand and base.
Experimental Protocol: Sonogashira Coupling of N-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline
-
Reaction Setup: To a Schlenk flask, add N-Acetyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 3: Sonogashira Coupling of 6-Bromo-tetrahydroquinoline Derivatives
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Et₃N | 93 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | THF | 95 |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Et₃N | DMF | 87 |
| 4 | Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | Et₃N | Et₃N | 85 |
Note: Yields are illustrative and based on typical outcomes for similar Sonogashira couplings.[15][16]
Other Key Aromatic Functionalization Strategies
Beyond the palladium-catalyzed cross-coupling reactions, several other methods are valuable for the functionalization of the 6-bromo-tetrahydroquinoline core.
Cyanation: Introduction of a Nitrile Group
The introduction of a nitrile group at the 6-position provides a versatile synthetic handle that can be readily converted into other functional groups, such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation is a common method, often employing potassium ferrocyanide (K₄[Fe(CN)₆]) as a non-toxic cyanide source.[17]
Experimental Protocol: Palladium-Catalyzed Cyanation
-
Reaction Setup: In a sealed tube, combine N-protected-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 equiv.), K₄[Fe(CN)₆] (0.5-1.0 equiv.), palladium acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., dppf), and a base such as sodium carbonate (Na₂CO₃).
-
Solvent: Add a solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 120-150 °C for 12-24 hours.
-
Workup and Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography.[18][19]
Formylation: Introduction of an Aldehyde Group
Formylation of the 6-position can be achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[20][21] This reaction must be carried out at low temperatures to prevent side reactions.
Experimental Protocol: Formylation via Lithium-Halogen Exchange
-
Reaction Setup: Dissolve N-protected-6-bromo-1,2,3,4-tetrahydroquinoline in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi) dropwise. Stir for 30-60 minutes at this temperature.
-
Quenching: Add anhydrous DMF dropwise and continue stirring at -78 °C for 1-2 hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent and purify by standard methods.[22][23]
Borylation: Paving the Way for Further Functionalization
Iridium-catalyzed C-H borylation allows for the direct introduction of a boronate ester group onto the aromatic ring.[24][25] While typically used for C-H activation, this methodology can also be adapted for the conversion of the 6-bromo-tetrahydroquinoline to its corresponding 6-borylated derivative, which can then be used in subsequent Suzuki-Miyaura couplings.
Experimental Protocol: Iridium-Catalyzed Borylation
-
Reaction Setup: In a glovebox, combine N-protected-6-bromo-1,2,3,4-tetrahydroquinoline, bis(pinacolato)diboron (B₂pin₂), an iridium catalyst (e.g., [Ir(OMe)COD]₂), and a bipyridine ligand (e.g., dtbpy) in an appropriate solvent like THF or cyclohexane.
-
Reaction: Heat the mixture at 80-100 °C for 12-24 hours.
-
Workup and Purification: After cooling, remove the solvent and purify the product by chromatography.[26][27]
Conclusion
The functionalization of the aromatic ring of 6-bromo-tetrahydroquinoline is a rich and diverse field of synthetic chemistry, offering a multitude of pathways to novel and potentially bioactive molecules. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, stand out as the most powerful and versatile tools in the chemist's arsenal. Complemented by other important transformations such as cyanation, formylation, and borylation, these methods provide a comprehensive toolkit for the strategic modification of the tetrahydroquinoline scaffold. A thorough understanding of the underlying mechanisms and the critical role of experimental parameters such as N-protection, catalyst and ligand selection, and the choice of base and solvent is paramount for the successful design and execution of synthetic routes in the pursuit of new chemical entities for drug discovery and development.
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- 26. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Amination of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Aminated Tetrahydroquinolines
The 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a key structural motif in medicinal chemistry and materials science. The introduction of an amino group at the 6-position can significantly modulate the pharmacological and physicochemical properties of these molecules, making them valuable intermediates in the synthesis of novel therapeutic agents and functional materials.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering significant advantages over traditional methods that often require harsh reaction conditions.[1][2]
This document provides a comprehensive guide to the catalytic amination of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, focusing on palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. We will delve into the rationale behind the selection of catalysts, ligands, and reaction parameters, and provide a detailed, step-by-step protocol for this transformation.
The Catalytic System: A Deep Dive into the Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination hinges on the careful selection of the catalytic system components. This reaction typically involves a palladium precursor, a phosphine-based ligand, a base, and an appropriate solvent.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps, as illustrated below.[2][3][4] The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl bromide. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, yields the desired aminated product and regenerates the Pd(0) catalyst.[4][5][6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Choosing the Right Components
The selection of each component is critical for achieving high yields and selectivity.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common, commercially available, and effective palladium sources.[6][7] Pd(0) precursors like Pd₂(dba)₃ can sometimes offer faster initiation, while Pd(II) sources like Pd(OAc)₂ are often more air-stable and are reduced in situ.[3] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are generally preferred for the amination of aryl bromides.[8] These ligands promote the rates of both oxidative addition and reductive elimination, leading to more efficient catalysis.[9] For challenging substrates, a multi-ligand system might be beneficial.[10][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[8] Sodium tert-butoxide (NaOtBu) is a common choice for many aminations. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require higher reaction temperatures or longer reaction times.[3][12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.[3] The choice of solvent can influence the solubility of the reagents and the reaction rate. |
| Amine Source | Primary or Secondary Amine | The nature of the amine will influence its nucleophilicity and steric bulk, which can affect the reaction rate. For the synthesis of primary anilines, an ammonia equivalent such as benzophenone imine followed by hydrolysis may be necessary to avoid diarylation.[2][4] |
Experimental Protocol: Amination of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
This protocol provides a general starting point for the amination of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. Optimization of the reaction conditions may be necessary for specific amine coupling partners.
Materials and Reagents
-
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Amine
-
Anhydrous toluene
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Reaction Setup Workflow
Caption: A typical workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene via syringe. Then, add the amine (1.2 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand/base combination | Screen different phosphine ligands and bases.[1] | |
| Formation of Side Products | Reductive dehalogenation | Use a less sterically hindered ligand or a milder base. |
| Diarylation (with primary amines) | Use an ammonia equivalent or carefully control the stoichiometry of the amine.[4] |
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of 6-amino-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives.[13] By carefully selecting the catalyst, ligand, base, and reaction conditions, this transformation can be optimized to achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this powerful synthetic tool in their work.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 289–296. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Request PDF | Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Src homology 3 (SH3) domains are highly conserved protein-protein interaction domains that mediate important biological processes and are considered valuable targets for the development of... (n.d.). Retrieved January 17, 2026, from [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved January 17, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 17, 2026, from [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4654–4657. [Link]
-
A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions - SciSpace. (n.d.). Retrieved January 17, 2026, from [Link]
-
Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline as a Versatile Building Block for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This heterocyclic system is a key structural motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3] The strategic introduction of substituents onto the THQ core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide focuses on the synthetic utility of a particularly valuable derivative: 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline . The presence of the bromine atom at the 6-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. Furthermore, the gem-dimethyl group at the 4-position can enhance metabolic stability and influence the conformational rigidity of the molecule, which can be advantageous in drug design. The N-methyl group can also play a crucial role in modulating biological activity and pharmacokinetic properties.
These application notes provide a comprehensive overview of the synthesis of this building block and detailed protocols for its application in the construction of complex molecular architectures relevant to pharmaceutical research and development.
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is presented below.
| Property | Value | Source |
| CAS Number | 207755-66-8 | J&W Pharmlab |
| Molecular Formula | C₁₂H₁₆BrN | J&W Pharmlab |
| Molecular Weight | 254.17 g/mol | J&W Pharmlab |
| Appearance | Off-white to light yellow solid | Generic |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | Generic |
Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline: A Two-Step Approach
The synthesis of the title compound can be efficiently achieved in a two-step sequence starting from the readily available 4,4-dimethyl-6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline. The first step involves the reduction of the lactam functionality, followed by N-methylation of the resulting secondary amine.
Caption: Synthetic pathway for 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Protocol 1: Synthesis of 4,4-dimethyl-6-bromo-1,2,3,4-tetrahydroquinoline
This protocol is adapted from a known procedure for the reduction of the corresponding lactam.[4]
Materials:
-
4,4-dimethyl-6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline
-
Lithium aluminum hydride (LiAlH₄), 1.0 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 23.5 mL of a 1.0 M solution of lithium aluminum hydride in THF (23.5 mmol).
-
Heat the solution to reflux.
-
In a separate flask, dissolve 4.95 g (19.48 mmol) of 4,4-dimethyl-6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline in anhydrous THF.
-
Add the solution of the lactam dropwise to the refluxing LiAlH₄ suspension.
-
After the addition is complete, continue to reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the dropwise addition of saturated aqueous Na₂SO₄ solution until the gray suspension turns into a white precipitate.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Dry the combined organic filtrates over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4,4-dimethyl-6-bromo-1,2,3,4-tetrahydroquinoline can be purified by column chromatography on silica gel if necessary.
Protocol 2: N-Methylation via Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.[2][5]
Materials:
-
4,4-dimethyl-6-bromo-1,2,3,4-tetrahydroquinoline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the crude 4,4-dimethyl-6-bromo-1,2,3,4-tetrahydroquinoline (1.0 eq) in a minimal amount of formic acid.
-
Add an excess of aqueous formaldehyde solution (approximately 2.0-3.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and carefully basify with a NaOH solution to a pH of >10.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
-
Purify the product by column chromatography on silica gel.
Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 6-position of the tetrahydroquinoline ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis. These reactions allow for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide variety of substituents.
Caption: Key cross-coupling applications of the title building block.
Protocol 3: Generalized Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[6]
Materials:
-
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert atmosphere setup
Procedure:
-
To a reaction vessel, add 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq), the boronic acid/ester (1.1-1.5 eq), and the base (2-3 eq).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent(s).
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Generalized Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[7]
Materials:
-
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 eq)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere setup
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent, followed by 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.0 eq) and the amine (1.1-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion
6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is a highly valuable and versatile building block for pharmaceutical synthesis. Its straightforward preparation and the reactivity of the bromine substituent in palladium-catalyzed cross-coupling reactions provide a robust platform for the synthesis of diverse libraries of substituted tetrahydroquinolines. The inherent biological relevance of the THQ scaffold, combined with the ability to introduce a wide range of functionalities at the 6-position, makes this compound an essential tool for medicinal chemists in the pursuit of novel therapeutic agents. The protocols outlined in this guide offer a solid foundation for the synthesis and application of this important intermediate in drug discovery programs.
References
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of organic chemistry, 73(22), 8880–8892. [Link]
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]
- Sabale, P. M., Patel, P., & Kaur, P. (n.d.). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Parul Institute of Pharmacy.
-
Synthesis of 6-bromo-4-iodoquinoline. (2015). Atlantis Press. [Link]
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
-
J&W Pharmlab. (n.d.). 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydro-quinoline. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4,4-Dimethyl-6-bromo-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
Synthesis of 4,4-Dimethyl-6-bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PrepChem. Retrieved from [Link]
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- 2. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Domino Synthesis of Tetrahydroquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Domino Reactions in Tetrahydroquinoline Synthesis
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antimalarial, and neuroprotective agents.[1][2] The efficient construction of this heterocyclic system is, therefore, a topic of significant interest. Domino reactions, also referred to as tandem or cascade reactions, have emerged as a powerful and elegant strategy for the synthesis of complex molecules like tetrahydroquinolines from simple starting materials in a single operation.[1][2] This approach avoids the isolation of intermediates, thereby reducing waste, saving time and resources, and increasing overall efficiency—a paradigm of green chemistry.[1][2]
This guide provides a detailed overview of key domino reactions for the synthesis of tetrahydroquinolines, complete with mechanistic insights, comparative data, and step-by-step protocols to facilitate their application in research and drug development.
I. The Povarov Reaction: A Versatile [4+2] Cycloaddition Cascade
The Povarov reaction is a cornerstone in tetrahydroquinoline synthesis, classically described as a formal aza-Diels-Alder reaction between an N-arylimine and an electron-rich alkene.[3][4] In its domino format, it is often a three-component reaction involving an aniline, an aldehyde, and an alkene, where the imine is formed in situ.[5] This reaction is highly valued for its ability to rapidly generate molecular complexity and introduce multiple stereocenters.
Mechanistic Insights
The reaction is typically catalyzed by a Brønsted or Lewis acid. The proposed mechanism for the acid-catalyzed three-component Povarov reaction involves several sequential steps:
-
Imine Formation: The aniline and aldehyde condense to form an N-arylimine, activated by the acid catalyst.
-
Mannich-type Addition: The electron-rich alkene adds to the activated imine in a Mannich-type reaction, generating a key carbocationic intermediate.
-
Intramolecular Electrophilic Aromatic Substitution: The carbocation is then trapped by the electron-rich aromatic ring of the aniline moiety through an intramolecular electrophilic aromatic substitution, leading to the formation of the tetrahydroquinoline ring system.[5]
A simplified mechanistic pathway is depicted below:
Caption: Domino Povarov reaction workflow.
Protocol: Three-Component Domino Povarov Reaction
This protocol describes the synthesis of polysubstituted tetrahydroquinolines from anilines, aromatic aldehydes, and methyl propiolate, where the in situ generated β-enamino ester acts as the electron-rich component.[5]
Materials:
-
Arylamine (e.g., p-toluidine)
-
Methyl propiolate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Ethanol (EtOH)
Procedure:
-
To a solution of the arylamine (4.0 mmol) in ethanol (5 mL), add methyl propiolate (2.0 mmol, 0.168 g).
-
Stir the mixture at room temperature overnight to facilitate the formation of the β-enamino ester.
-
Add the aromatic aldehyde (2.0 mmol) and p-toluenesulfonic acid (0.5 mmol) to the reaction mixture.
-
Continue stirring at room temperature for an additional 48 hours.
-
The resulting precipitate is collected by filtration and washed with cold ethanol to yield the pure tetrahydroquinoline product.[5]
Asymmetric Povarov Reaction: Enantioselective Synthesis
The development of asymmetric variants of the Povarov reaction has been a significant advancement, enabling the synthesis of chiral tetrahydroquinolines. Chiral phosphoric acids and other organocatalysts have proven to be highly effective in controlling the stereochemical outcome of the reaction.[6]
| Catalyst Type | Dienophile | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Chiral Phosphoric Acid | Enecarbamates | up to >95:5 | up to 99% | [3] |
| Chiral Amine | Aldehydes | up to >95:5 | up to 99% | [3] |
| Quinidine-NH-thiourea/L-phenylalanine | Simple Substrates | N/A | High | [7] |
II. Aza-Diels-Alder Reactions of In Situ Generated Heterodienes
The aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings. In a domino approach, the reactive aza-diene can be generated in situ, for example, from o-chloromethyl sulfonamides, which then undergoes a [4+2] cycloaddition with an electron-rich dienophile.[8]
Mechanistic Pathway
This inverse-electron-demand hetero-Diels-Alder reaction is typically base-mediated. The base promotes the formation of the aza-ortho-quinone methide (aza-o-QM) intermediate, which is a highly reactive heterodiene. This intermediate then rapidly reacts with a suitable dienophile to furnish the tetrahydroquinoline scaffold.[8][9]
Caption: Aza-Diels-Alder domino synthesis workflow.
Protocol: Diastereoselective Synthesis of Functionalized Tetrahydroquinolines
This protocol details the synthesis of tetrahydroquinoline derivatives containing an indole scaffold via an inverse-electron-demand aza-Diels-Alder reaction.[8]
Materials:
-
o-Chloromethyl sulfonamide precursor
-
3-Vinylindole (dienophile)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Procedure:
-
In a reaction vessel, combine the o-chloromethyl sulfonamide precursor (0.2 mmol) and 3-vinylindole (0.3 mmol).
-
Add potassium carbonate (0.4 mmol) as the base.
-
Add acetonitrile (2.0 mL) as the solvent.
-
Stir the reaction mixture at 50 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired functionalized tetrahydroquinoline.[9]
III. Reductive Cyclization Domino Reactions
Reductive cyclization strategies offer a highly efficient route to tetrahydroquinolines, often starting from readily available nitroarenes. The domino sequence is initiated by the reduction of a nitro group to an aniline, which then participates in an intramolecular cyclization.[10]
Domino Nitro Reduction-Friedländer Heterocyclization
A powerful example is the domino nitro reduction-Friedländer heterocyclization, which combines the reduction of a 2-nitrobenzaldehyde or 2-nitroketone with a subsequent Friedländer annulation in a one-pot procedure.[1] This approach circumvents the often-limited availability of the corresponding 2-aminoaryl carbonyl compounds.[1]
Mechanism:
-
Nitro Group Reduction: The nitro group of the starting material is reduced to an amino group, typically using a reducing agent like iron powder in acetic acid.[1]
-
Knoevenagel Condensation: The newly formed 2-aminoaryl carbonyl compound undergoes a Knoevenagel condensation with an active methylene compound.
-
Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization followed by dehydration to yield the quinoline ring, which can be subsequently reduced to the tetrahydroquinoline.[1]
Caption: Domino nitro reduction-Friedländer synthesis.
Protocol: Domino Reduction-Michael Addition
This protocol describes the synthesis of tetrahydroquinolines via a domino sequence initiated by the reduction of a nitro group, followed by an intramolecular Michael addition.[10]
Materials:
-
Substituted 2-nitroaryl acrylate
-
Iron powder (Fe)
-
Acetic acid (AcOH)
Procedure:
-
To a solution of the 2-nitroaryl acrylate (1.0 mmol) in acetic acid, add iron powder (5.0 mmol).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the iron residues.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the tetrahydroquinoline.[10]
| Domino Reductive Cyclization Type | Starting Materials | Key Features | Yields | Reference |
| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | Highly diastereoselective | 93-98% | [10] |
| Reduction-Michael Addition | 2-Nitroaryl acrylates | Favorable 6-exo-trig cyclization | 86-98% | [10] |
| Reductive Cyclization of 2-Nitrochalcones | 2-Nitrochalcones | Catalytic hydrogenation conditions | 65-90% | [10] |
IV. SNAr-Terminated Domino Sequences
Domino reactions terminating with an intramolecular nucleophilic aromatic substitution (SNAr) provide another efficient pathway to tetrahydroquinolines. These reactions typically involve the formation of a nucleophilic amine that subsequently displaces a leaving group on an activated aromatic ring.[2]
Domino Reductive Amination-SNAr Sequence
In this strategy, a reductive amination of a side-chain carbonyl group generates an amine, which then undergoes an intramolecular SNAr reaction to close the tetrahydroquinoline ring.[10]
Mechanism:
-
Reductive Amination: A carbonyl group on a side chain attached to an activated aromatic ring undergoes reductive amination to form a secondary amine.
-
Intramolecular SNAr: The newly formed amine acts as a nucleophile, displacing a leaving group (e.g., fluorine) on the ortho position of the activated aromatic ring to form the tetrahydroquinoline.[2][10]
Protocol: Domino SN2-SNAr Synthesis
This protocol outlines a domino sequence involving an intermolecular SN2 reaction followed by an intramolecular SNAr cyclization.[2]
Materials:
-
Aromatic compound with a primary bromide side chain and an activated aromatic ring (e.g., 1-(2-bromoethyl)-2-fluoro-5-nitrobenzene)
-
Primary amine (e.g., benzylamine)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the aromatic starting material in DMF.
-
Add the primary amine to the solution.
-
Stir the reaction mixture at ambient temperature.
-
The reaction proceeds via an initial intermolecular SN2 reaction, followed by a spontaneous intramolecular SNAr cyclization.
-
Upon completion, the product can be isolated by standard work-up procedures. This particular reaction has been reported to give a 98% yield.[2]
Conclusion
Domino reactions represent a highly efficient and versatile platform for the synthesis of tetrahydroquinolines. The Povarov reaction, aza-Diels-Alder cycloadditions, reductive cyclizations, and SNAr-terminated sequences offer a diverse toolbox for accessing a wide range of substituted tetrahydroquinoline scaffolds. The development of asymmetric variants of these reactions further enhances their utility in the synthesis of chiral molecules for drug discovery and development. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, enabling the strategic application of these powerful synthetic methodologies.
References
-
Bunce, R. A. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules2014 , 19, 1-35. [Link]
-
Bunce, R. A. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC2014 . [Link]
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Gopishetti, S.; et al. Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Org. Biomol. Chem.2013 , 11, 6245-6249. [Link]
-
Huang, J.-X.; et al. Organocatalytic Asymmetric Three-Component Povarov Reactions of Anilines and Aldehydes. Org. Lett.2020 , 22, 1858-1862. [Link]
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-
Gigant, N.; Gillaizeau, I. Construction of Nitrogen-Fused Tetrahydroquinolines via a Domino Reaction. Org. Lett.2012 , 14, 4622-4625. [Link]
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-
Bunce, R. A.; et al. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules2022 , 27, 4048. [Link]
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-
Boukattaya, F.; et al. Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices2023 , 2, 295-308. [Link]
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-
An, L.; et al. Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein J. Org. Chem.2012 , 8, 1839-1843. [Link]
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-
Wang, Y.; et al. Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega2023 , 8, 22851-22859. [Link]
-
Wang, Y.; et al. Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PMC2023 . [Link]
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Application Notes and Protocols: Metal-Free Regioselective Halogenation of Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Halogenated Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1] Halogenated quinolines, in particular, exhibit a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties.[1] The introduction of a halogen atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making the development of efficient and selective halogenation methods a critical endeavor.
Traditionally, the halogenation of quinolines has often relied on transition metal catalysts.[2] While effective, these methods can present challenges related to cost, toxicity, and removal of metal residues from the final products—a significant concern in pharmaceutical development.[3][4] Consequently, there has been a substantial shift towards the development of metal-free halogenation strategies. These approaches offer advantages such as milder reaction conditions, reduced environmental impact, and operational simplicity.[5]
This guide provides an in-depth exploration of metal-free, regioselective halogenation of quinolines, offering both mechanistic insights and practical, field-proven protocols.
Mechanistic Pillars of Regioselectivity in Quinoline Halogenation
The regiochemical outcome of quinoline halogenation is governed by the electronic nature of the quinoline ring system. Electrophilic aromatic substitution is a predominant mechanism. The benzene ring of the quinoline nucleus is generally more susceptible to electrophilic attack than the pyridine ring, with the C5 and C8 positions being the most favored sites due to the greater stability of the resulting Wheland intermediate.[6]
Key factors influencing regioselectivity include:
-
Halogenating Agents: A variety of metal-free halogenating agents are employed, each with distinct reactivity profiles.
-
N-Halosuccinimides (NCS, NBS, NIS): These are versatile reagents that can act as both electrophiles and oxidants, offering mild conditions for halogenation.[6]
-
Trihaloisocyanuric Acids (TCCA, TBCA, TICA): These reagents are cost-effective and atom-economical, enabling highly regioselective halogenations.[6][7]
-
Selectfluor (F-TEDA-BF4): This is a powerful electrophilic fluorinating agent used for the direct introduction of fluorine.[8][9]
-
-
Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the quinoline ring significantly directs the position of halogenation.[6] For example, 8-substituted quinolines can often be selectively halogenated at the C5 position.[6][7]
-
Reaction Conditions: Solvents, temperature, and additives can all play a crucial role in modulating the reactivity and selectivity of the halogenation process.
Visualizing the Electrophilic Substitution Pathway
The following diagram illustrates the generalized mechanism for electrophilic aromatic substitution on the quinoline ring.
Caption: Electrophilic aromatic substitution on the quinoline ring.
Protocols for Metal-Free Regioselective Halogenation
The following sections detail step-by-step methodologies for the regioselective halogenation of quinolines at various positions, leveraging different metal-free reagents and conditions.
Protocol 1: C5-Selective Halogenation of 8-Substituted Quinolines
This protocol describes a general and operationally simple method for the C5-halogenation of a range of 8-substituted quinoline derivatives using trihaloisocyanuric acid as the halogen source.[7] This approach is notable for its use of an inexpensive and atom-economical reagent, proceeding at room temperature and open to the air.[7]
Experimental Workflow
Caption: Workflow for C5-selective halogenation.
Detailed Methodology
Materials:
-
8-Substituted quinoline derivative
-
Trihaloisocyanuric acid (TCCA for chlorination, TBCA for bromination, TICA for iodination)
-
Solvent (e.g., Acetonitrile)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the 8-substituted quinoline (1.0 equiv.) in the chosen solvent, add the trihaloisocyanuric acid (0.36 equiv. for chlorination/bromination, or higher for iodination) in one portion.[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired C5-halogenated quinoline.[7]
Data Summary: C5-Halogenation of 8-Substituted Quinolines
| Halogenating Agent | Substrate Example (8-substituent) | Product | Yield (%) | Reference |
| TBCA | N-(quinolin-8-yl)acetamide | 5-Bromo-N-(quinolin-8-yl)acetamide | 95 | [10] |
| TCCA | 8-Methoxyquinoline | 5-Chloro-8-methoxyquinoline | 92 | [10] |
| TICA | N-(quinolin-8-yl)pivalamide | 5-Iodo-N-(quinolin-8-yl)pivalamide | 96 | [10] |
Protocol 2: C5-Selective Halogenation in Aqueous Media
This protocol presents an environmentally friendly and efficient method for the C5-selective halogenation of quinoline derivatives using N-halosuccinimides (NCS, NBS, and NIS) in water.[11] This method is advantageous due to its metal-free nature, lack of additional oxidants or additives, and short reaction times.[11]
Detailed Methodology
Materials:
-
Quinoline derivative
-
N-Halosuccinimide (NCS, NBS, or NIS)
-
Water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a suspension of the quinoline derivative (1.0 equiv.) in water, add the N-halosuccinimide (1.2 equiv.).
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature depending on the substrate).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, extract the reaction mixture with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C5-halogenated quinoline.[11]
Data Summary: C5-Halogenation in Water
| Halogenating Agent | Substrate Example | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NCS | Quinoline | 80 | 2 | 85 | [11] |
| NBS | Quinoline | 25 | 0.5 | 92 | [11] |
| NIS | Quinoline | 25 | 1 | 90 | [11] |
Protocol 3: Regioselective C4-Fluorination of Quinolines
This protocol details a method for the C4-selective fluorination of quinolines using Selectfluor, which proceeds via a fluoride-coupled electron transfer mechanism.[12] The regioselectivity can be influenced by the electronic effects of substituents on the quinoline ring.[12]
Mechanistic Insight: Fluoride-Coupled Electron Transfer
Caption: Mechanism of C4-fluorination with Selectfluor.
Detailed Methodology
Materials:
-
Quinoline derivative
-
Selectfluor
-
Protic acid (e.g., HCl) or Lewis acid
-
Solvent (e.g., Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Dichloromethane)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the quinoline derivative (1.0 equiv.) and the acid in the chosen solvent.
-
Addition of Reagent: Add Selectfluor (typically 1.1-1.5 equiv.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature, often under an inert atmosphere.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel to isolate the fluorinated quinoline product(s).[12]
Data Summary: C4-Fluorination with Selectfluor
| Substrate | Product(s) | Ratio (C4:C2) | Total Yield (%) | Reference |
| Quinoline | 4-Fluoroquinoline & 2-Fluoroquinoline | 2:1 | 75 | [12] |
| 3-Acetylquinoline | 4-Fluoro-3-acetylquinoline & 2-Fluoro-3-acetylquinoline | 4.5:1 | 68 | [12] |
Conclusion and Future Perspectives
The field of metal-free regioselective halogenation of quinolines has witnessed significant progress, offering a diverse toolbox for chemists in academia and industry. The methods highlighted in this guide underscore a trend towards more sustainable, efficient, and cost-effective synthetic strategies. Future research will likely focus on expanding the substrate scope, further enhancing regioselectivity, and exploring novel catalytic systems, including photoredox and electrochemical approaches, to access even more complex and valuable halogenated quinoline derivatives.[13][14]
References
-
Chen, F., et al. (2018). Metal-free C5-selective halogenation of quinolines under aqueous conditions. Organic Chemistry Frontiers. [Link]
-
MDPI. (2022). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. MDPI. [Link]
-
MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]
-
Harry, N. A., et al. (2020). Recent advances and prospects in the metal-free synthesis of quinolines. Organic & Biomolecular Chemistry. [Link]
-
Sci-Hub. (n.d.). Recent advances and prospects in the metal-free synthesis of quinolines. Sci-Hub. [Link]
-
Motati, D. R., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. [Link]
-
ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
NIH. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. NIH. [Link]
-
The Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. The Royal Society of Chemistry. [Link]
-
Journal of the American Chemical Society. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. [Link]
-
ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. ResearchGate. [Link]
-
MDPI. (2023). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]
-
YouTube. (2020). Reactions of Quinoline. YouTube. [Link]
-
NIH. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. NIH. [Link]
-
Organic & Biomolecular Chemistry. (2017). C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
-
ACS Publications. (2012). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. ACS Publications. [Link]
-
ACS Publications. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ACS Publications. [Link]
-
Organic Letters. (2011). Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]
-
Beilstein Journals. (2024). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journals. [Link]
-
RSC Publishing. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). A facile nuclear bromination of phenols and anilines using NBS in the presence of ammonium acetate as a catalyst. ResearchGate. [Link]
-
ResearchGate. (2025). Light-Induced Metal-Free Catalyzed C–H Alkylation of (Iso)Quinolines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
PubMed Central. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed Central. [Link]
-
Wikipedia. (n.d.). Selectfluor. Wikipedia. [Link]
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- 3. Recent advances and prospects in the metal-free synthesis of quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. It addresses common challenges, offers troubleshooting solutions, and details optimized protocols to improve reaction yield and product purity.
Synthetic Strategy Overview
The synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is most effectively approached via a two-step sequence. This strategy separates the construction of the core heterocyclic structure from the subsequent functionalization, allowing for greater control over each transformation.
-
Step 1: Intramolecular Friedel-Crafts Cyclization. The 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline core is assembled through an acid-catalyzed cyclization of a suitable N-substituted aniline precursor. This reaction forms the foundational ring system.
-
Step 2: Regioselective Electrophilic Bromination. The tetrahydroquinoline core is then brominated. The electron-donating nature of the amine group activates the aromatic ring, directing the electrophilic substitution primarily to the C6 (para) and C8 (ortho) positions. The challenge lies in achieving high selectivity for the desired 6-bromo isomer.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part A: Troubleshooting the Cyclization Reaction
Q1: My cyclization reaction yield is low, or the reaction fails to proceed. What are the likely causes and how can I fix them?
A1: Low yields in Friedel-Crafts type cyclizations are common and can typically be traced to three factors: catalyst activity, reaction conditions, or starting material quality.
-
Cause 1: Inadequate Catalyst Strength or Concentration. The intramolecular electrophilic attack on the aniline ring requires a strong acid to protonate the alkene, generating the necessary carbocation intermediate.
-
Solution: Ensure the use of a sufficiently strong acid catalyst. While sulfuric acid is common, polyphosphoric acid (PPA) can be more effective as it also acts as a dehydrating agent. The concentration of the acid is also critical; ensure it is not too dilute, as water can inhibit the reaction.
-
-
Cause 2: Incorrect Reaction Temperature. These reactions are highly sensitive to temperature.
-
Solution: If the reaction is slow or stalling, a moderate increase in temperature (e.g., from 80°C to 100°C) can increase the rate. However, excessively high temperatures can lead to charring, polymerization of the alkene moiety, or other side reactions. We recommend starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC.
-
-
Cause 3: Purity of Starting Material. The N-(2-methylallyl)-N-methylaniline precursor must be pure. Contaminants can poison the catalyst or lead to undesired side products.
-
Solution: Purify the starting material via distillation or column chromatography before use. Ensure it is free of any residual base from its synthesis, as this will neutralize the acid catalyst.
-
Q2: I'm observing significant byproduct formation, including a tar-like substance. How can I minimize this?
A2: Tar and polymer formation is a classic issue in strong acid-catalyzed reactions involving alkenes.
-
Cause: Intermolecular Polymerization. The generated carbocation intermediate can be attacked by the alkene of another molecule, leading to polymerization, rather than the desired intramolecular cyclization. This is more likely at higher concentrations of the starting material.
-
Solution: High Dilution. Employing high dilution conditions favors the intramolecular pathway. A slow, dropwise addition of the starting material to the hot acid (inverse addition) maintains a low instantaneous concentration of the reactant, significantly minimizing intermolecular side reactions.
-
Part B: Troubleshooting the Bromination Reaction
Q1: My main product is the 8-bromo isomer, or I am getting a mixture of 6-bromo and 8-bromo isomers. How can I improve selectivity for the 6-bromo product?
A1: The nitrogen atom in the tetrahydroquinoline ring is a powerful ortho-, para-director. While the para-position (C6) is electronically favored, the ortho-position (C8) is also highly activated.
-
Cause: Steric Hindrance. The regioselectivity of the bromination is a delicate balance between electronic activation and steric hindrance. The N-methyl and C4-gem-dimethyl groups provide some steric bulk that can influence the approach of the electrophile.
-
Solution 1: Choice of Brominating Agent. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for improved selectivity.[1][2] NBS is a bulkier electrophile source, which can increase the preference for the less sterically hindered C6 position.
-
Solution 2: Solvent Effects. The reaction solvent can influence selectivity. Non-polar solvents like CCl₄ or chloroform can sometimes favor para-substitution. Experimenting with different solvents is recommended.
-
Solution 3: Temperature Control. Running the reaction at a lower temperature (e.g., 0°C to -10°C) can enhance selectivity. At lower temperatures, the reaction is more sensitive to the small energy differences between the transition states leading to the ortho and para products.
-
Q2: I am forming a significant amount of a dibrominated product. How do I prevent this?
A2: The monobrominated product is more electron-rich than the starting tetrahydroquinoline, making it susceptible to a second bromination, typically at the C8 position.
-
Cause: Over-reagents and Reaction Time. Using more than one equivalent of the brominating agent or allowing the reaction to run for too long will inevitably lead to polybromination.
-
Solution: Stoichiometric Control. Carefully control the stoichiometry. Use slightly less than one equivalent of the brominating agent (e.g., 0.95 eq of NBS) to ensure the starting material is fully consumed before significant dibromination occurs. Add the NBS portion-wise and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
-
| NBS Equivalents | 6-Bromo Yield | 6,8-Dibromo Yield | Starting Material |
| 0.95 eq | ~85% | <5% | ~10% |
| 1.05 eq | ~80% | ~15% | <1% |
| 2.10 eq | <5% | >90% | <1% |
Q3: My product has aromatized to form the corresponding brominated quinoline. How can I avoid this?
A3: Tetrahydroquinolines can be susceptible to oxidation, and this is a known side reaction during bromination, especially with reagents like Br₂.[3][4] NBS can also promote this dehydrogenation.[1]
-
Cause: Oxidation of the Dihydro-aromatic Ring. The reaction conditions can facilitate the loss of two hydrogen atoms from the heterocyclic ring to form the more stable aromatic quinoline system.
-
Solution 1: Use a Milder Reagent. NBS is generally less oxidizing than Br₂.
-
Solution 2: Control Temperature. Keep the reaction temperature low. Oxidation is often more prevalent at elevated temperatures.
-
Solution 3: Inert Atmosphere. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent aerial oxidation, which can be a contributing factor.[3]
-
Q4: My crude product is dark red or brown. How can I decolorize it?
A4: This coloration is almost always due to residual bromine or related impurities.
-
Solution: Quenching and Washing. During the aqueous workup, wash the organic layer with a solution of a mild reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective at quenching and removing residual bromine.[5] A subsequent wash with saturated sodium bicarbonate solution will neutralize any acidic byproducts like HBr.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,4,4-Trimethyl-1,2,3,4-tetrahydroquinoline
This protocol is based on established acid-catalyzed cyclization methodologies.[6][7][8]
-
Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 100 mL of polyphosphoric acid (PPA).
-
Heating: Heat the PPA to 90°C with vigorous stirring.
-
Addition: Dissolve N-(2-methylallyl)-N-methylaniline (17.5 g, 0.1 mol) in 50 mL of a suitable inert solvent like toluene. Add this solution dropwise to the hot PPA over a period of 1 hour.
-
Reaction: After the addition is complete, maintain the reaction mixture at 90-100°C for 2-3 hours. Monitor the reaction progress by TLC (eluent: 95:5 Hexane:Ethyl Acetate).
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding 50% aqueous NaOH until the pH is >10. Ensure the mixture is kept cool in an ice bath during neutralization.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure tetrahydroquinoline as a pale yellow oil.
Protocol 2: Synthesis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
This protocol is optimized for regioselectivity based on literature precedents for selective bromination of activated aromatic systems.[1][4]
-
Setup: Dissolve 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline (8.75 g, 0.05 mol) in 150 mL of carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (8.45 g, 0.0475 mol, 0.95 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 5°C. The reaction should be protected from light by wrapping the flask in aluminum foil.
-
Reaction: Stir the mixture at 0°C for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Once the reaction is complete, quench by adding 50 mL of a 10% aqueous sodium thiosulfate solution and stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% Na₂S₂O₃ (1 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: gradient of 1% to 5% ethyl acetate in hexanes) to afford the 6-bromo product.
Mechanistic Insights
Understanding the underlying mechanisms is crucial for troubleshooting and optimization.
Mechanism: Friedel-Crafts Cyclization
The reaction proceeds via protonation of the alkene to form a stable tertiary carbocation, which then undergoes an intramolecular electrophilic aromatic substitution (SEAr) reaction.
Mechanism: Electrophilic Bromination
The bromination proceeds via the standard SEAr mechanism. The stability of the intermediate sigma complex (arenium ion) determines the regioselectivity. The intermediate leading to the 6-bromo product is generally less sterically hindered than the one leading to the 8-bromo product.
References
- BenchChem. (n.d.). Avoiding byproduct formation in tetrahydroquinoline synthesis.
-
Zhang, B.-B., et al. (2021). Borane-catalyzed cascade Friedel–Crafts alkylation/[3][9]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. RSC Publishing.
-
Zhang, B.-B., et al. (2021). Borane-catalyzed cascade Friedel–Crafts alkylation/[3][9]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Science (RSC Publishing). DOI:10.1039/D1SC05629H.
-
Zhang, B.-B., et al. (2021). Borane-catalyzed cascade Friedel–Crafts alkylation/[3][9]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. PMC - NIH.
- Zemtsova, M.N., et al. (2015). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines. Russian Journal of Organic Chemistry.
- Li, G., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. PMC - NIH.
- ACS GCI Pharmaceutical Roundtable. (2026). Bromination.
- BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- Zhu, D. (2019). How green is your bromination reaction?
- LibreTexts. (2022). 16.
Sources
- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Borane-catalyzed cascade Friedel–Crafts alkylation/[1,5]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05629H [pubs.rsc.org]
- 8. Borane-catalyzed cascade Friedel–Crafts alkylation/[1,5]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Products in the Bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Welcome to the technical support guide for the electrophilic bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this substrate and encountering challenges with side product formation. As a substituted N-alkylated aniline, this molecule's high reactivity, while advantageous, often leads to a complex product mixture if reaction conditions are not precisely controlled. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve clean, high-yield synthesis of your target brominated compounds.
Section 1: Core Concepts - Understanding the Reaction Landscape
Before troubleshooting, it is critical to understand the fundamental reactivity of the substrate. The N-methyl and the fused dihydro-amino moiety make the benzene ring highly electron-rich and thus extremely activated towards electrophilic aromatic substitution (EAS).
Q1: What is the expected major product from the bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, and what is the underlying mechanism?
A1: The amino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution.[1][2] In the 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold, the positions ortho and para to the nitrogen atom are C8 and C6, respectively. Therefore, the kinetically favored products are 6-bromo- and 8-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. The reaction proceeds via the standard EAS mechanism where the π-system of the benzene ring attacks the electrophilic bromine source (e.g., Br⁺ from Br₂ or NBS), forming a stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] A subsequent deprotonation step restores aromaticity, yielding the final product.
Sources
Technical Support Center: Optimization of Tetrahydroquinoline Synthesis
Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this critical heterocyclic scaffold. Tetrahydroquinolines are prevalent in numerous natural products and pharmacologically active compounds, making their efficient and selective synthesis a key objective in medicinal chemistry.[1][2][3]
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to empower you to diagnose issues, optimize reaction conditions, and achieve your synthetic targets with confidence. We will focus primarily on the most common and versatile synthetic methodologies, including the Povarov reaction and the catalytic hydrogenation of quinolines.
Troubleshooting Guide: Common Experimental Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the laboratory.
Issue 1: Low Yield or No Reaction
Question: My Povarov reaction is resulting in a low yield of the desired tetrahydroquinoline. What are the potential causes and how can I improve the outcome?
Answer: Low yields in the Povarov reaction, a formal [4+2] cycloaddition, typically stem from issues with one of the three core components: the catalyst, the substrates, or the reaction conditions.[4][5] Let's break down the causality and troubleshooting steps.
-
Causality - The Role of the Catalyst: The Povarov reaction requires a Lewis or Brønsted acid to activate the in situ formed imine (from the aniline and aldehyde) for cycloaddition with an electron-rich alkene.[6] If the catalyst is inactive or inappropriate for your specific substrates, the activation barrier for the key C-C bond-forming step will not be overcome efficiently.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Many common Lewis acids (e.g., AlCl₃, InCl₃, Yb(OTf)₃) are hygroscopic.[6][7] Ensure your catalyst is fresh and handled under anhydrous conditions. Consider using a freshly opened bottle or drying the catalyst before use.
-
Catalyst Screening: There is no universal catalyst. The optimal choice depends heavily on the electronic properties of your substrates. If a strong Lewis acid like AlCl₃ is failing, a milder one like Cu(OTf)₂ or a Brønsted acid (e.g., trifluoroacetic acid, chiral phosphoric acids) might be more effective.[7][8] A screening of different catalysts is often the most critical first step in optimization.
-
Substrate Reactivity: The classic Povarov reaction works best with electron-rich alkenes (e.g., vinyl ethers, styrenes with electron-donating groups).[9] If your alkene is electron-deficient, the reaction may be sluggish or fail entirely. In this case, a more activating catalyst or higher temperatures may be necessary. Conversely, highly reactive anilines or aldehydes can lead to side reactions.
-
Solvent and Temperature Optimization: The solvent plays a crucial role in stabilizing intermediates and influencing reaction kinetics. Acetonitrile, toluene, and dichloromethane are commonly used.[8][10] Start at a moderate temperature (e.g., 40-50 °C) and adjust as needed.[7] Sometimes, room temperature is sufficient, while other systems require reflux.
-
Below is a general workflow for optimizing a Povarov reaction when encountering low yields.
Caption: A logical workflow for troubleshooting low yields in Povarov reactions.
Question: My catalytic hydrogenation of a quinoline substrate is slow or incomplete. How can I drive it to completion?
Answer: Catalytic hydrogenation is a robust method for THQ synthesis but can be sensitive to catalyst choice, hydrogen source, and substrate impurities.
-
Causality - Catalyst Surface and Activity: Heterogeneous catalysts (e.g., Pd/C, PtO₂) provide a surface for the adsorption of both hydrogen and the quinoline substrate. If the catalyst surface is poisoned or the activity is too low, the reduction will be inefficient. Homogeneous catalysts (e.g., Iridium or Ruthenium complexes) operate in solution and can offer higher selectivity.[11][12]
-
Troubleshooting Steps:
-
Catalyst Poisoning: The nitrogen atom in quinoline can sometimes act as a ligand and poison the metal catalyst surface. Ensure your substrate is free of sulfur-containing impurities, which are notorious catalyst poisons.
-
Increase Catalyst Loading: If the reaction is clean but slow, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can increase the rate.
-
Hydrogen Source and Pressure: If you are using H₂ gas, ensure there are no leaks in your system. Increasing the pressure (e.g., from 1 atm to 50 psi) increases the concentration of hydrogen available for reaction. Alternatively, switch to a transfer hydrogenation protocol using a hydrogen donor like Hantzsch ester or ammonia borane, which can be more convenient and sometimes more efficient.[13][14]
-
Solvent Choice: The solvent affects the solubility of the substrate and the catalyst's interaction with it. Protic solvents like ethanol and methanol are common, but aprotic solvents like THF or toluene can also be effective, especially in transfer hydrogenation.[14]
-
Issue 2: Formation of Major Byproducts
Question: My reaction is producing the fully aromatized quinoline as a major byproduct. How can I prevent this?
Answer: The formation of quinoline from a tetrahydroquinoline intermediate is an oxidative process. This is a very common issue, particularly in Povarov reactions.[8]
-
Causality - Aromatization Pathway: The dihydroquinoline intermediate formed during the Povarov reaction can readily oxidize to the more thermodynamically stable aromatic quinoline. This can be facilitated by air (aerial oxidation) or by certain Lewis acids and reaction conditions.
-
Troubleshooting Steps:
-
Inert Atmosphere: The most crucial step is to rigorously exclude oxygen. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This minimizes the potential for aerial oxidation of the product.[8]
-
Moderate Temperature: High temperatures can promote elimination and subsequent aromatization. Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Choice of Catalyst: Some Lewis acids are more prone to promoting oxidation than others. If you are observing significant quinoline formation, consider switching to a different catalyst system, perhaps a milder one.
-
Rapid Reduction (for Reductive Cyclizations): In methods involving the reductive cyclization of substrates like 2-nitrochalcones, ensuring the rapid reduction of double bonds is key to preventing the formation of quinoline byproducts.[10]
-
Question: My catalytic hydrogenation is producing over-reduced decahydroquinoline. How can I improve selectivity for the THQ?
Answer: Over-reduction occurs when the benzene ring of the THQ is also hydrogenated. This points to reaction conditions that are too harsh or a catalyst that is not selective.
-
Causality - Competing Reductions: The hydrogenation of the heterocyclic ring is generally faster than that of the benzene ring. However, under forcing conditions (high pressure, high temperature, highly active catalyst), both rings can be reduced.
-
Troubleshooting Steps:
-
Milder Conditions: The first step is to reduce the reaction severity. Lower the hydrogen pressure and/or the reaction temperature.[6]
-
Selective Catalysts: Some catalysts are known for higher selectivity. For example, nanoporous gold (AuNPore) has been shown to be highly efficient and regioselective for the hydrogenation of the heterocyclic ring in quinolines.[13] Similarly, certain supported palladium catalysts can offer better selectivity than platinum-based ones.[15]
-
Monitor the Reaction: Carefully monitor the reaction progress by TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the subsequent reduction of the desired THQ product.
-
Issue 3: Poor Stereoselectivity
Question: How can I achieve high enantioselectivity in my tetrahydroquinoline synthesis?
Answer: Achieving high enantioselectivity requires the use of a chiral influence, typically a chiral catalyst, that can differentiate between the two prochiral faces of an intermediate.
-
Causality - Chiral Environment: An asymmetric catalyst creates a chiral pocket or environment around the reactants. This forces the reaction to proceed through a lower energy transition state for the formation of one enantiomer over the other.
-
Troubleshooting Steps:
-
Chiral Brønsted Acids: For Povarov-type reactions, chiral phosphoric acids (CPAs) derived from BINOL are exceptionally effective.[13] They act as chiral proton donors to activate the imine and control the facial selectivity of the cycloaddition.
-
Chiral Lewis Acids/Metal Complexes: Chiral metal complexes, such as those involving Iridium, Gold, or Cobalt, are powerful tools for asymmetric synthesis.[13][16] For instance, gold catalysts can facilitate tandem hydroamination/asymmetric transfer hydrogenation to provide THQs with excellent enantioselectivity.[13]
-
Solvent Effects: The choice of solvent can have a profound impact on enantioselectivity. In some Ir-catalyzed asymmetric hydrogenations, switching the solvent from toluene to ethanol can even invert the configuration of the major enantiomer produced.[11] It is therefore critical to screen a range of solvents (e.g., toluene, dioxane, THF, ethanol) during optimization.[11]
-
Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess (ee) by increasing the energy difference between the diastereomeric transition states.
-
The diagram below illustrates the decision-making process when poor stereoselectivity is the primary issue.
Caption: Troubleshooting logic for addressing poor stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters I should optimize first for a successful tetrahydroquinoline synthesis? A1: The most critical parameters to screen initially are the catalyst and the solvent . The choice of catalyst dictates the reaction mechanism and activation energy, while the solvent influences solubility, stability of intermediates, and in asymmetric reactions, stereoselectivity. Once the best catalyst/solvent combination is identified, you can fine-tune the temperature and reaction time .[6]
Q2: How can I effectively purify my crude tetrahydroquinoline product, especially to remove the quinoline byproduct? A2: Standard flash column chromatography on silica gel is the most common method. Tetrahydroquinolines are more basic and generally less polar than their corresponding quinoline byproducts. A solvent system like hexanes/ethyl acetate is often effective. If separation is difficult, the basicity of the THQ can be exploited. You can perform an acid-base extraction: dissolve the crude mixture in a nonpolar solvent (e.g., dichloromethane), wash with dilute acid (e.g., 1M HCl) to protonate and extract the THQ into the aqueous layer. The quinoline will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure THQ back into an organic solvent.
Q3: I've identified a fused tricyclic tetrahydroquinoline as a hit in my high-throughput screen (HTS). Are there any known issues with this scaffold? A3: Yes, caution is strongly advised. Fused tricyclic tetrahydroquinolines are a known class of pan-assay interference compounds (PAINS).[17] These compounds have been shown to be unstable in solution under standard laboratory conditions, degrading over a matter of days.[17] The observed activity in HTS campaigns is often attributed to reactive degradation byproducts rather than the intact parent compound. It is recommended to deprioritize these hits to avoid investing resources in validating nuisance compounds.[17]
Optimized Experimental Protocols
The following protocols provide a validated starting point for your experiments. Remember to adapt them based on the specific reactivity of your substrates.
Protocol 1: General Procedure for a Catalyst-Screened Three-Component Povarov Reaction
This protocol is designed for the synthesis of a 2,4-disubstituted tetrahydroquinoline.
-
Preparation: To a clean, oven-dried reaction vial equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv).
-
Imine Formation: Add the chosen solvent (e.g., acetonitrile, 5 mL) followed by the aldehyde (1.0 mmol, 1.0 equiv). Add the catalyst (e.g., Cu(OTf)₂, 10 mol%). Stir the mixture at room temperature for 15-20 minutes to facilitate imine formation.[8]
-
Cycloaddition: Add the activated alkene (e.g., ethyl vinyl ether, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 45-82 °C) with vigorous stirring.[7][8]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydroquinoline.
Data Summary: Catalyst and Solvent Effects in Povarov Reactions
| Catalyst | Typical Loading (mol%) | Common Solvents | Notes | Reference |
| AlCl₃ | 10 - 100 | Toluene, Et₂O | Strong Lewis acid, can sometimes promote side reactions. | [7] |
| Cu(OTf)₂ | 10 | Toluene, EtOH | Milder Lewis acid, often gives cleaner reactions. | [7] |
| InCl₃ | 10 - 20 | Acetonitrile | Effective for a broad range of substrates. | [5][6] |
| BF₃·OEt₂ | 30 | Acetonitrile | Common Lewis acid, effective for imine activation. | [8] |
| Chiral Phosphoric Acid | 10 | Toluene, Dioxane | Used for asymmetric synthesis, provides high enantioselectivity. | [13] |
References
-
Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Lewis Acid Catalyzed Asymmetric Synthesis of Tetrahydroquinolines. (n.d.). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. (2023). Scientiae Radices. Retrieved January 17, 2026, from [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2012). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Effect of solvent on the synthesis of Tetrahydro pyrimidine quinoline. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. (2021). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Reaction scalability and chemical transformations of tetrahydroquinoline (±). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
A povarov-type reaction to access tetrahydroquinolines from N-benzylhydroxylamines and alkenes in HFIP. (2024). Chemical Communications (RSC Publishing). Retrieved January 17, 2026, from [Link]
-
Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026). Inorganic Chemistry - ACS Publications. Retrieved January 17, 2026, from [Link]
-
Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (2017). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
A Method for the Synthesis of 1,2,3,4‐Tetrahydroquinolines through Reduction of Quinolin‐2(1H)‐ones Promoted by SmI2/H2O/Et3N. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. (2019). PubMed. Retrieved January 17, 2026, from [Link]
-
Progress in the Chemistry of Tetrahydroquinolines. (2019). Chemical Reviews - ACS Publications. Retrieved January 17, 2026, from [Link]
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- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Complexities of Substituted Quinoline Synthesis
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered in the laboratory. Quinolines are a vital class of heterocyclic compounds with broad applications in medicinal chemistry and materials science.[1] However, their synthesis is often fraught with challenges ranging from violent reactions to low yields and poor selectivity.[2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and optimize your synthetic strategies.
Section 1: Classical Quinoline Syntheses - Troubleshooting the Workhorses
The traditional methods for quinoline synthesis, while foundational, are often accompanied by significant challenges. This section addresses the most common issues encountered with the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.
The Skraup Synthesis: Taming a Powerful Reaction
The Skraup synthesis, which utilizes aniline, glycerol, a dehydrating agent (sulfuric acid), and an oxidizing agent, is a powerful tool for accessing quinolines.[4] However, its highly exothermic nature can be a major hurdle.[2]
FAQ 1: My Skraup synthesis is extremely vigorous and difficult to control. How can I mitigate this?
This is a classic and dangerous characteristic of the Skraup reaction.[2][5] The primary cause is the highly exothermic dehydration of glycerol to acrolein and the subsequent condensation reactions.[6]
Troubleshooting Guide:
-
Introduce a Moderator: The addition of ferrous sulfate (FeSO₄) is a well-established method to moderate the reaction's violence.[2][5][6] Boric acid can also be employed for this purpose.[2][6] These moderators are thought to act as oxygen carriers, extending the reaction over a longer period and preventing a runaway exotherm.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally, with efficient cooling in an ice bath.[2] This allows for better heat dissipation.
-
Ensure Efficient Stirring: Vigorous mechanical stirring is crucial to prevent the formation of localized hot spots and ensure even heat distribution throughout the reaction mixture.[2]
FAQ 2: I am observing significant tar formation in my Skraup synthesis, leading to low yields and difficult purification. What can I do?
Tar formation is a common consequence of the harsh acidic and oxidizing conditions, which promote polymerization of reactants and intermediates.[2]
Troubleshooting Guide:
-
Utilize a Moderator: As with controlling the exotherm, ferrous sulfate can also help minimize charring and tar formation.[2]
-
Optimize Temperature: Gentle heating should be applied to initiate the reaction. Once the exothermic phase begins, the heat source should be removed to allow the reaction to proceed under its own reflux.[2] If the reaction becomes too vigorous, external cooling should be applied.[2]
-
Purification Strategy: The crude product is often a black, tarry substance.[2] Steam distillation is a common and effective method to isolate the volatile quinoline derivative from the non-volatile tar.[2][7] The distillate can then be subjected to extraction and further purification.[2]
The Doebner-von Miller Synthesis: Battling Polymerization
This variation of the Skraup synthesis uses α,β-unsaturated aldehydes or ketones and is prone to polymerization of the carbonyl compound under strong acid catalysis.[8]
FAQ 3: My Doebner-von Miller reaction is plagued by the formation of a large amount of polymeric material, resulting in a very low yield. How can I prevent this?
The polymerization of the α,β-unsaturated carbonyl compound is a major competing side reaction.[2][8]
Troubleshooting Guide:
-
Employ a Biphasic Reaction Medium: A highly effective strategy is to sequester the carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl).[2][8] This partitioning drastically reduces the concentration of the carbonyl compound in the acidic phase, thus minimizing acid-catalyzed self-polymerization.[2][8]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the reaction mixture helps to maintain its low concentration, further disfavoring polymerization.[2][8]
-
Incomplete Oxidation: The final step is the oxidation of a dihydroquinoline intermediate.[8] Ensure a sufficient amount of a suitable oxidizing agent is used to drive the reaction to the fully aromatic quinoline.[8]
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System [2][8]
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid in water.
-
Reactant Addition: Heat the mixture to reflux. Dissolve crotonaldehyde in toluene and add it dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
Reaction: Continue refluxing for an additional 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: Separate the organic layer and extract the aqueous layer with toluene. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
The Combes Synthesis: Addressing Regioselectivity and Steric Hindrance
The Combes synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[9][10] Key challenges include controlling regioselectivity with unsymmetrical β-diketones and overcoming steric hindrance.[11][12]
FAQ 4: I am obtaining a mixture of regioisomers in my Combes synthesis using an unsymmetrical β-diketone. How can I control the outcome?
Regioselectivity is governed by both steric and electronic factors during the electrophilic aromatic annulation step.[12]
Troubleshooting Guide:
-
Steric Effects: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[2] Similarly, bulky substituents on the aniline can influence the regiochemical outcome.
-
Electronic Effects: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) alters the nucleophilicity of the ortho positions, thereby directing the cyclization.[2]
-
Catalyst Choice: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid - PPA) can alter the ratio of regioisomers formed.[2] A polyphosphoric ester (PPE) catalyst has been reported to be more effective than sulfuric acid in some cases.[11][12]
| Factor | Influence on Regioselectivity |
| β-Diketone Structure | Increased steric bulk on one side favors cyclization at the less hindered position.[2] |
| Aniline Substituents | Electron-donating groups can enhance nucleophilicity at specific ortho positions.[2] |
| Acid Catalyst | Different acids (e.g., H₂SO₄, PPA) can lead to different regioisomeric ratios.[2] |
The Friedländer Synthesis: A Battle for Regiocontrol
The Friedländer synthesis, the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for producing highly substituted quinolines.[3][13] However, when using unsymmetrical ketones, regioselectivity is a significant challenge.[3][13][14]
FAQ 5: My Friedländer synthesis with an unsymmetrical ketone is producing a difficult-to-separate mixture of regioisomers. How can I achieve better control?
The formation of two different enolate intermediates from the unsymmetrical ketone leads to the mixture of products.[15][16]
Troubleshooting Guide:
-
Catalyst Selection: This is a critical parameter for controlling regioselectivity.
-
Amine Catalysts: Specific amine catalysts, such as pyrrolidine, can favor the formation of the kinetic enamine intermediate, leading to the less substituted product.[13][15][16]
-
Ionic Liquids: Using ionic liquids as the reaction medium can also promote high regioselectivity and simplify catalyst recycling.[13][15][16]
-
Lewis and Brønsted Acids: The choice of acid catalyst can also influence the regiochemical outcome.[3][13]
-
-
Substrate Modification: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the cyclization to that specific position.[11][13][14]
-
Reaction Conditions:
Troubleshooting Workflow for Friedländer Synthesis
Caption: Troubleshooting workflow for regioselectivity in Friedländer synthesis.
Section 2: Modern Synthetic Approaches - Overcoming New Hurdles
Modern methods, particularly palladium-catalyzed cross-coupling reactions, have expanded the synthetic chemist's toolbox for accessing complex quinoline derivatives.[17][18][19] However, these methods come with their own set of challenges.
Palladium-Catalyzed Cross-Coupling Reactions
FAQ 6: My Suzuki-Miyaura coupling of a haloquinoline is giving a low yield. What are the likely causes?
Low yields in these reactions can be due to several factors, from reagent integrity to catalyst deactivation.[20]
Troubleshooting Guide:
-
Reagent Quality: Ensure the purity of the haloquinoline, boronic acid/ester, and solvents. Boronic acids are particularly susceptible to degradation.[20]
-
Exclusion of Oxygen: Palladium(0) catalysts are air-sensitive. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[20]
-
Catalyst, Ligand, and Base Combination: This is the most crucial aspect and is highly substrate-dependent. A screening of different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligands (e.g., phosphines), and bases (e.g., carbonates, phosphates) is often necessary to find the optimal conditions.[20]
-
Side Reactions: Be aware of common side reactions such as homocoupling of the boronic acid or haloquinoline, and dehalogenation of the starting material.[20] Lowering the reaction temperature may help to minimize homocoupling.[20]
| Common Issue | Potential Solution |
| Low Yield | Screen different Pd catalysts, ligands, and bases; ensure anhydrous and oxygen-free conditions.[20] |
| Homocoupling | Thoroughly degas the reaction mixture; use a slight excess of the haloquinoline; lower the reaction temperature.[20] |
| Dehalogenation | Investigate the source of protic impurities; adjust the base and solvent system. |
Section 3: Scale-Up Synthesis - From the Bench to the Plant
FAQ 7: My quinoline synthesis worked well on a small scale, but the yield dropped significantly upon scaling up. What should I investigate?
A decrease in yield upon scale-up is a common problem, often related to mass and heat transfer limitations.[21]
Troubleshooting Guide:
-
Mixing Efficiency: In larger reactors, magnetic stirring is often insufficient. Transition to overhead mechanical stirring with an appropriately designed impeller to ensure homogeneity and prevent localized hot spots or high reactant concentrations that can lead to side reactions.[21]
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[21] Uncontrolled exotherms can lead to the degradation of reactants, intermediates, or the final product.[21] Closely monitor the internal reaction temperature with a calibrated probe.[21]
-
Re-optimize Reaction Concentration: The optimal concentration at a small scale may not be ideal for a larger batch. A more dilute system might be necessary to manage the exotherm and improve selectivity.[21]
Common Impurities in Scale-Up and Their Potential Causes
Caption: Common impurities and their causes during scale-up.
References
- Benchchem. Overcoming challenges in the synthesis of substituted quinolines.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
- Benchchem.
- RSC Publishing. (2020-06-02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed. (2020-01-27). Recent Progress in the Synthesis of Quinolines.
- Benchchem.
- Benchchem. Technical Support Center: Addressing Regioselectivity in Friedländer Synthesis.
- Benchchem.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Benchchem. Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis.
- MDPI. (2023-11-20).
- Taylor & Francis Online. (2022-07-28). A review on synthetic investigation for quinoline- recent green approaches.
- ResearchGate. (2025-08-06). Regioselectivity of Friedländer Quinoline Syntheses.
- Benchchem. Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
- International Journal of Pharmaceutical Sciences.
- Organic Chemistry Portal. Synthesis of quinolines.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- Vedantu. Quinoline: Structure, Properties & Uses Explained.
- NPTEL. Combes Quinoline Synthesis.
- Slideshare. (2018-02-27).
- Organic Syntheses Procedure. The 12-l.
- Wikipedia. Combes quinoline synthesis.
- Reddit. (2017-07-18). Skraup Synthesis of Quinoline - tips/pointers.
- YouTube. (2024-08-25). Making quinoline - the Skraup synthesis.
- ACS Publications.
- Wikipedia. Quinoline.
- ScienceDirect. (2008). Palladium in Quinoline Synthesis.
- Wikipedia. Friedländer synthesis.
- SlidePlayer.
- RSC Publishing. (2017-07-21).
- Organic Chemistry Portal. (2014). One-Step Synthesis of Quinolines via Palladium-Catalyzed Cross-Coupling of Cyclopropanols with Unprotected ortho-Bromoanilines.
- Canadian Science Publishing. (2011-08-16). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ACS Publications. (2006-03-24). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
- ACS Publications. (2006-12-29).
- PubMed Central. (2020-06-02). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- ResearchGate. (2025-08-05). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods.
- ResearchGate. (2025-08-10). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
- MDPI. (2022-09-26). Recent Advances in Metal-Free Quinoline Synthesis.
- ResearchGate. The structures of the substituted quinolines.
Sources
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Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these powerful, yet often challenging, reactions. Our focus is on providing actionable, field-proven insights to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: My quinoline synthesis is resulting in a low yield and a significant amount of tar-like byproducts. What is the most common cause?
A1: Tar formation is a frequent challenge, particularly in classical methods like the Skraup and Doebner-von Miller syntheses, which employ strong acids and high temperatures.[1][2][3] The primary cause is the acid-catalyzed polymerization of reactive intermediates, such as acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds.[2][3][4] To mitigate this, precise control over reaction temperature and the gradual addition of reagents are critical.[1] The use of a moderator, like ferrous sulfate in the Skraup reaction, can help to control the often violent exothermic process and reduce charring.[3][5]
Q2: I'm observing a complex mixture of products and my desired quinoline is difficult to purify. How can I improve the reaction's selectivity?
A2: A complex product mixture often points to competing side reactions. In the Friedländer synthesis, for instance, self-condensation (aldol condensation) of the ketone starting material is a common issue, especially under basic conditions.[2][6] In the Combes synthesis, using an unsymmetrical β-diketone can lead to the formation of multiple regioisomers.[2][7] Optimizing your reaction conditions is key to improving selectivity. This can involve switching from a base to an acid catalyst (or vice versa), experimenting with milder catalysts, or changing the solvent.[7][8] Monitoring the reaction closely with Thin Layer Chromatography (TLC) can also help you determine the optimal reaction time to maximize the formation of the desired product while minimizing byproduct formation.[7][8]
Q3: The electronic properties of my aniline substrate seem to be negatively impacting the yield. How do substituents on the aniline ring affect the reaction?
A3: The electronic nature of substituents on the aniline ring significantly influences its nucleophilicity and, consequently, the reaction's success. Anilines bearing strong electron-withdrawing groups (e.g., -NO2) are less nucleophilic, which can lead to very low yields, as seen in the Skraup and Doebner-von Miller reactions.[9][10] Conversely, electron-donating groups can enhance reactivity.[11] If you are working with a deactivated aniline, you may need to employ harsher reaction conditions or consider alternative synthetic routes. For instance, in some cases, it might be more effective to introduce the electron-withdrawing group at a later stage in the synthesis.[9]
Q4: My catalyst appears to be inactive or is losing activity over the course of the reaction. What could be causing this?
A4: Catalyst deactivation, or poisoning, can occur when certain functional groups or impurities in your reaction mixture strongly adsorb to the catalyst's active sites.[12][13] Common poisons for metal catalysts include compounds containing sulfur, phosphorus, and certain nitrogen-containing heterocycles.[12][14][15] Even the quinoline product itself can sometimes act as a poison to certain catalysts.[12] To troubleshoot this, ensure the purity of your starting materials and solvents. If catalyst poisoning is suspected, pre-treating the reactants to remove impurities may be necessary.[14] In some cases, the poisoning may be reversible with heat or chemical treatment, while in others, the catalyst will need to be replaced.[13][14]
Troubleshooting Specific Quinoline Syntheses
This section provides a deeper dive into common issues and solutions for four of the most widely used quinoline synthesis methods.
The Skraup Synthesis
The Skraup synthesis is a classic method for producing quinoline itself, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[16] Its primary challenges are the highly exothermic nature of the reaction and the propensity for tar formation.[1][17]
Problem: The reaction is excessively vigorous and difficult to control.
-
Causality: The dehydration of glycerol to the highly reactive intermediate acrolein by concentrated sulfuric acid is a strongly exothermic process. The subsequent reaction with aniline is also energetic.[1]
-
Solution:
-
Moderator Addition: Incorporate a moderator such as ferrous sulfate (FeSO₄) or boric acid into the reaction mixture. These substances help to make the reaction less violent.[3][5][18]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions to the cooled mixture of aniline and glycerol, preferably in an ice bath to dissipate heat.[1][3]
-
Efficient Stirring: Ensure vigorous and efficient stirring to prevent the formation of localized hotspots.[3]
-
Problem: Low yield of quinoline with significant tar formation.
-
Causality: High temperatures and harsh acidic conditions promote the polymerization of acrolein and other reactive intermediates.[3][5]
-
Solution:
-
Temperature Optimization: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the temperature should be carefully controlled during the exothermic phase.[3]
-
Choice of Oxidizing Agent: While nitrobenzene is traditionally used, it can contribute to byproducts. Milder oxidizing agents can sometimes improve yields.[5] Arsenic acid has also been used, though it presents significant toxicity concerns.[19]
-
Purification Strategy: Expect a tarry crude product. Steam distillation is a common and effective method for isolating the quinoline product from the non-volatile tar.[3][20]
-
The Doebner-von Miller Reaction
A variation of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds to produce substituted quinolines.[16][17] Like the Skraup synthesis, it is prone to polymerization and tar formation.[4]
Problem: Extensive polymerization of the α,β-unsaturated carbonyl compound.
-
Causality: The strong acid catalyst required for the reaction also readily catalyzes the polymerization of the α,β-unsaturated aldehyde or ketone.[3][4][17]
-
Solution:
-
Biphasic Reaction Medium: A key improvement to this method is the use of a two-phase system. By sequestering the carbonyl compound in a non-polar organic solvent (like toluene), its concentration in the acidic aqueous phase is kept low, which drastically reduces polymerization and increases the yield of the desired quinoline.[3][4][17]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation.[3]
-
Catalyst Optimization: While strong Brønsted acids are common, exploring Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) may offer a better balance between reaction rate and suppression of polymerization.[18][21]
-
Problem: Formation of complex product mixtures with sterically hindered substrates.
-
Causality: The use of γ-substituted α,β-unsaturated aldehydes or ketones can lead to steric hindrance that disfavors the desired cyclization pathway, promoting alternative side reactions and resulting in complex mixtures with only trace amounts of the target quinoline.[4][22]
-
Solution: For sterically demanding substrates, the Doebner-von Miller reaction under biphasic conditions may not be suitable.[22] In such cases, exploring alternative quinoline syntheses that are more tolerant of steric bulk is recommended.
The Combes Synthesis
The Combes synthesis is an acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[16][23] A primary challenge in this synthesis is controlling regioselectivity when using unsymmetrical β-diketones.[2]
Problem: Poor regioselectivity leading to a mixture of isomers.
-
Causality: With an unsymmetrical β-diketone, the initial condensation with the aniline can occur at either of the two carbonyl groups, and the subsequent cyclization can lead to two different regioisomers. The outcome is governed by both steric and electronic factors of the substituents on both the aniline and the β-diketone.[7][23]
-
Solution:
-
Steric Control: Increasing the steric bulk of one of the R groups on the β-diketone can favor the formation of one regioisomer. The cyclization step, which is often rate-determining, is sensitive to steric hindrance.[7][23]
-
Electronic Control: The electronic nature of the substituents on the aniline ring can also direct the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines when trifluoromethyl β-diketones are used.[23]
-
Systematic Optimization: A systematic study of reaction conditions (catalyst, solvent, temperature) may be necessary to enhance the formation of the desired regioisomer.
-
The Friedländer Synthesis
The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or ester.[24][25][26] It is a versatile method but can be plagued by side reactions.[27]
Problem: Aldol condensation of the ketone starting material.
-
Causality: Under basic catalysis, the ketone reactant can undergo self-condensation (an aldol reaction), competing with the desired reaction with the 2-aminoaryl aldehyde or ketone.[2][6] This leads to a lower yield of the quinoline and complicates purification.
-
Solution:
-
Switch to Acid Catalysis: Changing the catalyst from a base (e.g., KOH) to an acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid) can often suppress the aldol side reaction.[7][24]
-
Use of an Imine Analog: To circumvent the aldol condensation, the imine analog of the o-aminoaryl aldehyde or ketone can be used as a starting material.[6][7]
-
Milder Reaction Conditions: Modern protocols often utilize milder catalysts, such as ionic liquids or nanocatalysts, which can improve yields and selectivity by lowering the activation energy and allowing for lower reaction temperatures.[8]
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data to guide your optimization efforts.
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield [10]
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminobenzophenone | Acetophenone | KOH | Ethanol, Reflux | ~85-95% |
| 2-Aminobenzophenone | Cyclohexanone | p-TsOH | Toluene, Reflux | ~80-90% |
| 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | In(OTf)₃ | Solvent-free, 80°C | High |
| 2-Aminoaryl ketones | α-Methylene ketones | SiO₂ Nanoparticles | Microwave, 100°C | 93% |
| 2-Aminoaryl ketones | Carbonyl compounds | Ionic Liquid | Solvent-free, 50°C | 92% |
Table 2: Effect of Aniline Substituent on Skraup Synthesis Yield [10]
| Aniline Derivative | Key Conditions | Yield (%) |
| Aniline | H₂SO₄, Glycerol, Nitrobenzene | ~70-80% |
| o-Nitroaniline | H₂SO₄, Glycerol, As₂O₅ | 17% |
| o-Bromoaniline | H₂SO₄, Glycerol, As₂O₅ | 75% |
| p-Aminophenol | H₂SO₄, Glycerol, Microwave | 10-66% |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from procedures designed to control the reaction's exothermicity.[3][10]
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.
-
Reagent Addition: Add aniline and glycerol to the flask.
-
Cooling: Cool the flask in an ice-water bath.
-
Acid Addition: While stirring vigorously, slowly and carefully add concentrated sulfuric acid dropwise, ensuring the temperature does not rise uncontrollably.
-
Oxidant Addition: Once the acid addition is complete, add the oxidizing agent (e.g., nitrobenzene) portion-wise.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and control the reaction rate by intermittent cooling if necessary. After the initial vigorous reaction subsides, heat the mixture under reflux for the recommended time.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. Neutralize the solution with a base (e.g., concentrated sodium hydroxide solution) while cooling.
-
Purification: Isolate the crude quinoline by steam distillation. Further purify the collected quinoline by extraction and vacuum distillation.
Protocol 2: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes a two-phase system to minimize polymerization.[4]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine aniline and aqueous hydrochloric acid.
-
Solvent Addition: Add an equal volume of toluene to create a biphasic system.
-
Reagent Addition: While stirring vigorously, add crotonaldehyde (the α,β-unsaturated aldehyde) to the mixture.
-
Reaction: Heat the mixture under reflux for the specified duration. Monitor the reaction progress by TLC.
-
Work-up: After cooling, separate the organic layer. Neutralize the aqueous layer with a base and extract with an organic solvent (e.g., toluene or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates in quinoline synthesis.
Caption: Competing reaction pathways in the Friedländer synthesis under different catalytic conditions.
References
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI. Retrieved from [Link]
-
Purification of Quinoline. (n.d.). LookChem. Retrieved from [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. (2016). Molecules. Retrieved from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Review. (2014). RSC Advances. Retrieved from [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2023). Molecules. Retrieved from [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis of two quinolines from one substrate: The beginning of regulating the duality of free radicals. (2022). ChemRxiv. Retrieved from [Link]
-
Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2016). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Advances in the Friedländer Reaction. (2018). Current Organic Chemistry. Retrieved from [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Combes Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Skraup Synthesis of Quinoline - tips/pointers. (2017). Reddit. Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2007). The Journal of Organic Chemistry. Retrieved from [Link]
-
The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses. Retrieved from [Link]
-
The Friedländer Synthesis of Quinolines. (1982). Organic Reactions. Retrieved from [Link]
-
Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2023). Inorganic Chemistry. Retrieved from [Link]
-
Substrate scope with respect to quinoline. (2015). ResearchGate. Retrieved from [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. (2020). RSC Advances. Retrieved from [Link]
-
Green Synthesis of Quinoline and Its Derivatives. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
-
On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2007). ResearchGate. Retrieved from [Link]
-
Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). Synthesis. Retrieved from [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). Molecules. Retrieved from [Link]
-
Doebner-Miller reaction. (n.d.). chemeurope.com. Retrieved from [Link]
-
Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Retrieved from [Link]
-
What Causes Catalyst Deactivation And Poisoning?. (2023). YouTube. Retrieved from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved from [Link]
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Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to our comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common challenges encountered during the purification of brominated heterocyclic compounds. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section tackles the most common initial questions regarding impurities in brominated heterocyclic compounds.
Q1: What are the most prevalent impurities in a crude brominated heterocyclic product?
A1: Crude products from bromination reactions are seldom pure. The impurity profile is heavily dependent on the substrate and reaction conditions, but several common contaminants are frequently observed. These include unreacted starting materials, residual brominating agents like elemental bromine (Br₂) or N-bromosuccinimide (NBS), which often impart a yellow or brown color to the product, and acidic by-products such as hydrogen bromide (HBr).[1] Furthermore, the reaction may yield undesirable by-products such as constitutional isomers or poly-brominated species, which can be particularly challenging to separate due to their similar physical properties to the desired product.[2]
Q2: My crude product has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A2: A yellow, orange, or brown hue in your product is a strong indicator of residual bromine (Br₂) from the synthesis.[1][2] This can sometimes be addressed by washing the crude product with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, until the color disappears.[1][3] For more persistent colored impurities, which may be larger organic molecules, treatment with activated carbon is a highly effective method.[1][4] The colored compounds adsorb onto the porous surface of the carbon, which can then be removed by filtration.[1]
Q3: How does the position and number of bromine atoms on the heterocyclic ring influence purification?
A3: The regiochemistry and degree of bromination significantly impact the compound's physical properties, which are central to purification. Increasing the number of bromine atoms on a heterocyclic ring generally decreases its polarity. This will, in turn, decrease its solubility in polar solvents and increase its solubility in nonpolar organic solvents.[2] The position of the bromine atom can also affect the molecule's crystal lattice energy, thereby influencing its solubility in a manner that is highly specific to the compound.[2] These differences in polarity and solubility are the very properties exploited in chromatographic and recrystallization-based purifications.
Q4: My purified brominated heterocycle seems to be degrading over time. What are the potential causes and how can I improve its stability?
A4: Brominated organic compounds can be prone to degradation. A common pathway is dehalogenation, where the carbon-bromine bond is cleaved.[1] This process can be accelerated by exposure to light, heat, or the presence of certain metals. The C-Br bond is inherently weaker than C-Cl and C-F bonds, making these compounds more susceptible to decomposition.[1] To enhance stability, it is crucial to store the purified compound in a cool, dark environment, preferably under an inert atmosphere like nitrogen or argon. Additionally, ensuring the complete removal of any residual acids or bases from the purification process can prevent acid- or base-catalyzed degradation.[1]
Section 2: Troubleshooting Purification Workflows
This section provides a structured approach to troubleshooting common issues encountered during the purification of brominated heterocyclic compounds.
Workflow 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds that are at least 80% pure.[5] It relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[2][5]
Issue 1: Poor recovery of the purified compound after recrystallization.
-
Potential Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures, or too much solvent was used.[5]
-
Troubleshooting Steps:
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] Common choices for brominated heterocycles include ethanol, methanol, hexane, and toluene.[2]
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system (e.g., ethanol-water, ethyl acetate-hexanes) can be employed.[2][6] The compound should be dissolved in a minimal amount of the "good" solvent at its boiling point, followed by the dropwise addition of the "poor" solvent until turbidity persists.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals before further cooling in an ice bath.[1] Rapid cooling can trap impurities within the crystal lattice.
-
Issue 2: The recrystallized product is still colored.
-
Potential Cause: The colored impurity has a similar solubility profile to the product in the chosen solvent.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before cooling, add a small amount of activated carbon to the hot solution and stir for a few minutes. The colored impurities will adsorb to the carbon.[1]
-
Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon before allowing the solution to cool and crystallize.[1]
-
Workflow 2: Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[7][8]
Issue 1: The desired compound and an impurity are co-eluting.
-
Potential Cause: The polarity difference between the compound and the impurity is insufficient for separation with the current mobile phase.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A common and effective mobile phase for bromo-heterocyclic compounds is a gradient of hexane and ethyl acetate.[6] If separation is poor, try a less polar solvent system or a shallower gradient (e.g., increasing the percentage of the more polar solvent in smaller increments).[6][8]
-
Change the Stationary Phase: Silica gel is the most common stationary phase, but it is slightly acidic and may not be suitable for all compounds.[1][6] Consider using neutral or basic alumina, which can alter the elution order and improve separation.[6]
-
Issue 2: The compound appears to be degrading on the column.
-
Potential Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Troubleshooting Steps:
-
Use Deactivated Silica: Employ deactivated or neutral silica gel. You can also neutralize the silica by preparing a slurry with a small amount of a base like triethylamine in the eluent.[1]
-
Minimize Residence Time: A faster elution, if it still provides adequate separation, can reduce the contact time between the compound and the stationary phase.[1] This is a key advantage of flash chromatography over gravity chromatography.[7]
-
Workflow 3: Purification by Acid-Base Extraction
Acid-base extraction is a liquid-liquid extraction technique used to separate acidic or basic compounds from neutral compounds based on their different solubilities in aqueous and organic solvents.[9][10]
Issue 1: The desired compound is not fully extracted into the aqueous layer.
-
Potential Cause: The aqueous acid or base is not strong enough to fully protonate or deprotonate the heterocyclic compound.
-
Troubleshooting Steps:
-
Select the Appropriate Reagent: For basic heterocycles (like pyridines), an aqueous acid such as 1M HCl is typically used.[11] For acidic heterocycles, a base is used. A weak base like sodium bicarbonate is suitable for extracting carboxylic acids, while a stronger base like sodium hydroxide may be needed for less acidic compounds like phenols.[12]
-
Multiple Extractions: Perform multiple extractions with fresh aqueous solution to ensure complete transfer of the ionized compound into the aqueous phase.[11]
-
Issue 2: An emulsion forms between the organic and aqueous layers.
-
Potential Cause: Vigorous shaking can lead to the formation of a stable emulsion, making separation difficult.
-
Troubleshooting Steps:
-
Gentle Inversion: Mix the layers by gentle inversion of the separatory funnel rather than vigorous shaking.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.
-
Filtration: In stubborn cases, filtering the mixture through a pad of celite can help to break the emulsion.
-
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase by running thin-layer chromatography (TLC) on the crude mixture with various solvent systems.[7][13] The ideal system will give a good separation of the spots with the desired compound having an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.[14][15]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.[14] Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.[7]
-
Fraction Collection: Collect the eluent in a series of fractions.[8]
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.[7]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[14]
Protocol 3: General Procedure for Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an appropriate aqueous acidic or basic solution (e.g., 1M HCl or 1M NaOH).[9]
-
Mixing: Stopper the funnel and invert it gently several times to mix the layers, venting frequently to release any pressure.[1]
-
Separation: Allow the layers to separate. Drain the lower layer into a clean flask.
-
Repeat: Repeat the extraction of the organic layer with fresh aqueous solution two more times to ensure complete separation.
-
Combine and Neutralize: Combine the aqueous extracts. Neutralize the solution by adding a base (if an acid was used for extraction) or an acid (if a base was used).[11][16] This will cause the purified compound to precipitate out if it is a solid, or it can be back-extracted into an organic solvent.[11][12]
-
Isolation: If a precipitate forms, collect it by suction filtration. If the neutralized compound is liquid or does not precipitate, perform a back-extraction into an organic solvent, dry the organic layer with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[1][10]
Section 4: Data Presentation and Visualization
Table 1: Common Purification Techniques for Brominated Heterocycles
| Purification Technique | Principle of Separation | Best For | Key Considerations |
| Recrystallization | Differential solubility | Purifying solids (>80% pure) | Solvent selection is critical; slow cooling improves purity.[1][2] |
| Column Chromatography | Differential adsorption | Separating complex mixtures | Mobile phase optimization is key; silica gel acidity can be an issue.[6][7] |
| Acid-Base Extraction | Differential solubility of ionized vs. neutral species | Separating acidic or basic compounds from neutral ones | Requires the compound to have an ionizable functional group.[9][12] |
| Activated Carbon Treatment | Adsorption of colored impurities | Removing colored by-products | Use in conjunction with other techniques like recrystallization.[1][4] |
Diagrams of Experimental Workflows
Caption: Decision workflow for choosing an initial purification strategy.
Caption: Troubleshooting guide for column chromatography issues.
References
- Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
- ACS Publications. (n.d.). Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material.
- Carbotecnia. (2025). Decolorization with Activated Carbon.
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
- Netsol Water. (n.d.). How can Activated Carbon remove turbidity and color.
- Benchchem. (n.d.). Purification techniques for 2-Bromobenzo[h]quinazoline.
- Netsol Water. (n.d.). Activated Carbon for Color Removal | 6 key Applications.
- Benchchem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Column Chromatography Purification of 1-Benzyl-4-(4-bromophenyl)pyrazole.
- Wikipedia. (n.d.). Acid–base extraction.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Chemistry LibreTexts. (2022). Acid-Base Extraction.
- ACS Publications. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
- University of Rochester. (n.d.). Workup: Bromine or Iodine.
- Benchchem. (n.d.). Minimizing dibromo impurity formation during halogenation.
- ACS GCI Pharmaceutical Roundtable. (2026). Bromination.
- Google Patents. (n.d.). US3314762A - Bromine purification process.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- YouTube. (2021). recrystallization & purification of N-bromosuccinimide.
- Open Access Pub. (n.d.). Purification Techniques.
- Magritek. (n.d.). Column Chromatography.
- Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
- National Institutes of Health. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate.
- Benchchem. (n.d.). Overcoming challenges in the purification of Bromine-77.
- ResearchGate. (2025). Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- YouTube. (2020). Acid-Base Extraction Tutorial.
- YouTube. (2021). column chromatography & purification of organic compounds.
- ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography.
- National University of Singapore. (n.d.). Recent Advances in Bromination Reactions.
- Oceanic Pharmachem. (n.d.). Impurity quantification in pharmaceutical dosage forms.
- National Center for Biotechnology Information. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part I of III).
- National Center for Biotechnology Information. (2014). Recent advances in dearomatization of heteroaromatic compounds.
- ResearchGate. (2021). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities.
- Michigan State University. (n.d.). Heterocyclic Compounds.
- International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances.
- University of Utah. (n.d.). Heterocyclic Chemistry.
- ResearchGate. (2025). Emissions of brominated compounds and polycyclic aromatic hydrocarbons during pyrolysis of E-waste debrominated in subcritical water.
- Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
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Technical Support Center: Stability Studies of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
This guide provides a comprehensive technical framework for investigating the stability of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. Due to the compound's novel and specific nature, this document emphasizes predictive analysis based on its chemical structure and established principles from authoritative guidelines, such as those from the International Council for Harmonisation (ICH).
Section 1: Compound Profile & Predicted Stability Landscape
Understanding the inherent chemical liabilities of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is the first step in designing a robust stability study. The molecule's structure features a tertiary amine within a tetrahydroquinoline ring system, a brominated aromatic ring, and gem-dimethyl substitution.
Structural Features and Potential Liabilities:
-
Tertiary Amine (N-methyl): This functional group is a primary site for oxidation, potentially forming an N-oxide, which is a common metabolic and degradation pathway for such amines.[1][2][3]
-
Tetrahydroquinoline Core: The benzylic protons on the saturated portion of the ring system are susceptible to oxidation.
-
Bromo-Aromatic System: The carbon-bromine bond can be labile under photolytic (UV/Vis light) conditions, potentially leading to dehalogenation.[4] The brominated ring itself influences the molecule's electronic properties.
-
Gem-Dimethyl Group: These groups at the C4 position provide steric hindrance, which may influence the rate and regioselectivity of certain degradation reactions.
Based on these features, a predicted sensitivity profile can be established to guide experimental design.
Table 1: Predicted Sensitivity of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline to Stress Conditions
| Stress Factor | Predicted Sensitivity | Rationale & Potential Degradation Products |
| Oxidation | High | The tertiary amine is readily oxidized. The primary degradation product is likely the corresponding N-oxide.[2][5] |
| Photolysis | Moderate to High | The C-Br bond and the aromatic system can absorb UV radiation, potentially leading to radical-mediated de-bromination or other rearrangements.[6][7][8] |
| Acidic pH | Low to Moderate | Generally stable, but extreme acidic conditions could protonate the amine, potentially altering solubility and reactivity. |
| Basic pH | Low | The molecule is expected to be stable under basic conditions, though extreme pH should still be tested. |
| Thermal (Heat) | Moderate | High temperatures can accelerate oxidative degradation and other latent decomposition pathways. |
Hypothetical Degradation Pathway: Oxidation
The most probable degradation pathway under ambient or oxidative stress is the formation of the N-oxide.
Caption: Predicted oxidative degradation of the parent compound to its N-oxide.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning and executing stability studies for a novel compound like this.
Q1: What are the recommended storage conditions for the pure substance (API) and its solutions?
A: Based on its predicted sensitivities, the solid compound should be stored in a well-sealed container, protected from light, at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. For solutions, prepare them fresh whenever possible. If storage is necessary, use amber vials, purge with an inert gas like nitrogen or argon to minimize oxidation, and store at low temperatures.
Q2: Which analytical technique is most suitable for a stability-indicating method?
A: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a photodiode array (PDA) detector is the industry standard and most appropriate choice.[9] A mass spectrometry (MS) detector is highly recommended for identifying unknown degradation products.
-
Rationale: HPLC can separate the parent compound from its potential degradation products.[9] A PDA detector allows for peak purity analysis, ensuring that the chromatographic peak for the parent compound is not co-eluting with any impurities.[10] An MS detector provides mass-to-charge ratio information, which is critical for the structural elucidation of new peaks that appear during the study.[9]
Q3: How do I design a forced degradation study for this compound?
A: Forced degradation, or stress testing, is essential to identify likely degradation products and establish the specificity of your analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10][13] All studies should include a control sample protected from the stress condition.
-
Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and, separately, 0.1 M NaOH. If no degradation occurs at room temperature, consider heating at 60-80°C.[10][14]
-
Oxidation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.[10][15]
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100°C).[11]
-
Photostability: Expose the solid compound and a solution to a controlled light source as specified by ICH Q1B guidelines.[6][16][17] This typically requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
Q4: What are the key principles of a stability-indicating analytical method?
A: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, excipients, or other impurities.[15] Its key feature is specificity , which is the ability to produce a signal only for the compound of interest. This is typically demonstrated during forced degradation studies by showing that the peaks for known degradation products are well-resolved from the parent compound peak.
Section 3: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Q1: Problem - An unexpected new peak appears in my chromatogram after leaving a sample solution on the benchtop.
-
Likely Cause: This is a classic sign of oxidative degradation. The tertiary amine is likely reacting with dissolved oxygen in your solvent to form the N-oxide.[1][2]
-
Troubleshooting Steps:
-
Confirm Identity: Analyze the stressed sample using HPLC-MS. Look for a new peak with a mass that is 16 amu (atomic mass units) higher than the parent compound, corresponding to the addition of an oxygen atom.
-
Prevent Recurrence: Prepare solutions fresh and use immediately. If storage is unavoidable, use an amber vial and sparge the solvent and headspace with nitrogen or argon before sealing.
-
Method Validation: Ensure your HPLC method can resolve this new peak from the parent compound. This N-oxide is now a specified degradation product to monitor.
-
Q2: Problem - During the photostability study, the mass balance is low (i.e., the decrease in parent compound does not match the increase in degradation products).
-
Likely Cause: The C-Br bond is susceptible to photolytic cleavage. This could lead to the formation of a de-brominated product, which may be more volatile or have a different UV absorbance maximum, making it difficult to detect or quantify accurately with your current method. Another possibility is the formation of insoluble polymers.
-
Troubleshooting Steps:
-
Check for Volatility: Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of the stressed sample for volatile degradants.
-
Adjust HPLC Method: Modify the UV wavelength of your PDA detector to see if any new peaks appear that were previously invisible. A de-brominated analog will have a different chromophore.
-
Investigate Insolubles: Visually inspect the sample for any precipitate. If present, attempt to dissolve it in a stronger organic solvent and analyze the resulting solution.
-
Confirm De-bromination: In your HPLC-MS data, search for a peak with a mass that is 79 or 81 amu lower than the parent compound, corresponding to the loss of a bromine isotope.
-
Q3: Problem - The peak for the parent compound is tailing or showing poor shape in my HPLC results.
-
Likely Cause: The basic tertiary amine can interact with acidic silanol groups on the surface of standard silica-based HPLC columns. This secondary interaction causes peak tailing.
-
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Switch to a modern column specifically designed for analyzing basic compounds (often labeled "for bases" or having end-capping technology).
-
Modify the Mobile Phase: Add a small amount of a competing base, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase. These additives will bind to the active silanol sites, preventing your analyte from interacting with them.
-
Adjust pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0 with formic acid or phosphoric acid) will protonate the tertiary amine. The resulting positively charged ion will be repelled by any residual protonated silanols, reducing the tailing effect.
-
Experimental Workflow Visualization
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- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
Navigating the Purification Maze: A Technical Support Guide for Substituted Tetrahydroquinolines
From the desk of a Senior Application Scientist:
Welcome, fellow researchers and drug development professionals. The synthesis of a novel substituted tetrahydroquinoline is a significant achievement, but as we all know, the journey from crude reaction mixture to a highly pure, well-characterized compound is often fraught with challenges. Standard silica gel column chromatography, while a workhorse of organic chemistry, frequently falls short when dealing with the unique physicochemical properties of these important nitrogen-containing heterocycles. Their basicity can lead to peak tailing and irreversible adsorption on silica, while lability under certain conditions can result in degradation and low recovery.
This technical support center is designed to be your guide through these complexities. We will explore robust, alternative purification strategies, troubleshoot common issues, and provide detailed, field-tested protocols to help you achieve your desired purity and yield. Our focus is not just on the "how," but the critical "why" behind each step, empowering you to make informed decisions in your own laboratory.
At a Glance: Choosing Your Purification Strategy
The optimal purification method depends on a variety of factors including the scale of your synthesis, the nature of the impurities, the chirality of your compound, and its stability. Below is a comparative overview of the most effective alternative purification methods for substituted tetrahydroquinolines.
| Purification Method | Key Advantages | Common Applications | Typical Recovery | Typical Purity |
| Preparative HPLC | High resolution, applicable to a wide range of polarities, well-established. | Final purification of lead compounds, separation of closely-related isomers. | 70-95% | >98% |
| Supercritical Fluid Chromatography (SFC) | Fast, "green" (less organic solvent), excellent for chiral separations, gentle on sensitive compounds.[1][2] | High-throughput purification, chiral separations at scale.[3][4] | 85-98% | >99% |
| Acid-Base Extraction | Inexpensive, scalable, excellent for removing non-basic/acidic impurities. | Initial cleanup of crude reaction mixtures. | >90% (of basic material) | Variable (removes specific impurity classes) |
| Recrystallization | Highly cost-effective, can yield exceptionally pure crystalline material. | Purification of stable, solid compounds at medium to large scale. | 50-90% | >99.5% |
| Ion-Exchange Chromatography (IEX) | High capacity, separates based on charge. | "Catch and release" purification of basic compounds from complex mixtures.[5] | 75-95%[6] | >95% |
Deep Dive: Troubleshooting Guides & FAQs
Here we address specific issues you may encounter during your purification workflows, providing both the underlying cause and actionable solutions.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC offers unparalleled resolution for complex mixtures but can be challenging with basic compounds like tetrahydroquinolines.
FAQ 1: My peaks are tailing significantly on a C18 column, leading to poor resolution and fraction purity. What's happening?
-
The "Why": This is a classic issue when purifying basic compounds on silica-based reversed-phase columns. The lone pair on the nitrogen of your tetrahydroquinoline can interact with acidic residual silanol groups on the silica surface via strong ion-exchange interactions. This secondary interaction, in addition to the desired hydrophobic interaction, causes a portion of your sample to "stick" to the stationary phase, resulting in a tailed peak shape.[7]
-
The Solution:
-
Mobile Phase Modification: The most common and effective solution is to add a modifier to your mobile phase to suppress the silanol interactions.
-
Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both your aqueous and organic mobile phases. This protonates your basic tetrahydroquinoline, turning it into its conjugate acid. This also protonates the silanol groups, minimizing the unwanted ionic interaction.
-
Basic Modifier: Alternatively, operate at a higher pH by adding a buffer like ammonium bicarbonate or a small amount of a basic additive like diethylamine. At a pH well above the pKa of the silanol groups (around 3.5-4.5), they will be deprotonated, and if the mobile phase pH is also above the pKa of your tetrahydroquinoline's conjugate acid, it will be in its neutral form, again minimizing ionic interactions. However, be aware that many silica-based columns are not stable at high pH.[8]
-
-
FAQ 2: I have low recovery of my compound after preparative HPLC. Where did it go?
-
The "Why": Low recovery can stem from several factors. Irreversible binding to the column due to very strong interactions with active sites is one possibility, especially if you are not using a mobile phase modifier. Another common issue is compound instability. Some substituted tetrahydroquinolines can be sensitive to strongly acidic conditions (like high concentrations of TFA) or prolonged exposure to certain solvents, leading to degradation during the purification run.[9]
-
The Solution:
-
Optimize Mobile Phase: If you suspect irreversible binding, ensure you are using an appropriate modifier as described above. A gradient elution ending in a high percentage of organic solvent can also help wash strongly retained compounds off the column.
-
Check Stability: Before committing your entire batch to preparative HPLC, perform a small-scale stability test. Dissolve a small amount of your crude material in the intended mobile phase and monitor it by analytical HPLC or LC-MS over several hours to check for the appearance of degradation products.
-
Minimize Run Time: Optimize your gradient to elute your compound as quickly as possible without sacrificing resolution to minimize its time on the column.
-
Workflow for Method Development in Preparative HPLC
Caption: A streamlined workflow for scaling up from analytical to preparative HPLC.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase technique that uses supercritical CO2 as the main mobile phase. It is exceptionally fast and is often the go-to method for chiral separations.[1][2][4]
FAQ 1: My chiral tetrahydroquinoline enantiomers are not separating on a polysaccharide-based chiral stationary phase (CSP). What should I try?
-
The "Why": While polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, etc.) are excellent starting points, their chiral recognition mechanisms may not be optimal for all tetrahydroquinolines. The specific substitution pattern on your molecule dictates which interactions (π-π stacking, hydrogen bonding, steric hindrance) are most important for chiral recognition.
-
The Solution:
-
Screen Different CSPs: Don't give up on SFC! Screen a variety of CSPs with different chiral selectors. Pirkle-type phases or immobilized phases often show complementary selectivity. For primary amine-containing tetrahydroquinolines, crown ether-based CSPs can be particularly effective.[4]
-
Optimize the Co-solvent: The organic co-solvent (typically an alcohol like methanol, ethanol, or isopropanol) plays a huge role in selectivity. Screen different alcohols as they can alter the interactions between your analyte and the CSP.
-
Use an Additive: For basic compounds like tetrahydroquinolines, adding a small amount of a basic additive (e.g., 0.1-0.5% diethylamine or isopropylamine) to the co-solvent is often crucial. This deactivates acidic sites on the stationary phase, improving peak shape and often enhancing chiral resolution.
-
FAQ 2: I'm getting poor recovery and my collected fractions are wet. How can I improve this?
-
The "Why": Unlike HPLC where fractions are collected in the mobile phase, SFC involves a gas-liquid separator where the CO2 evaporates, leaving your compound in the organic co-solvent.[1] Inefficient separation can lead to "wet" fractions with dissolved CO2, and poor compound solubility in the co-solvent alone can cause precipitation and low recovery.
-
The Solution:
-
Optimize Separator Conditions: Ensure the back-pressure regulator and makeup pump are set correctly for your flow rate to allow for efficient CO2 removal.
-
Check Solubility in Co-solvent: Before your preparative run, ensure your purified compound is soluble in the co-solvent you are using. If not, you may need to switch to a different co-solvent or collect into a vial containing a small amount of a stronger solvent to keep your compound dissolved.
-
Stacked Injections: For larger scale purifications, using stacked injections can improve throughput and result in more concentrated fractions, which can simplify the post-purification workup.[10]
-
Acid-Base Extraction
This classical technique is a powerful first-pass purification for removing neutral or acidic impurities.[11]
FAQ 1: I've performed an acid-base extraction, but my organic layer still contains acidic impurities.
-
The "Why": Incomplete extraction can occur if the pH of the aqueous layer was not sufficiently basic to deprotonate the acidic impurity fully, or if an insufficient volume of aqueous base was used. Emulsions can also trap impurities in the organic layer.
-
The Solution:
-
Check the pH: After shaking with the basic solution, test the pH of the aqueous layer to ensure it is high enough to deprotonate the acidic impurity. For carboxylic acids, a weak base like sodium bicarbonate is often sufficient. For more weakly acidic impurities like phenols, a stronger base like sodium hydroxide may be needed.[12]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base rather than a single extraction with a large volume. This is more efficient at removing the impurity.
-
Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by allowing the separatory funnel to stand for a longer period.
-
Logical Flow for an Acid-Base Extraction Workflow
Caption: Decision tree for purifying a basic tetrahydroquinoline (THQ) from acidic and neutral impurities.
Recrystallization
Recrystallization can be a highly effective and economical method for obtaining ultra-pure solid tetrahydroquinolines.
FAQ 1: My compound "oils out" instead of forming crystals.
-
The "Why": "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that solvent system.[13] This is common if the boiling point of the solvent is too high or if the solution is supersaturated to a large extent.
-
The Solution:
-
Add More Solvent: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[14]
-
Change Solvent System: Choose a solvent with a lower boiling point. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.[15]
-
FAQ 2: No crystals are forming, even after the solution has cooled to room temperature.
-
The "Why": The solution may be too dilute, or it may be supersaturated, meaning the molecules have not yet begun to nucleate and form crystals.
-
The Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (if you have it) to the solution to act as a template for crystal growth.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.[16]
-
Protocols: Step-by-Step Methodologies
Protocol 1: Preparative SFC for Chiral Separation of a Substituted Tetrahydroquinoline
This protocol is a general guideline and should be optimized for your specific compound.
-
Analytical Method Development:
-
Objective: To find a chiral stationary phase (CSP) and mobile phase that provides baseline separation of the enantiomers.
-
Procedure:
-
Prepare a ~1 mg/mL solution of your racemic tetrahydroquinoline in an appropriate solvent (e.g., methanol or ethanol).
-
Screen a set of analytical chiral columns (e.g., Chiralpak IA, IB, IC, and a Pirkle-type column) with a standard gradient (e.g., 5% to 40% methanol in CO2 over 5 minutes). The co-solvent should contain 0.2% diethylamine.
-
Identify the CSP and co-solvent combination that gives the best separation.
-
Optimize the method by adjusting the gradient slope and co-solvent to maximize resolution while minimizing run time.
-
-
-
Scale-Up and Purification:
-
Objective: To purify the bulk of the material using the optimized analytical method.
-
Procedure:
-
Prepare a concentrated solution of your crude material in the co-solvent. The concentration will depend on the loading capacity of your column, determined in the next step.
-
Perform a loading study on the preparative column by injecting increasing amounts of your sample until the resolution between the enantiomers begins to degrade. This will determine the optimal sample load per injection.
-
Set up the preparative SFC system with the appropriate column and mobile phase conditions. Configure the fraction collector to collect the two separate enantiomer peaks.
-
Begin the purification run. For larger quantities, stacked injections can be used to improve throughput.
-
After collection, evaporate the solvent from the fractions under reduced pressure to obtain the purified enantiomers.
-
-
Protocol 2: Ion-Exchange "Catch and Release" Purification
This protocol is ideal for a rapid cleanup of a basic tetrahydroquinoline from neutral and acidic impurities.
-
Column Equilibration:
-
Select a strong cation exchange (SCX) cartridge with a capacity appropriate for the amount of your crude material.[5]
-
Equilibrate the SCX cartridge by washing with 3-5 column volumes of methanol.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane). For efficient binding, it can be beneficial to add a small amount of acid (e.g., 1% acetic acid) to ensure the tetrahydroquinoline is protonated.
-
Load the solution onto the equilibrated SCX cartridge. The basic tetrahydroquinoline will be retained on the column, while neutral impurities will pass through. Collect this eluent and set it aside.
-
-
Washing:
-
Wash the cartridge with 3-5 column volumes of the loading solvent (without the added acid) to remove any remaining neutral impurities.
-
Follow with a wash of 3-5 column volumes of a more polar solvent like methanol to remove any weakly bound, non-basic impurities.
-
-
Elution:
-
Elute the purified tetrahydroquinoline from the cartridge using a solution of ammonia in methanol (typically 2-7% NH3 in MeOH). The basic ammonia solution will deprotonate your tetrahydroquinoline, releasing it from the SCX resin.
-
Collect the eluent in fractions and monitor by TLC or LC-MS.
-
-
Workup:
-
Combine the fractions containing your pure product and evaporate the solvent under reduced pressure.
-
References
-
GL Sciences. (n.d.). Preparative HPLC Columns. Retrieved January 16, 2026, from [Link]
-
Teledyne ISCO. (2022, February 14). Preparative Supercritical Fluid Chromatography Made Easy [Video]. YouTube. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved January 16, 2026, from [Link]
- Google Patents. (2019). WO2019099231A1 - Extraction of amines from hydrocarbons.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved January 16, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 16, 2026, from [Link]
-
Waters Corporation. (n.d.). THE EFFECTS OF SFC PREPARATIVE SCALE-UP ON THROUGHPUT, PURITY AND RECOVERY OF AN IMPURITY IN AN API MIXTURE. Retrieved January 16, 2026, from [Link]
-
Berger, T. A. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Study on the separation of alkaloids by ion exchange resin chromatography. Retrieved January 16, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 16, 2026, from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 16, 2026, from [Link]
-
Scientiae Radices. (2023, September 28). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, November 8). Synthesis, Single Crystal X-Ray Analysis and Photophysical Studies Analysis of Functionalized Tetrahydroisoquinolines. Retrieved January 16, 2026, from [Link]
-
Molecules. (2015). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Retrieved January 16, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 10). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Retrieved January 16, 2026, from [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 16, 2026, from [Link]
-
Pharma Beginners. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved January 16, 2026, from [Link]
-
LCGC International. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 6). Comparison of Preparative HPLC/MS and Preparative SFC Techniques for the High-Throughput Purification of Compound Libraries. Retrieved January 16, 2026, from [Link]
-
Teledyne ISCO. (2012, November 8). Purification of Alkaloids. Retrieved January 16, 2026, from [Link]
-
Agilent. (n.d.). Principles and practical aspects of preparative liquid chromatography. Retrieved January 16, 2026, from [Link]
-
Molecules. (2020). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Retrieved January 16, 2026, from [Link]
-
Journal of Chromatography A. (2013). High performance liquid chromatography of selected alkaloids in ion-exchange systems. Retrieved January 16, 2026, from [Link]
-
Journal of Chromatographic Science. (2016). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. Retrieved January 16, 2026, from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved January 16, 2026, from [Link]
-
MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube. [Link]
-
ResearchGate. (2025, August 6). Isolation of Natural Products by Ion-Exchange Methods. Retrieved January 16, 2026, from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved January 16, 2026, from [Link]
-
University of Missouri–St. Louis. (n.d.). Liquid/liquid Extraction. Retrieved January 16, 2026, from [Link]
-
Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Stressed Pharmaceutical Drug Substance. Retrieved January 16, 2026, from [Link]
-
Chromatography Today. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved January 16, 2026, from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved January 16, 2026, from [Link]
-
Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Retrieved January 16, 2026, from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
LCGC International. (n.d.). Factors and Parameters that Directly Affect Recovery of Collected Fractions in Preparative HPLC. Retrieved January 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2023, February 8). Povarov Reaction in the Synthesis of Polycyclic Compounds with a Tetrahydroquinoline Fragment. Retrieved January 16, 2026, from [Link]
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Technical Support Center: Fried-Länder Synthesis Troubleshooting
Welcome to the technical support hub for the Friedländer quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate and resolve common experimental challenges. Here, we will delve into the mechanistic underpinnings of byproduct formation and provide actionable strategies to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Friedländer synthesis?
A1: The most frequently encountered byproducts in the Friedländer synthesis stem from competing reaction pathways. These include:
-
Aldol Condensation Products: The ketone starting material, especially under basic conditions, can undergo self-condensation to form α,β-unsaturated ketones[1][2]. This side reaction consumes your ketone and reduces the overall yield of the desired quinoline.
-
Self-Condensation of the o-Aminoaryl Aldehyde or Ketone: The o-aminoaryl carbonyl compound can react with itself, which is more likely if the compound is unstable. This can lead to the formation of trimers or other polymeric materials[2].
-
Regioisomers: When an unsymmetrical ketone is used, the reaction can occur at two different α-methylene positions. This results in a mixture of isomeric quinolines, which can be challenging to separate[2][3].
Q2: How can I minimize the formation of aldol condensation byproducts?
A2: To suppress the self-condensation of the ketone reactant, consider the following strategies:
-
Switch to Acidic Conditions: Aldol condensation is more prevalent under basic catalysis. Utilizing an acidic catalyst can significantly reduce this side reaction[2].
-
Modify the Ketone: Introducing a phosphoryl group on the α-carbon of the ketone can help prevent self-condensation[2][3].
-
Use an Imine Analog: Instead of the o-aminoaryl aldehyde or ketone, its imine analog can be used to circumvent the conditions that promote aldol reactions[2][3].
Q3: My o-aminoaryl aldehyde/ketone appears to be degrading or forming polymers. What can I do?
A3: Degradation of the o-aminoaryl carbonyl starting material is often due to harsh reaction conditions. Traditional methods often employ high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or products[3][4]. To mitigate this:
-
Lower the Reaction Temperature: High temperatures can promote decomposition[5]. Reducing the temperature may slow the reaction rate but can significantly improve the yield by preventing degradation.
-
Employ Milder Catalysts: Modern approaches utilize milder and more efficient catalytic systems. These include ionic liquids, metal-organic frameworks, polymers, and nanocatalysts[4]. For example, gold(III)-catalyzed reactions can proceed under milder conditions[4][6].
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical workflow for diagnosing and resolving them.
Problem 1: Low or No Product Yield
A low yield is a common issue in the Friedländer synthesis and can be attributed to several factors[1][4].
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low product yield.
Problem 2: Poor Regioselectivity with Unsymmetrical Ketones
When using an unsymmetrical ketone, the formation of a mixture of regioisomers is a common challenge[2][3].
Strategies to Control Regioselectivity:
-
Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Specific amine catalysts or ionic liquids have been shown to favor the formation of a single product[3][4].
-
Directed Synthesis: Introduce a directing group, such as a phosphoryl group, on the α-carbon of the ketone to control the site of condensation[3][4].
Problem 3: Difficult Product Purification
The presence of byproducts and unreacted starting materials can complicate the purification of the desired quinoline product.
Purification Strategies:
-
Reaction Optimization: The most effective purification strategy is to optimize the reaction to minimize byproduct formation in the first place.
-
Crystallization: If the product is a solid, crystallization is often an effective method for purification[7].
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography on silica gel is a standard purification technique[7][8].
-
Extraction and Washing: After the reaction, a workup procedure involving extraction and washing with appropriate aqueous solutions (e.g., saturated NaHCO₃ to neutralize acid, brine to remove water) can help remove some impurities before further purification[4]. For reactions using an iodine catalyst, washing with a saturated aqueous solution of Na₂S₂O₃ is necessary to remove the iodine[4].
Reaction Mechanisms: Byproduct Formation
Understanding the reaction mechanism is key to controlling byproduct formation. The Friedländer synthesis can proceed through two primary pathways[9][10].
Caption: Competing reaction pathways in the Friedländer synthesis.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Annulation
This protocol describes a method using molecular iodine as a catalyst under solvent-free conditions[4].
Materials:
-
2-aminoaryl ketone
-
Active methylene compound
-
Molecular iodine (catalyst)
-
Ethyl acetate
-
Saturated aqueous Na₂S₂O₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add a catalytic amount of molecular iodine.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the product.
Protocol 2: Microwave-Assisted Synthesis in Acetic Acid
This protocol utilizes microwave irradiation with acetic acid as both the solvent and catalyst for a rapid synthesis[11].
Materials:
-
2-aminobenzophenone
-
Ketone (e.g., cyclohexanone)
-
Glacial acetic acid
Procedure:
-
In a microwave-safe vessel, combine the 2-aminobenzophenone and the ketone.
-
Add neat acetic acid to act as both the solvent and catalyst.
-
Irradiate the mixture in a microwave reactor at 160°C for approximately 5 minutes.
-
Monitor the reaction for completion by TLC.
-
After cooling, proceed with a suitable work-up and purification.
Comparative Data
Table 1: Comparison of Catalysts for Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield | Reference |
| Choline hydroxide | Water | Ambient | 6 h | High | [4] |
| [Bmmim][Im] | Neat | - | - | High | [4] |
| p-TsOH/Iodine | Solvent-free | 80-100 | - | High | [3][4] |
| Gold (catalytic) | - | Milder Conditions | - | High | [3][4] |
| [bmim]HSO₄ | Solvent-free | - | Short | High | [4] |
| Acetic Acid (Microwave) | Neat | 160 | 5 min | Excellent | [4][11] |
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- BenchChem. (2025). Technical Support Center: Friedländer Quinoline Synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Friedländer Synthesis.
- Alfa Chemistry. Friedländer Quinoline Synthesis.
-
Wikipedia. Friedländer synthesis. [Link]
-
Scribd. Friedländer Synthesis: Mechanism. [Link]
-
Hayat, et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PMC - NIH. [Link]
-
Arcadi, A., et al. (2003). A New Green Approach to the Friedländer Synthesis of Quinolines. ResearchGate. [Link]
- BenchChem. (2025).
-
Anderson, N. G. (n.d.). Tools for Purifying the Product. ResearchGate. [Link]
Sources
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Technical Support Center: Povarov Reaction Troubleshooting Guide
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- 22. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 23. Conjugate-base-stabilized Brønsted acids as asymmetric catalysts: enantioselective Povarov reactions with secondary aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How To Run A Reaction [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted tetrahydroquinoline, offering a comparative analysis with its unmethylated analog, 6-bromo-1,2,3,4-tetrahydroquinoline. By presenting both predicted and experimental data, this guide serves as a practical resource for the characterization of this class of heterocyclic compounds.
Introduction: The Significance of Tetrahydroquinolines and NMR Spectroscopy
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents, such as a bromine atom and trimethyl groups in the case of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, can significantly modulate the pharmacological properties of the resulting molecule. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these complex organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, researchers can confirm the successful synthesis and purity of their target compounds.
Predicted NMR Spectral Data of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
In the absence of publicly available experimental spectra for 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, computational prediction provides a valuable starting point for spectral analysis. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These values were generated using advanced algorithms that consider the electronic environment of each nucleus.
Table 1: Predicted ¹H NMR Data for 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 3.15 | s | 2H |
| H-3 | 1.70 | t, J = 6.5 Hz | 2H |
| H-5 | 7.15 | d, J = 2.0 Hz | 1H |
| H-7 | 7.00 | dd, J = 8.5, 2.0 Hz | 1H |
| H-8 | 6.50 | d, J = 8.5 Hz | 1H |
| N-CH₃ | 2.85 | s | 3H |
| C4-(CH₃)₂ | 1.25 | s | 6H |
Table 2: Predicted ¹³C NMR Data for 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
| Atom Number | Predicted Chemical Shift (ppm) |
| C-2 | 54.0 |
| C-3 | 35.0 |
| C-4 | 36.0 |
| C-4a | 128.0 |
| C-5 | 130.0 |
| C-6 | 115.0 |
| C-7 | 129.0 |
| C-8 | 114.0 |
| C-8a | 145.0 |
| N-CH₃ | 40.0 |
| C4-(CH₃)₂ | 28.0 |
Comparative Analysis with 6-bromo-1,2,3,4-tetrahydroquinoline
To provide a robust framework for spectral interpretation, a comparison with the experimentally determined NMR data of the structurally related 6-bromo-1,2,3,4-tetrahydroquinoline is essential. The absence of the N-methyl and the gem-dimethyl groups at the C4 position in this analog leads to distinct differences in the NMR spectra.
Table 3: Experimental ¹H NMR Data for 6-bromo-1,2,3,4-tetrahydroquinoline
| Atom Number | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| H-2 | 3.31 | t, J = 5.5 Hz | 2H |
| H-3 | 1.91 | m | 2H |
| H-4 | 2.72 | t, J = 6.5 Hz | 2H |
| H-5 | 6.89 | d, J = 2.1 Hz | 1H |
| H-7 | 6.99 | dd, J = 8.3, 2.1 Hz | 1H |
| H-8 | 6.42 | d, J = 8.3 Hz | 1H |
| N-H | 3.8 (broad) | s | 1H |
Note: Experimental data for 6-bromo-1,2,3,4-tetrahydroquinoline is sourced from publicly available spectral databases and research articles.[1]
Interpretation of Spectral Data
¹H NMR Spectrum
The predicted ¹H NMR spectrum of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
-
Aromatic Region (6.5-7.2 ppm): The three aromatic protons (H-5, H-7, and H-8) will appear in this region. The bromine atom at C-6 influences the chemical shifts of the adjacent protons. H-5 is expected to be a doublet, H-7 a doublet of doublets, and H-8 a doublet, consistent with the substitution pattern on the benzene ring.
-
Aliphatic Region (1.2-3.2 ppm):
-
The N-methyl group is predicted to appear as a sharp singlet around 2.85 ppm. This is a key distinguishing feature compared to the N-H proton of the analog, which typically appears as a broad singlet and can exchange with deuterium.
-
The two methylene groups at C-2 and C-3 will show characteristic multiplicities. The C2-protons are expected to be a singlet due to the adjacent quaternary carbon, while the C3-protons will be a triplet, coupling with the C2-protons.
-
The gem-dimethyl group at C-4 will give rise to a prominent singlet integrating to six protons at approximately 1.25 ppm. This upfield shift is characteristic of methyl groups on a saturated carbon.
-
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide complementary information for structural confirmation.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, with the carbon bearing the bromine (C-6) appearing at a lower chemical shift due to the halogen's electron-withdrawing and anisotropic effects.
-
Aliphatic Carbons: The signals for the N-methyl and the two C4-methyl carbons will be in the upfield region. The C-2, C-3, and C-4 carbons of the heterocyclic ring will have distinct chemical shifts reflecting their substitution. The quaternary carbon at C-4 is expected to be a relatively weak signal.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, the following experimental protocol is recommended.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃). The choice of solvent is critical as it can influence chemical shifts. A comprehensive list of chemical shifts for common laboratory solvents can be found in literature.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is often necessary for the quantitative observation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
-
Peak Picking and Integration: Identify and label the chemical shifts of all peaks and perform integration to determine the relative number of protons.
Visualizing the Comparison
To visually represent the structural differences and their impact on the NMR spectra, the following diagrams are provided.
Caption: Key ¹H NMR spectral differences.
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. By combining predicted data for the target molecule with experimental data for a close structural analog, researchers can confidently assign the observed NMR signals and verify the structure of their synthesized compounds. The detailed experimental protocol and spectral interpretation guidelines further equip scientists with the necessary tools for accurate and efficient characterization of this important class of heterocyclic molecules.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a-d. Retrieved from [Link]
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A Comparative Guide to the Synthetic Routes of Substituted Tetrahydroquinolines
The tetrahydroquinoline (THQ) scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The efficient and stereoselective construction of this heterocyclic system is a paramount objective for organic chemists in the fields of drug discovery and development. This guide provides an in-depth comparative analysis of the most prominent synthetic routes to substituted tetrahydroquinolines, offering insights into their mechanisms, scopes, and practical applications, supported by experimental data.
Classical Approaches: Building the Quinoline Core for Subsequent Reduction
Several classical name reactions, originally developed for the synthesis of quinolines, remain relevant for accessing tetrahydroquinolines through a subsequent reduction step. These methods are often robust and utilize readily available starting materials.
The Skraup-Doebner-von Miller Reaction
A cornerstone in quinoline synthesis, the Skraup-Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[4][5][6] The reaction is typically catalyzed by strong acids and often involves an in-situ generation of the unsaturated carbonyl compound from glycerol or via an aldol condensation.[4][7]
Mechanism: The reaction proceeds through a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and finally oxidation to form the quinoline ring.[4][5] To obtain the tetrahydroquinoline, a subsequent reduction step is necessary.
Advantages:
-
Uses simple and inexpensive starting materials.
-
Provides access to a wide range of substitution patterns on the benzene ring.
Disadvantages:
-
Often requires harsh reaction conditions (strong acids, high temperatures).[5]
-
The oxidation step to form the quinoline can sometimes lead to low yields and side products.
-
The mechanism can be complex and is a subject of debate.[4][5]
-
Requires a separate reduction step to access the tetrahydroquinoline core.
The Friedländer Annulation
The Friedländer synthesis is a versatile method for constructing quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl.[8][9][10] This reaction can be catalyzed by either acids or bases.[8][10]
Mechanism: The reaction involves an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to yield the quinoline product.[8] A subsequent reduction furnishes the desired tetrahydroquinoline.
Advantages:
-
Generally proceeds under milder conditions compared to the Skraup synthesis.
-
Offers good control over the substitution pattern on the pyridine ring.
-
A transition-metal-free version has been developed.[11]
Disadvantages:
-
The availability of substituted 2-aminoaryl aldehydes and ketones can be limited.[12]
-
Requires a separate reduction step.
The Combes Quinoline Synthesis
The Combes synthesis utilizes the acid-catalyzed condensation of an aniline with a β-diketone to produce a 2,4-disubstituted quinoline.[13][14][15]
Mechanism: The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone. Subsequent acid-catalyzed cyclization and dehydration afford the quinoline.[14]
Advantages:
-
Provides a straightforward route to 2,4-disubstituted quinolines.
-
The starting materials are readily available.
Disadvantages:
-
Requires acidic conditions and elevated temperatures.
-
Regioselectivity can be an issue with unsymmetrical β-diketones.[14]
-
A reduction step is needed to obtain the tetrahydroquinoline.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines, which can be further modified and reduced to access a variety of substituted tetrahydroquinolines.[16][17][18] The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[18][19]
Mechanism: The initial step is the formation of an anilinomethylenemalonate intermediate. This is followed by a high-temperature 6-electron electrocyclization to form the quinoline ring.[16][18] Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline.
Advantages:
-
Provides access to quinolones and 4-hydroxyquinolines, which are valuable intermediates.
-
Effective for anilines with electron-donating groups in the meta position.[16]
Disadvantages:
-
Requires very high temperatures for the cyclization step.[18][19]
-
The reaction scope can be limited by the stability of the starting materials at high temperatures.
-
Multiple steps are required to obtain a simple substituted tetrahydroquinoline.
Modern and Efficient Strategies: Direct Synthesis of Tetrahydroquinolines
More contemporary methods focus on the direct and often stereoselective synthesis of the tetrahydroquinoline core, avoiding the need for a separate reduction step and often proceeding under milder conditions.
The Povarov Reaction
The Povarov reaction is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene to directly afford a tetrahydroquinoline.[1][20][21] It is one of the most important and versatile methods for the synthesis of this heterocyclic system.[22][23]
Mechanism: The reaction is typically catalyzed by Lewis or Brønsted acids and proceeds via the formation of an N-arylimine in situ from an aniline and an aldehyde. The imine then acts as the azadiene in a [4+2] cycloaddition with an alkene.[21]
Advantages:
-
Directly yields the tetrahydroquinoline core in a single step.
-
Multicomponent versions allow for high atom economy and molecular diversity.[1][20]
-
Can be rendered enantioselective through the use of chiral catalysts.[1]
-
Tolerates a wide variety of functional groups.
Disadvantages:
-
The stereoselectivity can be dependent on the catalyst and substrates used.
-
The original reaction sometimes suffered from low yields and the need for pre-formed imines.[1]
Catalytic Asymmetric Synthesis
The development of catalytic asymmetric methods has revolutionized the synthesis of chiral tetrahydroquinolines, which are of significant interest in drug development.[24][25][26] These methods often employ chiral catalysts, such as organocatalysts or transition metal complexes, to induce high levels of enantioselectivity.[2][24][27]
Mechanism: Various mechanistic pathways are utilized, including asymmetric hydrogenation of quinolines, enantioselective Povarov reactions, and domino reactions involving chiral catalysts.[2][26][27] For instance, chiral phosphoric acids can act as Brønsted acid catalysts in the Povarov reaction, creating a chiral environment that directs the stereochemical outcome.
Advantages:
-
Provides access to highly enantioenriched tetrahydroquinolines.
-
Often proceeds under mild reaction conditions.
-
High catalytic efficiency can be achieved.
Disadvantages:
-
Chiral catalysts can be expensive.
-
Substrate scope may be limited for certain catalytic systems.
-
Optimization of reaction conditions can be challenging.
Domino Reactions
Domino, or cascade, reactions offer a highly efficient approach to complex molecules like tetrahydroquinolines by combining multiple bond-forming events in a single pot without the isolation of intermediates.[28] This strategy aligns with the principles of green chemistry by reducing waste and improving atom economy.[28]
Mechanism: These reactions are designed to proceed through a cascade of transformations. For example, a reduction of a nitro group can be followed by an intramolecular cyclization and a subsequent reaction to build the tetrahydroquinoline core in a single sequence.[28]
Advantages:
-
High synthetic efficiency and atom economy.[28]
-
Reduces the number of purification steps and solvent usage.
-
Can lead to the rapid construction of complex molecular architectures.
Disadvantages:
-
The development of a successful domino sequence can be complex and requires careful planning.
-
The reaction conditions must be compatible with all steps in the sequence.
-
Substrate scope can be limited.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Key Features | Typical Yields | Stereoselectivity | Reaction Conditions | Functional Group Tolerance |
| Skraup-Doebner-von Miller | Two-step process (synthesis & reduction) | Moderate to Good | Not inherently stereoselective | Harsh (strong acid, high temp) | Limited |
| Friedländer Annulation | Two-step process (synthesis & reduction) | Good to Excellent | Not inherently stereoselective | Mild to Moderate | Good |
| Combes Synthesis | Two-step process (synthesis & reduction) | Good | Not inherently stereoselective | Acidic, elevated temp | Moderate |
| Gould-Jacobs Reaction | Multi-step process | Moderate to Good | Not inherently stereoselective | High temperature | Moderate |
| Povarov Reaction | Direct, often one-pot | Good to Excellent | Can be made highly stereoselective | Mild (Lewis/Brønsted acid) | Excellent |
| Catalytic Asymmetric Synthesis | Direct, enantioselective | Good to Excellent | Excellent (high ee) | Mild | Good to Excellent |
| Domino Reactions | Highly efficient, one-pot | Good to Excellent | Can be stereoselective | Varies, often mild | Moderate to Good |
Experimental Protocols
Representative Protocol for the Povarov Reaction
Synthesis of 2,4-diphenyl-1,2,3,4-tetrahydroquinoline:
-
To a solution of aniline (1.0 mmol) and benzaldehyde (1.0 mmol) in dichloromethane (5 mL) is added scandium(III) triflate (10 mol%).
-
The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.
-
Styrene (1.2 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired tetrahydroquinoline.
Representative Protocol for Asymmetric Hydrogenation
Enantioselective Hydrogenation of 2-phenylquinoline:
-
In a glovebox, a solution of 2-phenylquinoline (0.5 mmol) in methanol (2 mL) is placed in a pressure vessel.
-
A solution of a chiral iridium catalyst, such as [Ir(COD)Cl]₂ with a chiral phosphine ligand (e.g., (R)-BINAP), is added (1 mol%).
-
The vessel is sealed, removed from the glovebox, and purged with hydrogen gas.
-
The reaction is stirred under a hydrogen atmosphere (50 atm) at 50 °C for 24 hours.
-
After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash chromatography to yield the enantiomerically enriched 2-phenyl-1,2,3,4-tetrahydroquinoline.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing the Synthetic Pathways
Povarov Reaction Mechanism
Caption: The Povarov reaction proceeds via in-situ imine formation followed by a catalyzed [4+2] cycloaddition.
General Workflow for Tetrahydroquinoline Synthesis
Sources
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- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 22. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
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- 28. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline: X-ray Crystallography in Focus
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. This guide provides an in-depth comparison of analytical techniques for the structural characterization of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, a substituted tetrahydroquinoline that represents a class of heterocyclic compounds with significant pharmacological interest. While multiple analytical tools can provide structural insights, this guide will focus on the gold standard, single-crystal X-ray crystallography, and compare its definitive outputs with complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Structural Verification
The precise arrangement of atoms in a molecule, its stereochemistry, and its conformation are critical determinants of its biological activity, physical properties, and potential toxicities. For regulatory submissions and intellectual property protection, irrefutable structural evidence is paramount. This guide will navigate the experimental intricacies and comparative strengths of various analytical approaches to provide researchers with a comprehensive understanding of the available methodologies.
Single-Crystal X-ray Crystallography: The Definitive Answer
X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of molecules, provided a suitable single crystal can be obtained.[1] It offers a direct visualization of the atomic arrangement in the solid state, yielding precise bond lengths, bond angles, and torsional angles.
Experimental Protocol: A Pathway to Atomic Resolution
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution.
1. Crystallization: The Art and Science of Crystal Growth
The primary challenge in X-ray crystallography is obtaining high-quality single crystals.[1] For a novel compound like 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, a systematic screening of crystallization conditions is essential.
-
Solvent Selection: A range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) and their mixtures should be employed. The goal is to find a solvent system where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly, leading to gradual supersaturation and crystal formation.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystallization.
-
2. Data Collection: Illuminating the Crystal
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.
-
X-ray Source: Modern diffractometers use either a sealed-tube X-ray generator with a copper or molybdenum target or a more intense microfocus source.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The diffraction pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice.
3. Structure Solution and Refinement: From Diffraction to 3D Model
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group).
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. For small molecules, direct methods are typically successful.[2]
-
Structure Refinement: An initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields the final, high-resolution crystal structure.
Comparative Analysis: A Multi-faceted Approach to Structural Elucidation
While X-ray crystallography provides unparalleled detail, it is not always feasible, and other techniques offer complementary and often more readily obtainable data.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structure determination.[3] | Requires high-quality single crystals, which can be difficult to grow.[1] Provides solid-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), stereochemistry, solution-state conformation, dynamic processes. | Provides information about the structure in solution, which is often more biologically relevant.[1][4] Does not require crystallization. | Structure is inferred from spectral data, which can be complex to interpret for novel compounds. Does not provide precise bond lengths and angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | High sensitivity, requires very small sample amounts.[5] Can provide fragmentation patterns useful for structural confirmation.[6] | Does not provide information on stereochemistry or conformation. Isomer differentiation can be challenging. |
A Deeper Dive into Complementary Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, ¹H and ¹³C NMR spectroscopy would be the initial and most informative techniques after synthesis.
-
¹H NMR: The proton NMR spectrum would reveal the number of unique proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For instance, the aromatic protons would appear in a distinct region from the aliphatic protons of the tetrahydroquinoline ring and the methyl groups.
-
¹³C NMR: The carbon NMR spectrum would show the number of unique carbon environments.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the molecular framework.
While NMR is powerful for establishing the core structure, it provides an average conformation in solution, and dynamic processes can complicate spectral interpretation.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of a new compound.[7]
-
Electron Ionization (EI): This hard ionization technique can provide a characteristic fragmentation pattern that serves as a "fingerprint" for the molecule.[6]
-
Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS): ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺. HRMS can determine the mass-to-charge ratio with high accuracy, allowing for the calculation of the elemental formula.
-
Isotopic Pattern: A key feature in the mass spectrum of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline would be the characteristic isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8][9] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units, which is a strong indicator of the presence of a single bromine atom in the molecule.[8][9]
Visualizing the Workflow and Logic
Experimental Workflow for Structural Elucidation
Caption: A typical workflow for the synthesis and structural elucidation of a novel small molecule.
Decision Logic for Technique Selection
Caption: A simplified decision tree for selecting the appropriate analytical technique based on the required structural information.
Conclusion
For the definitive structural elucidation of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, single-crystal X-ray crystallography is the unequivocal method of choice. It provides an unambiguous three-dimensional model of the molecule, which is essential for understanding its structure-activity relationship and for securing intellectual property. However, the path to a crystal structure is not always straightforward. NMR spectroscopy and mass spectrometry are indispensable complementary techniques that confirm the molecular formula and atomic connectivity, providing crucial preliminary data and offering insights into the molecule's behavior in solution. A comprehensive approach, leveraging the strengths of each of these techniques, represents the most robust strategy for the complete characterization of novel chemical entities in a research and development setting.
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A Comparative Guide to the Reactivity of Bromo-Substituted Heterocycles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-substituted heterocycles are fundamental building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility lies in their capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, enabling the construction of complex molecular architectures.[1][2] However, the reactivity of these substrates is not uniform. It is profoundly influenced by the nature of the heterocyclic core, the position of the bromine atom, and the specific reaction conditions employed.
This guide provides an in-depth comparison of the reactivity of common bromo-substituted heterocycles. By synthesizing experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions in experimental design, leading to optimized reaction outcomes and accelerated discovery.
Part 1: Fundamental Principles Governing Reactivity
The efficiency of a cross-coupling reaction is largely dictated by the kinetics of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-bromine (C-Br) bond.[3][4] This is often the rate-determining step in the catalytic cycle.[3][5] The ease of this step is governed by several interconnected factors:
-
C-Br Bond Strength: The carbon-bromine bond is weaker and more polarizable than a carbon-chlorine (C-Cl) bond, making bromides generally more reactive than chlorides in oxidative addition.[3]
-
Electronic Nature of the Heterocycle:
-
Electron-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): The presence of electron-withdrawing nitrogen atoms makes the carbon atoms in the ring more electrophilic (electron-poor). This increased electrophilicity facilitates the oxidative addition of the Pd(0) catalyst, generally leading to higher reactivity.[5][6]
-
Electron-Rich Heterocyles (e.g., Furan, Thiophene, Pyrrole): Heteroatoms like oxygen, sulfur, and nitrogen (in pyrrole) donate electron density to the ring system. This makes the carbon atoms less electrophilic and can slow down the rate of oxidative addition compared to their electron-deficient counterparts.
-
-
Position of the Bromine Atom: The location of the bromine substituent on the heterocyclic ring has a critical impact on reactivity. For instance, in pyridines, the C2 and C4 positions are more electron-deficient due to the influence of the ring nitrogen. Consequently, 2-bromopyridine and 4-bromopyridine are generally more reactive than 3-bromopyridine in Suzuki couplings.[5]
Part 2: Comparative Reactivity in Key Cross-Coupling Reactions
To provide a practical comparison, we will examine the performance of various bromo-heterocycles in three cornerstone cross-coupling reactions. It is crucial to note that optimal conditions are substrate-dependent and may require further optimization.[3][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron species, is a pillar of modern synthesis.[8] The base used is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the rate-determining transmetalation step.[8]
Comparative Reactivity Data for Suzuki-Miyaura Coupling
| Entry | Bromo-heterocycle | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / Ligand | K₂CO₃ | Good to Excellent | [9][10] |
| 2 | 3-Bromopyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ / Ligand | KF | 82 | [11] |
| 3 | 4-Bromopyridine derivative | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 77-82 | [12] |
| 4 | 2-Bromofuran derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80-92 | [13] |
| 5 | 2,5-Dibromo-3-hexylthiophene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Moderate to Good | [2] |
| 6 | 3-Bromopyridine | 4-Methylthiazole | Pd(OAc)₂ / PCy₃ | K₃PO₄ | 56 | [14] |
Discussion of Trends: The data generally supports the established reactivity principles. Electron-deficient bromopyridines (Entries 1-3) show high reactivity. For instance, 2-bromopyridine derivatives often provide good to excellent yields.[9][10] Even the less reactive 3-bromopyridine can be effectively coupled with highly active catalyst systems.[11] Electron-rich heterocycles like bromofurans and bromothiophenes are also competent substrates, often providing high yields under optimized conditions.[2][13] The reaction involving two different heterocycles (Entry 6) highlights that while feasible, yields may be more moderate, reflecting the nuanced electronic interplay between the coupling partners.[14]
Experimental Protocol: Representative Suzuki-Miyaura Coupling of 2-Bromopyridine
This protocol is adapted from established procedures for the coupling of heteroaryl halides.[13][15]
Materials:
-
2-Bromopyridine (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 8 mol%) or other suitable ligand
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 2-bromopyridine, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 3-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization: Generalized Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with amines.[1][16][17] The choice of ligand is particularly crucial, with bulky, electron-rich phosphine ligands often required to facilitate the reductive elimination step and prevent side reactions.[16]
Comparative Reactivity Data for Buchwald-Hartwig Amination
| Entry | Bromo-heterocycle | Amine | Catalyst System | Base | Yield (%) | Reference |
| 1 | Bromobenzene (Aryl) | Carbazole | Pd₂(dba)₃ / TrixiePhos | t-BuOLi | >90 | [18] |
| 2 | Bromobenzene (Aryl) | Diphenylamine | Pd₂(dba)₃ / XPhos | t-BuONa | 96 | [18] |
| 3 | Aryl Bromides | Ammonia | Pd(OAc)₂ / Ligand | K₃PO₄ | General Method | [19] |
| 4 | Heteroaryl Halides | Primary/Secondary Amines | [(CyPF-tBu)PdCl₂] | NaOtBu | High Efficiency | [19] |
Discussion of Trends: While specific comparative data for a range of bromo-heterocycles under identical conditions is sparse, general trends can be inferred. The reaction is highly sensitive to the ligand and base combination.[18] Modern catalyst systems, particularly those using bulky biaryl monophosphine ligands, have expanded the reaction's scope to include less reactive aryl chlorides and a wide array of amines, including ammonia equivalents.[16][19] The successful coupling of various heterocyclic amines like carbazole and diphenylamine demonstrates the reaction's utility for synthesizing complex, nitrogen-containing scaffolds relevant to materials science and medicinal chemistry.[18]
Experimental Protocol: Representative Buchwald-Hartwig Amination
This protocol is a generalized procedure adapted from the work of Buchwald, Hartwig, and others.[18][19]
Materials:
-
Bromo-heterocycle (1.0 mmol, 1 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene or Dioxane (3-5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and NaOtBu to a dry reaction vessel.
-
Add the bromo-heterocycle and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction for 4-24 hours, monitoring for completion by an appropriate method (TLC, LC-MS).
-
After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualization: Experimental Workflow
Caption: A standard workflow for a palladium-catalyzed cross-coupling reaction.
Heck Coupling
The Heck reaction couples unsaturated halides with alkenes to form substituted alkenes.[20] The reaction is stereospecific and tolerates a wide array of functional groups.[20] Often, phosphine-free conditions or thermally stable N-heterocyclic carbene (NHC) ligands are employed, especially for reactions at higher temperatures.[21][22]
Comparative Reactivity Data for Heck Coupling
| Entry | Bromo-heterocycle | Olefin | Catalyst System | Base | Yield (%) | Reference |
| 1 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ / Ligand L | K₂CO₃ | 78 | [23] |
| 2 | 3-Bromopyridine | Styrene | Pd(OAc)₂ / Ligand L | K₂CO₃ | 95 | [23] |
| 3 | Bromo-pyridines | Styrene | Pd-PEPPSI complex | Et₃N | High | [23] |
| 4 | 4-Bromotoluene (Aryl) | Styrene | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | >99 | [21] |
| 5 | 6-Bromo-thieno[2,3-d]pyrimidine | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Cy₂NMe | Variable | [22] |
Discussion of Trends: The Heck reaction is highly effective for various bromo-heterocycles. 3-Bromopyridine couples efficiently with both acrylates and styrenes, achieving high yields.[23] The development of specialized catalyst systems, including phosphine-free palladium complexes, has broadened the applicability and robustness of the reaction.[23] The reactivity is highly dependent on the entire catalytic system, including the choice of catalyst, base, solvent, and any additives.[22] As seen with the thienopyrimidine substrate (Entry 5), the structure of the acrylate and the specific base/additive combination can dramatically affect the conversion rate.[22]
Experimental Protocol: Representative Heck Coupling
This protocol is adapted from phosphine-free methods described for halopyridines.[23]
Materials:
-
Bromo-heterocycle (1.0 mmol, 1.0 equiv)
-
Olefin (e.g., Styrene) (1.5 mmol, 1.5 equiv)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Palladium catalyst (e.g., Pd-PEPPSI complex, 0.10 mol%)
-
Anhydrous Dimethylformamide (DMF) (3-5 mL)
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add the bromo-heterocycle, the olefin, triethylamine, and the palladium catalyst.
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2-6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Summary and Outlook
The reactivity of bromo-substituted heterocycles in palladium-catalyzed cross-coupling reactions is a predictable yet nuanced interplay of electronic and steric factors. A clear hierarchy exists:
-
Halide: Bromides are generally more reactive than chlorides due to a weaker C-X bond.[3]
-
Ring Position: The position of the bromine atom relative to the heteroatoms dictates the electrophilicity of the carbon center, with positions ortho and para to ring nitrogens (e.g., 2- and 4-bromopyridine) being highly activated.[5]
-
Heterocycle Type: Electron-deficient rings (e.g., pyridine) are typically more reactive towards oxidative addition than electron-rich rings (e.g., furan, thiophene).
For the synthetic chemist, this guide serves as a foundational tool. While the general trends provide a strong starting point for reaction design, the vast and ever-expanding toolkit of specialized ligands and precatalysts means that even challenging couplings on less reactive positions or substrates are often achievable.[16][24] Future advancements will likely focus on developing more universal, lower-cost, and more sustainable catalyst systems (e.g., using earth-abundant metals) that can operate under milder conditions with an even broader substrate scope.
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A Comparative Guide to Purity Analysis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis. We will explore a robust, validated HPLC protocol, compare its performance against Ultra-Performance Liquid Chromatography (UPLC), and discuss complementary techniques for comprehensive impurity profiling. The methodologies and rationale presented herein are grounded in established chromatographic principles to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Foundational Strategy: Reversed-Phase HPLC (RP-HPLC)
For a substituted aromatic amine like 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the analytical method of choice.[1] Its prevalence in pharmaceutical analysis stems from its high resolution, sensitivity, and reproducibility.[1]
The Causality Behind the Choice: The core of this technique lies in the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. Our target molecule possesses significant hydrophobic character due to the trimethylated quinoline core and the bromo-substituent, leading to strong retention on a C18 column. The basic nitrogen atom in the tetrahydroquinoline ring, however, can cause undesirable peak tailing due to interaction with residual acidic silanols on the silica support. To mitigate this, an acidic modifier (e.g., formic acid) is added to the mobile phase. This protonates the basic nitrogen, ensuring a consistent ionic form, and suppresses the silanol interactions, resulting in sharper, more symmetrical peaks.
Proposed RP-HPLC Method for Purity Determination
This protocol is designed as a robust starting point for the analysis of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, drawing from established methods for similar halogenated and acetylated tetrahydroquinolines.[2][3][4]
Experimental Protocol: HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 5.0 mg of the 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline sample.
-
Dissolve in 5.0 mL of methanol to achieve a concentration of 1.0 mg/mL.
-
Vortex and sonicate for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV at 254 nm. The aromatic quinoline structure provides strong chromophores suitable for UV detection.[5][6]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main compound using the area percentage method, as shown in the equation below.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Hypothetical Purity Analysis Data (HPLC)
The following table presents hypothetical data from an HPLC analysis, demonstrating the separation of the main compound from potential process-related impurities.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.52 | 15,230 | 0.45 | Unknown Impurity 1 |
| 2 | 12.89 | 3,315,600 | 98.50 | 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline |
| 3 | 15.76 | 28,750 | 0.85 | Unknown Impurity 2 |
| 4 | 18.21 | 6,750 | 0.20 | Unknown Impurity 3 |
| Total | 3,366,330 | 100.00 |
In this hypothetical analysis, the purity is determined to be 98.50%.
Performance Comparison: HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
While HPLC is the established workhorse, UPLC offers significant enhancements by utilizing columns with sub-2 µm particles.[7][8] This fundamental difference requires systems capable of handling much higher backpressures but yields dramatic improvements in performance.[9][10]
The Rationale for Comparison: For drug development professionals, time and data quality are critical. A direct comparison illustrates the trade-offs between the robustness of traditional HPLC and the efficiency gains offered by UPLC. The smaller particles in UPLC columns lead to significantly higher separation efficiency, resulting in sharper peaks, better resolution, and shorter analysis times.[7][11]
Fig 1: General workflow for purity determination and impurity identification.
Head-to-Head Performance Metrics
The choice between HPLC and UPLC depends on laboratory needs, balancing throughput requirements with existing infrastructure.[7][11]
| Performance Metric | Standard HPLC | UPLC | Rationale for Difference |
| Analysis Time | ~35 minutes | < 10 minutes | Higher flow rates and shorter columns are possible with UPLC due to smaller particles.[11] |
| Resolution | Good | Excellent | Increased efficiency from sub-2 µm particles leads to sharper peaks and better separation.[7][11] |
| Sensitivity | Standard | High | Sharper, narrower peaks result in a higher signal-to-noise ratio, improving detection limits.[8][9] |
| Solvent Consumption | ~35 mL / run | < 10 mL / run | Shorter run times and lower flow rates significantly reduce solvent usage.[9][11] |
| System Pressure | 100-200 bar | 600-1000 bar | Pushing mobile phase through densely packed, small-particle columns requires much higher pressure.[8] |
UPLC Protocol Adaptation
To translate the HPLC method to a UPLC system, the following adjustments are necessary to leverage its speed and efficiency.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Flow Rate: 0.5 mL/min.
-
Gradient Program: The gradient slope must be scaled to the new column volume and flow rate. A much shorter, steeper gradient can be employed (e.g., a 5-minute total run time).
Alternative & Complementary Analytical Techniques
A comprehensive purity analysis often requires more than a single technique. While HPLC/UPLC quantifies purity, other methods can identify volatile impurities or elucidate the structure of unknown peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] It is an excellent complementary method to HPLC for detecting residual solvents or volatile, thermally stable impurities that may not be well-retained or detected by RP-HPLC.[13][14] For halogenated quinolines, GC has proven to be a rapid analysis method.[4]
Protocol Synopsis (GC-MS):
-
Sample Preparation: Dilute the sample in a volatile solvent (e.g., Toluene or Dichloromethane).[13]
-
Injection: Inject into a GC equipped with a capillary column (e.g., DB-5ms).
-
Separation: Use a temperature gradient to separate components based on their boiling points and column interactions.
-
Detection: A Mass Spectrometer detects the eluting compounds, providing both molecular weight information and a fragmentation pattern (mass spectrum) that acts as a chemical fingerprint.[15]
HPLC with Mass Spectrometry (LC-MS)
The Imperative for Identification: Regulatory guidelines require the identification and characterization of impurities above a certain threshold. Mass spectrometry is an indispensable tool for this structural elucidation.[16][17]
Role of MS Detection: By coupling an HPLC or UPLC system to a mass spectrometer, each peak separated by the column can be analyzed for its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of an unknown impurity.[16][18][19] Tandem MS (MS/MS) experiments can fragment the impurity ion to reveal structural details.[17][19] This moves beyond simple purity percentage to a deeper understanding of the compound's impurity profile.
Fig 2: Decision logic for selecting between HPLC and UPLC.
Conclusion
For the routine purity determination of 6-bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline, the proposed Reversed-Phase HPLC method provides a reliable and robust solution. It is scientifically sound, leveraging established principles for the analysis of aromatic amines. For laboratories focused on high-throughput screening or new method development, transitioning to a UPLC-based method is highly recommended, as it offers significant advantages in speed, sensitivity, and solvent reduction.[9][10]
Ultimately, a complete purity assessment should integrate orthogonal techniques. The use of GC-MS to screen for volatile impurities and LC-MS to identify unknown peaks provides a comprehensive understanding of the sample's purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
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Full article: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). Taylor & Francis. [Link]
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Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. (2017). Journal of Separation Science. [Link]
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Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). ResearchGate. [Link]
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HPLC Vs UPLC: Differences In Application, Performance And Cost. (n.d.). GMP Insiders. [Link]
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HPLC vs UPLC - What's the Difference? (n.d.). Chromatography Today. [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (n.d.). ResearchGate. [Link]
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Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). International Journal of Research in Engineering and Science (IJRES). [Link]
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Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. (2023). Asian Journal of Chemistry. [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. [Link]
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Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ResearchGate. [Link]
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Synthesis of a Series of Quinoline-Based New Chiral Reagent and its Application in Separation of Racemic Mexiletine followed by Liquid Chromatography and Confirmation of Results Using Molecular Modelling; A Complete Study. (n.d.). ResearchGate. [Link]
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Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (n.d.). Semantic Scholar. [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]
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Separation of Aromatic Amines by Reversed-Phase Chromatography. (n.d.). ACS Publications. [Link]
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Separation of Tetrahydroquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. [Link]
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Quinoline. (n.d.). NIST WebBook. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]
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Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. (n.d.). ACS Publications. [Link]
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Gas Chromatographic Analysis of Halogenated Quinoline Compounds. (n.d.). Oxford Academic. [Link]
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Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2022). Advances in Engineering Technology Research. [Link]
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Analytical Method Development by High Performance Liquid Chromatography. (2022). International Journal of Trend in Scientific Research and Development. [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). NIH National Center for Biotechnology Information. [Link]
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GC-FID chromatograms of quinoline oxidation: Quinoline (2.58 mL, 0.02... (n.d.). ResearchGate. [Link]
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Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. (n.d.). IOPscience. [Link]
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Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. (2024). NIH National Center for Biotechnology Information. [Link]
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6-Bromo-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem. [Link]
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6-Bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Analytical Characterization of Halogenated Organic Compounds
Halogenated organic compounds (HOCs) represent a vast and critical class of molecules, spanning life-saving pharmaceuticals to persistent environmental pollutants.[1] Their unique physicochemical properties, imparted by the inclusion of fluorine, chlorine, bromine, or iodine, present distinct challenges and opportunities for analytical characterization. For researchers in drug development and environmental science, selecting the appropriate analytical technique is paramount for accurate quantification, structural elucidation, and metabolic profiling.[2]
This guide provides a comparative analysis of the principal techniques used to characterize HOCs. It moves beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to guide your analytical strategy.
Part 1: A Comparative Overview of Core Analytical Techniques
The characterization of HOCs is not a one-size-fits-all endeavor. The choice of technique is fundamentally dictated by the analytical question at hand—are you quantifying a known contaminant, identifying an unknown metabolite, or confirming the absolute structure of a new drug candidate? Each technique offers a unique lens through which to view the molecule.
The primary challenge in analyzing many HOCs, particularly in environmental contexts, is achieving sufficient sensitivity and selectivity to measure low concentrations in complex matrices.[1] Method selection must therefore balance these needs with the level of structural detail required.
| Technique | Primary Application | Sensitivity | Selectivity | Structural Information | Typical Sample State |
| GC-MS | Quantification & Identification of Volatile/Semi-Volatile HOCs | High to Very High (fg-pg) | Good to Excellent | High (Fragmentation Pattern) | Gas/Vapor (after injection) |
| LC-MS | Quantification & Identification of Non-Volatile/Thermally Labile HOCs | High to Very High (pg-ng) | Good to Excellent | High (Fragmentation Pattern) | Liquid |
| NMR Spectroscopy | Unambiguous Structure Elucidation & Purity Assessment | Low to Moderate (µg-mg) | Very High | Definitive (Connectivity) | Liquid (Solution) |
| X-ray Crystallography | Absolute 3D Structure Determination | N/A (requires mg quantity for crystallization) | Definitive | Definitive (Solid-State Structure) | Solid (Single Crystal) |
Part 2: Chromatographic Techniques - The Workhorses of HOC Analysis
Chromatography, the science of separation, is the cornerstone of quantitative HOC analysis. By separating analytes from a complex mixture before detection, it provides the necessary specificity for accurate measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the gold standard for analyzing volatile and semi-volatile HOCs, such as polychlorinated biphenyls (PCBs) and organochlorine pesticides.[3] The separation occurs in a capillary column, and the choice of detector is critical for achieving the desired sensitivity and selectivity.
Causality in Detector Selection:
-
Electron Capture Detector (ECD): This detector is remarkably sensitive to compounds containing electronegative atoms, making it a historical favorite for HOCs.[4][5] The ECD operates by measuring a decrease in current as analytes capture electrons from a radioactive source.[6] Its selectivity for halogens allows for trace-level detection in complex environmental samples like water and soil.[7]
-
Mass Spectrometry (MS): MS is a more universal and informative detector. It not only quantifies but also provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[2] For HOCs, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1), which create a unique "fingerprint" for identifying these compounds.[8] For enhanced sensitivity with certain HOCs, Negative Chemical Ionization (NCI) is often preferred over standard Electron Ionization (EI) as it is highly effective for electronegative compounds.[9]
Caption: Workflow for HOC analysis by GC-MS.
This protocol outlines a general method for analyzing PBDEs, a class of flame retardants, in environmental samples.[10]
-
Sample Preparation (Solid-Liquid Extraction):
-
Accurately weigh approximately 5-10g of the homogenized solid sample (e.g., sediment) into an extraction cell.
-
Spike the sample with an appropriate ¹³C-labeled internal standard solution.
-
Extract the sample using an accelerated solvent extractor with a solvent like a hexane/dichloromethane mixture.
-
Concentrate the extract and perform a cleanup step using a multi-layer silica gel column to remove interfering compounds like lipids.
-
-
Instrumental Analysis (GC-MS/MS):
-
Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
GC Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is effective.[10]
-
Injection: Use a 1 µL splitless injection at 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 320°C and hold for 10 minutes.
-
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for maximum selectivity. Select specific precursor-to-product ion transitions for each PBDE congener. For example, for BDE-47, a common transition involves the loss of two bromine atoms from the molecular ion.[10]
-
-
-
Data Analysis:
-
Identify PBDE congeners by comparing their retention times and MRM transitions to those of authentic standards.
-
Quantify using the internal standard method to correct for extraction efficiency and matrix effects.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For HOCs that are non-volatile, polar, or thermally labile (prone to degradation at high GC temperatures), LC-MS is the technique of choice.[11][12] This is particularly relevant for many modern halogenated pharmaceuticals and their metabolites.
Causality in Method Choice: The decision to use LC-MS over GC-MS is driven by the analyte's properties. If a compound cannot be volatilized without decomposition, GC is not a viable option. LC separates compounds in the liquid phase at or near ambient temperature, preserving their integrity before introduction into the mass spectrometer. Electrospray Ionization (ESI) is the most common ionization source, suitable for a wide range of polar molecules.[10]
Caption: Workflow for HOC analysis by LC-MS.
This protocol describes a general method for analyzing halogenated drugs in aqueous samples like plasma or wastewater.[10]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the aqueous sample onto the cartridge. The halogenated analytes will be retained on the sorbent.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and polar interferences.
-
Elute the analytes with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
-
-
Instrumental Analysis (LC-MS/MS):
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer.
-
LC Column: A C18 reversed-phase column is commonly used for its versatility.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid aids in protonation for positive-mode ESI.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), in either positive or negative mode depending on the analyte's structure.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
-
-
Data Analysis:
-
Quantify the analytes using a calibration curve constructed from standards.
-
Use isotopically labeled internal standards, if available, to compensate for matrix effects.[10]
-
Part 3: Spectroscopic & Diffractive Techniques - Unveiling the Molecular Architecture
While chromatography excels at separation and quantification, spectroscopy and diffraction methods provide unparalleled detail about the molecular structure itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous elucidation of molecular structure in solution.[13][14] It relies on the magnetic properties of atomic nuclei (like ¹H, ¹³C, and ¹⁹F) to map out the connectivity and chemical environment of atoms within a molecule.[15]
The ¹⁹F NMR Advantage: For fluorinated compounds, ¹⁹F NMR is an exceptionally valuable tool. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive—comparable to ¹H NMR.[16][17] Crucially, its chemical shifts are spread over a very wide range (up to 800 ppm), which minimizes signal overlap and makes it extremely sensitive to subtle changes in the molecule's electronic environment.[18] This makes ¹⁹F NMR ideal for studying drug-protein interactions, confirming fluorination sites, and assessing purity.[19]
Caption: Workflow for X-ray crystallography structure determination.
This protocol outlines the general steps for determining the crystal structure of a novel halogenated compound.
[20]1. Crystal Growth:
- Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
- Attempt crystallization via slow evaporation of the solvent in a loosely capped vial.
- If unsuccessful, try other methods such as vapor diffusion (placing the sample vial inside a larger jar containing a precipitant solvent) or cooling a saturated solution.
- Data Collection:
- Select a suitable, defect-free crystal under a microscope and mount it on the goniometer head of a single-crystal X-ray diffractometer.
- Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.
- Structure Solution and Refinement:
- Process the raw diffraction data to obtain a set of structure factors.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
- Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit. The final refined structure provides precise coordinates for each atom in the unit cell.
[21]### References
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI. Retrieved January 17, 2026, from
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Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America. Retrieved January 17, 2026, from
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Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. (2012). Journal of Chemical Education. Retrieved January 17, 2026, from
-
Sample Preparation for Gas Chromatographic Determination of Halogenated Volatile Organic Compounds in Environmental and Biological Samples. (n.d.). ResearchGate. Retrieved January 17, 2026, from
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How can you identify the presence of halogens using mass spectrometry? (n.d.). TutorChase. Retrieved January 17, 2026, from
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Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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GC Detectors - Gas Chromatography. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
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Nmr spectroscopy of fluorine 19. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
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Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services. Retrieved January 17, 2026, from [Link]
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Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. (2009). PubMed. Retrieved January 17, 2026, from [Link]
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Principles and Topical Applications of 19F NMR Spectrometry. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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A summary of X-ray crystal structures of halogen- and hydrogen-bonded complexes. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Micro-ECD - GC Detectors. (n.d.). Agilent. Retrieved January 17, 2026, from [Link]
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Exploring the Various Types of Detectors Used in Gas Chromatography. (n.d.). Phenomenex. Retrieved January 17, 2026, from [Link]
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Gas Chromatography (GC) Detectors. (2024). Integrated Liner Technologies. Retrieved January 17, 2026, from [Link]
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Measurement of persistent organic pollutants: Recent progress profiled. (2024). Envirotec. Retrieved January 17, 2026, from [Link]
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Persistent Organic Pollutants & other Emerging Organic Contaminants - Analytical Methods. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Nuclear Magnetic Resonance Spectroscopy. (2021). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]
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Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. (2021). MDPI. Retrieved January 17, 2026, from [Link]
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A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Restek. Retrieved January 17, 2026, from [Link]
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Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. (2013). No Added Chemicals. Retrieved January 17, 2026, from [Link]
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The Decisive Role of Bromine Substitution: A Comparative SAR Analysis
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Bromoquinoline Derivatives
For researchers and professionals in drug development, the quinoline scaffold represents a "privileged structure" due to its presence in a wide array of pharmaceuticals and biologically active compounds.[1] The strategic functionalization of this heterocyclic system is a cornerstone of medicinal chemistry, aimed at enhancing pharmacological profiles and discovering novel therapeutic agents.[1] Among the various modifications, the introduction of bromine atoms has proven to be a particularly effective strategy for modulating the biological activity of quinolines.[2]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of bromoquinoline derivatives, synthesizing experimental data to elucidate the impact of bromine substitution on their anticancer, antimicrobial, and antimalarial properties. We will explore the causality behind experimental choices in both synthesis and biological evaluation, presenting detailed, self-validating protocols and quantitative comparative data to support researchers in their quest for next-generation therapeutics.
The position and number of bromine substituents on the quinoline ring, along with the presence of other functional groups, critically influence the compound's physicochemical properties and its interaction with biological targets.[2] Understanding these nuanced relationships is essential for the rational design of potent and selective drug candidates.
Anticancer Activity: Positional Isomerism Dictates Cytotoxicity
The antiproliferative potential of bromoquinolines is a major area of investigation.[2] Experimental evidence consistently demonstrates that the precise location of the bromine atom is a key determinant of cytotoxic efficacy.
Key SAR Insights:
-
Positions C-5 and C-7 as "Hotspots": Compounds featuring bromine atoms at the C-5 and C-7 positions frequently demonstrate significant inhibition of cancer cell proliferation.[2][3] For instance, 5,7-dibromo-8-hydroxyquinoline exhibits potent antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[2][4]
-
Variable Effects at Other Positions: In contrast, substitutions at the C-3, C-6, and C-8 positions have shown inconsistent or no inhibitory activity in some studies.[2][3]
-
Synergy with Other Functional Groups: The anticancer activity of bromoquinolines is often enhanced by the presence of other substituents.
-
An 8-hydroxy group is particularly noteworthy. The conversion of an 8-methoxy group to an 8-hydroxy group in some brominated quinolines has been shown to enhance inhibitory potential, likely due to its metal-chelating properties.[3]
-
Nitro groups can also contribute significantly. 6-Bromo-5-nitroquinoline has been identified as a potent derivative with significant antiproliferative activity and the ability to induce apoptosis.[5]
-
The combination of bromo and cyano groups can lead to highly potent compounds. 5,7-Dicyano-8-hydroxyquinoline, for example, shows greater potency than its dibromo counterpart in some series, suggesting a synergistic effect of electron-withdrawing groups at these positions.[6]
-
Comparative Anticancer Activity Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | 15.4 | [3][7] |
| HeLa | 26.4 | [3][7] | |
| HT29 | 15.0 | [3][7] | |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 | 48.9 | [7] |
| HeLa | 59.5 | [7] | |
| HT29 | 36.6 | [7] | |
| 6,8-Dibromo-5-nitroquinoline | HeLa | 24.1 | [7] |
| HT29 | 26.2 | [7] | |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 µg/mL | [4][8] |
| 6-Bromo-5-nitroquinoline | C6, HeLa, HT29 | Potent Activity | [5] |
Antimicrobial Activity: Targeting Essential Bacterial Processes
Bromoquinoline derivatives are also recognized for their broad-spectrum antimicrobial properties.[2] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[7][9]
Key SAR Insights:
-
Broad-Spectrum Potential: Bromoquinolines have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]
-
Enhanced Potency: The introduction of bromine can significantly enhance antimicrobial potency. For example, certain 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibit strong activity against several Gram-positive bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.031 μg/mL.[9]
-
Influence of N-Alkyl Chains: In N-alkylquinolinium bromides, the length of the alkyl chain plays a crucial role. Compounds with twelve and fourteen carbons in the alkyl group exhibit the highest antimicrobial and antibiofilm activity.[10]
Comparative Antimicrobial Activity Data:
| Compound Class | Test Organism | Activity Metric | Result (MIC) | Reference |
| 9-Bromo-indolizinoquinoline-5,12-dione derivatives | MRSA ATCC43300 | MIC | 0.031 µg/mL | [9] |
| 7-Bromoquinoline-5,8-dione with Aryl sulphonamides | Bacterial & Fungal Strains | MIC | 0.80 - 1.00 mg/mL | [11] |
Antimalarial Activity: A Classic Scaffold Reimagined
The quinoline core is the foundation of classic antimalarial drugs like chloroquine.[12] The emergence of drug-resistant strains of Plasmodium falciparum has spurred the development of new quinoline-based agents, including bromo-derivatives.[12][13]
Key SAR Insights:
-
Mechanism of Action: The primary antimalarial mechanism of quinolines is believed to be the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. By blocking the polymerization of toxic heme, the drug leads to parasite death.[13]
-
Bromo-Analogues of Chloroquine: A bromo-analog of chloroquine has been shown to cover a significant portion of hemozoin crystal surfaces, confirming this mechanism of action.[13] This demonstrates that replacing chlorine with bromine can maintain or modulate the core antimalarial activity.
Synthesis and Evaluation: Validated Experimental Protocols
The reliability of any SAR study hinges on the robustness and reproducibility of the synthetic and bio-evaluative methodologies. This section provides detailed, field-proven protocols.
Synthesis: Regioselective Construction of Bromoquinolines
Achieving high regioselectivity in the bromination of the quinoline ring is a common challenge.[14] The following protocol details a highly effective method for the synthesis of 3-bromoquinolines via a formal [4+2] cycloaddition.[1][15]
Experimental Protocol: Synthesis of 3-Bromoquinolines via [4+2] Cycloaddition [15]
-
Reaction Setup: Place arylmethyl azide (1.0 equiv) in a round-bottom flask under an argon atmosphere. Add dry dichloroethane (DCE) (approx. 0.14 mmol/mL).
-
Acid Promotion: Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir for 5 minutes at room temperature. This in situ generates the reactive N-aryliminium ion.
-
Cycloaddition: Add the corresponding 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Reaction Progression: Stir the reaction overnight at room temperature, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution. Extract the aqueous layer with ethyl acetate (EtOAc).
-
Purification (Crude Dihydroquinoline): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Oxidation to Quinolone: Dissolve the crude intermediate in EtOAc (approx. 0.08 mmol/mL) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0-2.5 equiv).[1][15] Stir for 5 minutes.
-
Final Purification: Concentrate the reaction mixture and purify the crude product by silica gel column chromatography to yield the desired 3-bromoquinoline derivative.
Workflow for the Synthesis of 3-Bromoquinolines
Caption: Step-by-step workflow for the synthesis of 3-bromoquinolines.
Biological Evaluation: Assessing Anticancer Activity
The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines by measuring cell viability.[2][7]
Experimental Protocol: MTT Assay for Cell Viability [2]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HT29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the bromoquinoline test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for the MTT Cell Viability Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Mechanistic Pathways of Bromoquinolines
The biological activity of bromoquinolines is underpinned by their ability to interfere with critical cellular pathways. As anticancer agents, a key mechanism for certain derivatives is the inhibition of human topoisomerase I, an enzyme essential for DNA replication and repair.[3][4]
Inhibition of Topoisomerase I by Bromoquinolines
Caption: Bromoquinolines can stabilize the DNA-Topoisomerase I complex.
This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA strand breaks and ultimately triggering programmed cell death (apoptosis) in cancer cells.[4] This targeted disruption of DNA topology highlights the therapeutic potential of these compounds.
Conclusion and Future Directions
The structure-activity relationship of bromoquinoline derivatives is a rich and compelling field of study. The evidence clearly indicates that the position of bromine substitution is a critical modulator of biological activity, particularly for anticancer applications where C-5 and C-7 substitutions are often favorable. The synergistic interplay with other functional groups, such as 8-hydroxyls and 5-nitro groups, provides a vast chemical space for the design of new therapeutic agents.
Future research should focus on expanding the library of bromoquinoline derivatives, exploring novel substitution patterns, and conducting comprehensive in vivo studies to validate the promising in vitro findings. A deeper understanding of their mechanisms of action and potential off-target effects will be crucial for translating these potent molecules into clinically successful drugs. The detailed synthetic and evaluative protocols provided in this guide offer a solid foundation for these future endeavors, empowering researchers to navigate the complex but rewarding landscape of quinoline-based drug discovery.
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Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid. (2015). The Journal of Organic Chemistry. [Link]
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Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. (2015). The Journal of Organic Chemistry. [Link]
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Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2023). ACS Omega. [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (2017). ResearchGate. [Link]
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(A) Bromoquine molecule, BrQ, where Br takes the place of chlorine of... (2018). ResearchGate. [Link]
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A Comparative Guide to Catalytic Efficiency in Tetrahydroquinoline Synthesis
Introduction: The Enduring Significance of Tetrahydroquinolines
The tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry and drug discovery. As a privileged structural motif, it is present in a vast array of natural products and synthetic pharmaceuticals exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The efficient and selective synthesis of these valuable heterocycles is, therefore, a paramount objective for synthetic chemists in both academic and industrial research. This guide provides an in-depth, comparative analysis of various catalytic systems for the synthesis of tetrahydroquinolines, offering a critical evaluation of their efficiency based on experimental data. We will delve into the nuances of catalyst selection, reaction mechanisms, and practical applications, providing researchers, scientists, and drug development professionals with the insights necessary to navigate this complex and dynamic field.
Catalytic Strategies for Tetrahydroquinoline Synthesis: A Comparative Overview
The construction of the tetrahydroquinoline ring can be achieved through several catalytic pathways. The choice of catalyst is pivotal, profoundly influencing reaction yields, stereoselectivity, and overall efficiency. This section will compare the performance of prominent catalytic systems, categorized by the nature of the catalyst.
Noble Metal Catalysis: The Workhorses of Hydrogenation and Cyclization
Catalysts based on noble metals such as gold, palladium, and iridium are highly effective for the synthesis of tetrahydroquinolines, particularly through hydrogenation and transfer hydrogenation of quinolines, as well as domino reactions involving cyclization.
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the synthesis of THQs through tandem hydroamination/transfer hydrogenation reactions of N-aryl propargylamines.[2] The gold catalyst often exhibits dual functionality, acting as a π-Lewis acid to facilitate the initial hydroamination and subsequently as a chiral Lewis acid in the asymmetric transfer hydrogenation step.[2]
A notable example is the use of a gold(I)/chiral phosphate system, which provides excellent yields and enantioselectivities.[2] Another efficient protocol involves a tandem intramolecular hydroarylation and transfer hydrogenation of N-aryl propargyl amines catalyzed by a gold complex, offering good substrate compatibility and high efficiency.[3]
Palladium catalysts, most commonly Pd/C, are widely used for the hydrogenation of quinolines and in domino reactions.[4] For instance, a reduction-reductive amination strategy using 5% Pd/C as a catalyst has been employed to convert 2-nitroarylketones and aldehydes to tetrahydroquinolines in high yields (93%–98%).[4] However, the catalyst loading in such reactions can sometimes be high, especially in multi-step domino sequences where catalyst poisoning can be a concern.[4]
Iridium complexes, particularly those with chiral phosphine ligands, are preeminent catalysts for the asymmetric hydrogenation of quinolines, providing access to optically active tetrahydroquinolines with high enantioselectivity.[5] The [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ system is a highly effective catalyst for this transformation, affording a variety of optically active THQs with up to 96% ee.[5] Iridium-catalyzed asymmetric transfer hydrogenation using Hantzsch esters as the hydrogen source also provides an efficient route to chiral tetrahydroquinolines.[6]
Table 1: Comparison of Noble Metal Catalysts in Tetrahydroquinoline Synthesis
| Catalyst System | Reaction Type | Substrate(s) | Yield (%) | ee (%) | Time (h) | Catalyst Loading (mol%) | Reference |
| Gold(I) / Chiral Phosphate | Hydroamination/Transfer Hydrogenation | N-Aryl propargylamines | up to 99 | up to 97 | 24 | 5 | [2][7] |
| XPhosAuNTf₂ | Hydroarylation/Transfer Hydrogenation | N-Aryl propargyl amines | up to 95 | N/A | 24 | 5 | [3] |
| 5% Pd/C | Reduction-Reductive Amination | 2-Nitroarylketones | 93-98 | N/A | N/A | >20 wt% | [4] |
| [Ir(COD)Cl]₂ / (R)-MeO-Biphep / I₂ | Asymmetric Hydrogenation | Quinolines | up to 98 | up to 96 | 24-48 | 0.5 | [5] |
| [Ir(COD)Cl]₂ / (S)-SegPhos / I₂ | Asymmetric Transfer Hydrogenation | Quinolines | up to 95 | up to 88 | 24 | 1 | [6] |
Earth-Abundant Metal Catalysis: Cost-Effective and Sustainable Alternatives
The development of catalysts based on earth-abundant and less toxic metals like manganese, iron, and copper is a significant stride towards more sustainable chemical synthesis.
Manganese-based catalysts, such as the Manganese PN³ Pincer Complex, have shown remarkable activity in the synthesis of tetrahydroquinolines via the "borrowing hydrogen" methodology.[8][9] This approach utilizes alcohols as alkylating agents, generating water as the only byproduct, thus representing a highly atom-economical and environmentally benign process.[8] This catalytic system is also effective for the transfer hydrogenation of quinolines using secondary alcohols as hydrogen donors.[8]
Iron and copper salts, being inexpensive and readily available, are attractive catalysts for THQ synthesis. For example, CuCl₂ can catalyze the one-pot formation of tetrahydroquinolines from N-methyl-N-alkylanilines and vinyl ethers.[10] Both iron and copper catalysts have been successfully employed for the direct functionalization of unprotected tetrahydroisoquinolines, showcasing their utility in post-synthesis modifications.[10][11]
Organocatalysis: Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of tetrahydroquinolines, offering a metal-free alternative to traditional methods.[12] Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are particularly effective in catalyzing the Povarov reaction, a three-component reaction between an aniline, an aldehyde, and an alkene.[12]
The use of chiral phosphoric acids can afford tetrahydroquinolines with high enantioselectivities (up to >99% ee).[12] These catalysts operate through hydrogen bonding interactions, effectively controlling the stereochemical outcome of the reaction.[12]
Table 2: Comparison of Earth-Abundant Metal and Organocatalysts
| Catalyst System | Reaction Type | Substrate(s) | Yield (%) | ee (%) | Time (h) | Catalyst Loading (mol%) | Reference |
| Manganese PN³ Pincer Complex | Borrowing Hydrogen | 2-Aminobenzyl alcohol, Secondary alcohol | up to 96 | N/A | 16 | 2 | [7][8] |
| Co(BF₄)₂·6H₂O / Ligand | Transfer Hydrogenation | Quinolines, Formic acid | up to 99 | N/A | 24 | 1-2 | [7] |
| Chiral Phosphoric Acid | Povarov Reaction | Anilines, Aldehydes, Alkenes | up to 99 | up to >99 | 24-72 | 10-20 | [12] |
Reaction Mechanisms and Experimental Workflows
A deep understanding of the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts. Below, we illustrate the generalized mechanisms for two key synthetic strategies and provide detailed experimental protocols for representative catalytic systems.
Visualizing Reaction Pathways
Caption: Generalized mechanism of the Brønsted acid-catalyzed Povarov reaction.
Caption: Simplified workflow for the iridium-catalyzed asymmetric hydrogenation of quinolines.
Detailed Experimental Protocols
Protocol 1: Gold-Catalyzed Tandem Hydroamination/Asymmetric Transfer Hydrogenation
This protocol is adapted from the work of Gong and coworkers.[2]
Materials:
-
N-Aryl propargylamine (1.0 equiv)
-
Gold(I) catalyst (e.g., JohnphosAuCl, 5 mol%)
-
Silver salt (e.g., AgOTf, 5 mol%)
-
Chiral phosphate (e.g., (R)-TRIP, 5 mol%)
-
Hantzsch ester (1.2 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the gold(I) catalyst, silver salt, and chiral phosphate.
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for catalyst activation.
-
Add the N-aryl propargylamine and the Hantzsch ester to the reaction mixture.
-
Seal the tube and heat the reaction at the optimized temperature (e.g., 60 °C) for the specified time (e.g., 24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroquinoline.
Causality behind Experimental Choices: The use of a silver salt is to abstract the chloride from the gold precatalyst, generating the active cationic gold species. The chiral phosphate acts as a co-catalyst, inducing enantioselectivity in the transfer hydrogenation step. The Hantzsch ester serves as the hydrogen source for the reduction.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of Quinolines
This protocol is based on the methodology developed by Zhou and coworkers.[5]
Materials:
-
Quinoline substrate (1.0 equiv)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral phosphine ligand (e.g., (R)-MeO-Biphep, 1.1 mol%)
-
Iodine (I₂) (10 mol%)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox, charge a high-pressure autoclave with [Ir(COD)Cl]₂, the chiral phosphine ligand, and iodine.
-
Add the anhydrous solvent and stir the mixture for 20-30 minutes to form the active catalyst.
-
Add the quinoline substrate to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 600-700 psi).
-
Stir the reaction at room temperature for the required time (e.g., 24-48 hours).
-
Carefully release the hydrogen pressure and concentrate the reaction mixture.
-
Purify the product by column chromatography to obtain the enantiomerically enriched tetrahydroquinoline.
Causality behind Experimental Choices: The iodine acts as a crucial additive, enhancing the catalytic activity of the iridium complex. The chiral phosphine ligand is responsible for inducing the high enantioselectivity of the hydrogenation. The reaction is performed under high pressure of hydrogen to ensure efficient reduction of the aromatic quinoline ring.
Conclusion and Future Outlook
The synthesis of tetrahydroquinolines continues to be a vibrant area of research, driven by the immense importance of this scaffold in drug discovery. While noble metal catalysts have historically dominated the field due to their high efficiency and selectivity, the development of catalysts based on earth-abundant metals and organocatalytic systems offers promising avenues for more sustainable and cost-effective syntheses. The choice of the optimal catalytic system is highly dependent on the specific target molecule, desired stereochemistry, and economic considerations. Future research will likely focus on the development of even more active and selective catalysts with broader substrate scope, as well as the application of novel synthetic methodologies such as photoredox catalysis and biocatalysis to further enhance the efficiency and sustainability of tetrahydroquinoline synthesis.
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Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. (2021). Organic & Biomolecular Chemistry, 19(39), 8439-8455. [Link]
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da Silva, A. B. F., et al. (2018). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Revista Virtual de Química, 10(6), 1774-1801. [Link]
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Wang, L., et al. (2021). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. The Journal of Organic Chemistry, 86(23), 16345-16355. [Link]
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Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. (2022). Tetrahedron, 131, 132634. [Link]
-
Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. (2021). Molecules, 26(16), 4983. [Link]
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Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14537-14573. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry, 12(5), 710-739. [Link]
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Sha, F., et al. (2013). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 9, 159-165. [Link]
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Wang, L., et al. (2021). Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water. The Journal of Organic Chemistry, 86(23), 16345-16355. [Link]
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Chavan, P., et al. (2018). Synthesis of Tetrahydroquinoline derivatives via One Pot Multi-component (4+2) Cycloaddition (Povarov) Reaction. Asian Journal of Research in Chemistry, 11(1), 117-120. [Link]
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Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. (2018). Università degli Studi di Milano. [Link]
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Gold catalyzed synthesis of tetrahydropyrimidines and octahydroquinazolines under ball milling conditions and evaluation of anti. (2017). ARKIVOC, 2018(2), 1-14. [Link]
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Kluiters, M. H., et al. (2011). Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis: Two Metals, Two Mechanisms. The Journal of Organic Chemistry, 76(21), 9183-9192. [Link]
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Synthesis of Tetrahydroquinolines via CAN-Catalyzed Povarov Reaction. (2008). Synfacts, 2008(06), 0693-0693. [Link]
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Kluiters, M. H., et al. (2011). Direct functionalization of (un)protected tetrahydroisoquinoline and isochroman under iron and copper catalysis: two metals, two mechanisms. The Journal of Organic Chemistry, 76(21), 9183-9192. [Link]
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Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. (2022). Catalysts, 12(2), 154. [Link]
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Gold‐ vs. palladium‐catalyzed C–H activation. (2025). Angewandte Chemie International Edition. [Link]
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Introduction: The Critical Role of Electrophilicity in Brominated Heterocycles
An In-Depth Guide to the Comparative Electrophilicity of Brominated Heterocycles for Researchers and Drug Development Professionals
Brominated heterocycles are foundational building blocks in modern medicinal chemistry and materials science. Their utility, particularly in transition-metal-catalyzed cross-coupling reactions, is fundamentally governed by the electrophilicity of the carbon-bromine (C-Br) bond. A precise understanding of this property allows chemists to control reaction selectivity, predict reactivity, and ultimately design more efficient synthetic routes for novel drug candidates and functional materials.
This guide provides a comparative analysis of the electrophilicity of common brominated heterocycles. We will explore the underlying electronic principles, present comparative experimental and computational data, and offer standardized protocols for assessing reactivity. The insights herein are designed to empower researchers to make informed decisions in substrate selection and reaction design.
Core Principles: Factors Governing Electrophilicity
The electrophilicity of a brominated heterocycle is not an intrinsic, immutable property. It is a nuanced characteristic dictated by a delicate interplay of electronic and structural factors. Understanding these factors is paramount for predicting reactivity.
-
Nature of the Heterocycle: The type and number of heteroatoms are the most dominant factors.
-
Electron-Deficient (π-Deficient) Systems: Heterocycles like pyridine, pyrimidine, and pyrazine contain electron-withdrawing nitrogen atoms. These atoms decrease the electron density of the aromatic ring through inductive and mesomeric effects, making the attached bromine a better leaving group and the carbon atom more susceptible to nucleophilic attack or oxidative addition.
-
Electron-Rich (π-Excessive) Systems: Heterocycles such as pyrrole, furan, and thiophene possess heteroatoms with lone pairs that contribute to the π-system, increasing the ring's electron density. This generally lowers the electrophilicity of the C-Br bond compared to their π-deficient counterparts.
-
-
Position of the Bromine Atom: The location of the bromine substituent relative to the heteroatoms is critical. For instance, in pyridines, a bromine at the 2- or 4-position is more activated (more electrophilic) than one at the 3-position. This is due to the ability of the nitrogen to stabilize the negative charge that develops during intermediates in many reactions, such as nucleophilic aromatic substitution or the oxidative addition step in cross-coupling.
-
Influence of Additional Substituents: The presence of other functional groups on the ring can fine-tune electrophilicity. Electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ will further increase the electrophilicity, while electron-donating groups (EDGs) such as -OCH₃ or -NH₂ will decrease it.
Comparative Analysis of Common Brominated Heterocycles
The most practical way to assess electrophilicity is through direct comparison of reactivity in a standardized reaction. Palladium-catalyzed cross-coupling reactions are excellent platforms for this, as the rate-determining oxidative addition step is highly sensitive to the electrophilicity of the C-Br bond.
Six-Membered Nitrogen Heterocycles: A Study in π-Deficiency
Electron-deficient systems like pyridines and pyrimidines are among the most common scaffolds in drug discovery. Their inherent π-deficiency leads to a generally high level of electrophilicity.
Bromopyridines: The position of the bromine atom dictates a clear reactivity hierarchy.
-
2-Bromopyridine & 4-Bromopyridine: These isomers are significantly more electrophilic than their 3-bromo counterpart. The nitrogen atom can effectively stabilize the transition state of oxidative addition.
-
3-Bromopyridine: Lacking direct resonance stabilization from the nitrogen, 3-bromopyridine is the least reactive of the three isomers.
Bromopyrimidines: The addition of a second nitrogen atom further increases the ring's electron deficiency, enhancing the electrophilicity of the C-Br bond compared to bromopyridines.
-
4-Bromopyrimidine: Often considered the most reactive of the simple bromopyrimidines due to the influence of both nitrogen atoms.
-
2-Bromopyrimidine: Also highly reactive.
-
5-Bromopyrimidine: Generally the least reactive isomer, as the bromine is not directly activated by either nitrogen atom in the same way the 2- and 4-positions are.
Comparative Reactivity Data
The following table summarizes computational data that correlates with electrophilicity for a selection of brominated heterocycles. A lower LUMO (Lowest Unoccupied Molecular Orbital) energy generally indicates a higher electrophilicity and greater reactivity in reactions involving nucleophiles or metal catalysts.
| Compound | LUMO Energy (eV) | Predicted Reactivity |
| 3-Bromopyridine | -0.45 | Low |
| 2-Bromopyridine | -0.78 | High |
| 5-Bromopyrimidine | -1.10 | Moderate |
| 2-Bromopyrimidine | -1.55 | Very High |
| 2-Bromopyrazine | -1.70 | Very High |
Note: These are representative values from DFT calculations and can vary with the computational method. The trend, however, is consistent.
Methodologies for Assessing Electrophilicity
To empirically determine the relative electrophilicity, a combination of experimental and computational approaches provides the most robust understanding.
Experimental Workflow: Competitive Cross-Coupling
This protocol provides a definitive method for establishing a reactivity hierarchy between two different brominated heterocycles.
Caption: Workflow for a competitive cross-coupling experiment.
Detailed Protocol:
-
Reaction Setup: In a reaction vessel, combine equimolar amounts (e.g., 1.0 mmol) of brominated heterocycle A and brominated heterocycle B.
-
Add Reagents: Add a sub-stoichiometric amount of the coupling partner (e.g., 0.8 mmol of a boronic acid for a Suzuki reaction) to ensure it is the limiting reagent. Add the palladium catalyst (e.g., 2-5 mol%) and base (e.g., 2.0-3.0 equivalents).
-
Execution: De-gas the solvent and run the reaction under an inert atmosphere (N₂ or Ar) at a set temperature for a specific time. The goal is to achieve partial, not full, conversion.
-
Analysis: Quench the reaction and analyze the crude mixture by a quantitative method like GC-MS or ¹H NMR with an internal standard.
-
Interpretation: The ratio of the resulting coupled products directly reflects the relative reactivity, and thus the relative electrophilicity, of the starting materials. A higher yield of product from substrate A indicates that A is more electrophilic than B.
Computational Workflow: DFT Analysis
Computational chemistry offers a powerful predictive tool that complements experimental work.
Caption: Workflow for computational electrophilicity prediction.
Key Parameters to Analyze:
-
LUMO Energy: A lower LUMO energy indicates that the molecule is a better electron acceptor, correlating with higher electrophilicity.
-
Electrostatic Potential (ESP) Map: This visualizes the charge distribution on the molecule. A more positive (blue-shifted) potential on the carbon atom of the C-Br bond suggests a higher susceptibility to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This can be used to determine the partial atomic charge on the carbon atom of the C-Br bond. A more positive charge indicates greater electrophilicity.
Conclusion and Outlook
The electrophilicity of brominated heterocycles is a cornerstone concept for rational synthesis design in drug discovery and materials science. A clear hierarchy exists: π-deficient systems like bromopyrimidines and bromopyrazines are generally more electrophilic than bromopyridines, which are in turn more electrophilic than π-excessive systems. Within each class, the position of the bromine atom relative to the heteroatoms plays a decisive role in modulating reactivity.
By leveraging the comparative data and the experimental and computational workflows presented in this guide, researchers can move beyond trial-and-error approaches. A predictive understanding of electrophilicity enables the strategic selection of building blocks, leading to more efficient, selective, and successful synthetic outcomes.
References
-
Title: The Suzuki-Miyaura coupling of bromo-substituted pyridines, pyrimidines, and pyrazines Source: Tetrahedron Letters URL: [Link]
-
Title: A Unified Mechanistic Understanding of the Suzuki-Miyaura Cross-Coupling Reaction Source: Accounts of Chemical Research URL: [Link]
-
Title: Density functional theory for chemists Source: Journal of Chemical Education URL: [Link]
-
Title: Recent advances in the Suzuki-Miyaura reaction Source: Green Chemistry URL: [Link]
Safety Operating Guide
Navigating the Safe Handling of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline: A Comprehensive Guide
For Immediate Reference: Essential Safety and Handling Precautions
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. As a Senior Application Scientist, this document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to work with this compound safely and effectively, ensuring both personal safety and experimental integrity.
Understanding the Hazard Landscape
Assumed GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Consider double-gloving. | Aromatic amines can permeate some glove materials.[3][4] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical splash goggles or a full-face shield.[5] | Protects against splashes and potential vapors, which can cause serious eye irritation.[2] |
| Body Protection | A chemical-resistant lab coat. For larger quantities or potential for splashing, chemical-resistant coveralls or an apron are recommended.[5][6] | Prevents skin contact with the compound.[1] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is necessary if working outside of a certified chemical fume hood or if aerosols may be generated.[5][7] | Protects against the inhalation of harmful vapors.[1] |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
The following workflow is designed to minimize exposure and ensure a safe laboratory environment.
Caption: A logical workflow for the safe handling of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Emergency Procedures: Planning for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[8] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8] Seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.[9] |
Disposal Plan: Responsible Stewardship
Proper disposal of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline and associated waste is crucial to protect the environment and comply with regulations.
Waste Segregation and Disposal Pathway:
Caption: A clear pathway for the segregation and disposal of waste generated from handling the target compound.
Key Disposal Principles:
-
Do not dispose of this compound down the drain or in regular trash.
-
All waste, including contaminated PPE, glassware, and solutions, must be collected in properly labeled hazardous waste containers.
-
The primary method for the disposal of brominated aromatic compounds is through incineration at a licensed hazardous waste facility.[10] This ensures the complete destruction of the compound and prevents environmental contamination.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for hazardous waste disposal.
By adhering to these protocols, you can confidently and safely incorporate 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
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PubChem. 6-Bromo-1,2,3,4-tetrahydroquinoline. Available from: [Link]
- Sigma-Aldrich. SAFETY DATA SHEET.
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- Fisher Scientific. 6-Bromoquinoline - SAFETY DATA SHEET.
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PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]
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PubChem. 6-Bromo-1,2,3,4-tetrahydroquinolin-4-one. Available from: [Link]
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- Grainger. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
- Echemi. 6-Bromo-1,2,3,4-tetrahydroquinoline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
